Birelentinib
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
CAS番号 |
2662512-15-2 |
|---|---|
分子式 |
C23H21F2N5O3 |
分子量 |
453.4 g/mol |
IUPAC名 |
[(2S,5S)-5-[4-amino-5-[4-(2,3-difluorophenoxy)phenyl]imidazo[5,1-f][1,2,4]triazin-7-yl]oxan-2-yl]methanol |
InChI |
InChI=1S/C23H21F2N5O3/c24-17-2-1-3-18(19(17)25)33-15-7-4-13(5-8-15)20-21-22(26)27-12-28-30(21)23(29-20)14-6-9-16(10-31)32-11-14/h1-5,7-8,12,14,16,31H,6,9-11H2,(H2,26,27,28)/t14-,16+/m1/s1 |
InChIキー |
NQJKXHPWHYRGST-ZBFHGGJFSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Birelentinib: A Technical Deep Dive into a Novel Dual LYN/BTK Inhibitor for B-Cell Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Birelentinib (formerly DZD8586) is a first-in-class, orally administered, non-covalent dual inhibitor of Lymphocyte-specific protein tyrosine kinase (LYN) and Bruton's tyrosine kinase (BTK).[1][2][3] This technical guide provides a comprehensive overview of the preclinical and clinical data supporting this compound's development, with a focus on its mechanism of action, quantitative potency, and the experimental methodologies used in its characterization. This compound's unique dual-targeting approach offers a promising strategy to overcome resistance mechanisms that have emerged with existing BTK inhibitors in the treatment of B-cell malignancies.[2][4]
Core Mechanism: Dual Inhibition of LYN and BTK
This compound was rationally designed to simultaneously inhibit both LYN and BTK, two critical kinases in the B-cell receptor (BCR) signaling pathway.[2][5] Dysregulation of this pathway is a hallmark of many B-cell malignancies, leading to uncontrolled cell proliferation and survival.[6] By targeting both BTK-dependent and LYN-mediated BTK-independent signaling, this compound aims to provide a more comprehensive and durable blockade of the BCR pathway, potentially overcoming resistance to single-target BTK inhibitors.[2][4]
LYN/BTK Signaling Pathway and this compound's Point of Intervention
The following diagram illustrates the simplified BCR signaling cascade and highlights the inhibitory action of this compound on both LYN and BTK.
Caption: this compound inhibits both LYN and BTK in the BCR pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Potency and Efficacy
| Parameter | Value | Cell Line/Model | Comments |
| LYN Inhibition | Potent | Purified Enzyme | Specific IC50/Ki values not publicly available.[2] |
| BTK Inhibition | Potent | Purified Enzyme | Specific IC50/Ki values not publicly available.[2] |
| Anti-proliferative Activity (GI50) | Concentration-dependent | Panel of DLBCL cell lines | Similar GI50s observed in cells with and without BTK resistance mutations.[7] |
| In Vivo Tumor Growth Inhibition | Tumor regression | Subcutaneous and CNS tumor models | Observed at doses of 50 mg/kg and above.[2] |
| Blood-Brain Barrier Penetration (Kpuu,CSF) | 1.2 | Rat | Suggests excellent BBB penetration.[7] |
| 1.3 | Monkey | Suggests excellent BBB penetration.[7] | |
| 0.98 - 1.21 | Human (CNSL patients) | Confirms high BBB penetration in humans.[8] |
Table 2: Clinical Efficacy in Relapsed/Refractory CLL/SLL (Pooled data from TAI-SHAN5 & TAI-SHAN8)
| Dose | Overall Response Rate (ORR) | Patient Population |
| 50 mg once daily | 84.2% | Heavily pretreated, including prior BTK and BCL-2 inhibitors.[1] |
| 75 mg once daily | 68.8% | Heavily pretreated, including prior BTK and BCL-2 inhibitors. |
Table 3: Clinical Safety in Relapsed/Refractory CLL/SLL (50 mg dose)
| Adverse Event (Grade ≥3) | Incidence |
| Neutropenia | 26.7%[1] |
| Pneumonia | 6.7%[1] |
| Thrombocytopenia | 13.2% (at 100 mg)[8] |
Note: No drug-related bleeding, atrial fibrillation, or major cardiac events were observed at the 50 mg dose.[1]
Experimental Protocols
This section provides an overview of the methodologies likely employed in the preclinical characterization of this compound, based on standard industry practices and available literature.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This assay is crucial for determining the direct inhibitory effect of this compound on LYN and BTK.
Caption: Workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation: Purified recombinant LYN or BTK enzyme, a suitable substrate (e.g., a synthetic peptide), and a kinase buffer are prepared. This compound is serially diluted to a range of concentrations.
-
Reaction Incubation: The enzyme, substrate, and varying concentrations of this compound are incubated together in a microplate.
-
Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP. After a defined incubation period, the reaction is stopped.
-
Detection: The level of kinase activity is quantified by measuring the amount of phosphorylated substrate or the amount of ATP consumed. Common detection methods include luminescence-based assays (e.g., ADP-Glo™), fluorescence-based assays, or radiometric assays.
-
Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50) value.
Cell-Based Viability/Proliferation Assay (Generic Protocol)
This assay assesses the effect of this compound on the growth and survival of cancer cell lines.
Caption: Workflow for a cell-based viability assay.
Methodology:
-
Cell Seeding: B-cell lymphoma cell lines (e.g., TMD-8, SU-DHL-6) are seeded into 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound.
-
Incubation: The plates are incubated for a specified period (typically 48-72 hours) to allow the compound to exert its effect.
-
Viability Assessment: A viability reagent is added to the wells. Common methods include MTS or resazurin reduction assays, which measure metabolic activity, or ATP-based assays (e.g., CellTiter-Glo®), which quantify cellular ATP levels as an indicator of viability.
-
Data Analysis: The signal is measured using a plate reader, and the half-maximal growth inhibitory concentration (GI50) is calculated by plotting cell viability against the drug concentration.
In Vivo Xenograft Tumor Model (Generic Protocol)
This assay evaluates the anti-tumor efficacy of this compound in a living organism.
Caption: Workflow for an in vivo xenograft tumor model.
Methodology:
-
Tumor Cell Implantation: Human B-cell lymphoma cells are injected subcutaneously or intracranially into immunodeficient mice (e.g., NOD-SCID or NSG).
-
Tumor Growth and Randomization: Once tumors reach a specified size, the mice are randomized into treatment and vehicle control groups.
-
Drug Administration: this compound is administered to the treatment group, typically via oral gavage, at various dose levels.
-
Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and overall health are also monitored.
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., western blotting). The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
Western Blot Analysis of BCR Signaling (Generic Protocol)
This technique is used to assess the effect of this compound on the phosphorylation status of key proteins in the BCR signaling pathway.
Methodology:
-
Cell Treatment and Lysis: B-cell lymphoma cells are treated with this compound for a specified time, then lysed to extract total protein.
-
Protein Quantification and Electrophoresis: Protein concentration is determined, and equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated and total forms of LYN, BTK, and downstream targets like PLCγ2. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to the phosphorylated proteins is quantified to assess the inhibitory effect of this compound.
Conclusion
This compound is a promising dual LYN/BTK inhibitor with a compelling preclinical and clinical profile. Its ability to potently inhibit both kinases, overcome resistance mutations, and penetrate the blood-brain barrier positions it as a potentially significant advancement in the treatment of B-cell malignancies, including challenging cases of relapsed/refractory disease and central nervous system lymphoma. The ongoing clinical development of this compound will further elucidate its therapeutic potential and role in the evolving landscape of targeted therapies for hematological cancers.
References
- 1. This compound granted FDA fast track designation for the treatment R/R CLL/SLL [lymphomahub.com]
- 2. DZD8586 | LYN/BTK dual inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. cllsociety.org [cllsociety.org]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. Inhibition of the Bruton Tyrosine Kinase Pathway in B-Cell Lymphoproliferative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Paper: Phase 1/2 Studies of DZD8586, a Non-Covalent BBB Penetrant LYN/BTK Dual Inhibitor, in BTK Inhibitor Resistant Chronic Lymphocytic Leukemia (CLL) and Other B-Cell Non-Hodgkin Lymphoma (B-NHL) [ash.confex.com]
Birelentinib: A Dual LYN/BTK Inhibitor for Overcoming BTK Inhibitor Resistance in B-Cell Malignancies
An In-depth Technical Guide
Executive Summary
The advent of Bruton's tyrosine kinase (BTK) inhibitors has revolutionized the treatment landscape for B-cell malignancies, particularly chronic lymphocytic leukemia (CLL). However, the emergence of resistance, primarily through mutations in the BTK gene (e.g., C481S) and the activation of BTK-independent bypass signaling pathways, presents a significant clinical challenge. Birelentinib (DZD8586) is a novel, orally bioavailable, non-covalent dual inhibitor of both BTK and Lyn kinase, a key component of the B-cell receptor (BCR) signaling pathway. This dual-targeting mechanism is designed to address both major arms of BTK inhibitor resistance. Preclinical and clinical data suggest that this compound holds promise as a new therapeutic option for patients with relapsed or refractory B-cell cancers who have progressed on prior BTK inhibitor therapies.
Introduction: The Challenge of BTK Inhibitor Resistance
Bruton's tyrosine kinase is a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and survival. Its role in the BCR signaling pathway has made it a prime therapeutic target in various B-cell lymphomas. First-generation covalent BTK inhibitors, such as ibrutinib, bind irreversibly to the cysteine residue at position 481 (C481) in the active site of BTK, leading to sustained inhibition of its kinase activity.
However, a significant portion of patients eventually develop resistance to these inhibitors. The primary mechanisms of resistance are:
-
On-target BTK mutations: The most common is the C481S mutation, which prevents the covalent binding of ibrutinib and other first-generation inhibitors, thereby restoring BTK's enzymatic function.[1]
-
BTK-independent signaling: Cancer cells can activate alternative survival pathways that bypass the need for BTK signaling. One such critical pathway involves the Src family kinase, Lyn, which can also propagate downstream BCR signals.[2]
Non-covalent BTK inhibitors have been developed to overcome the C481S mutation, but resistance can still emerge through other BTK mutations or the activation of bypass pathways.[1]
This compound (DZD8586): A Novel Dual LYN/BTK Inhibitor
This compound is a first-in-class, non-covalent, dual inhibitor of LYN and BTK.[3][4] Its mechanism of action is designed to simultaneously block both BTK-dependent and BTK-independent BCR signaling pathways.[4] By inhibiting LYN, this compound aims to shut down a key alternative pathway that can be exploited by cancer cells to evade BTK-targeted therapies. Furthermore, its non-covalent binding mode allows it to inhibit BTK activity irrespective of the C481 residue's status, making it effective against both wild-type and C481S-mutant BTK.[2]
Preclinical Activity
Preclinical studies have demonstrated this compound's potent activity against both wild-type and mutant BTK.
| Target | IC50 (nM) |
| Wild-Type BTK | 6.72 |
| Mutant BTK | 6.11 |
| Table 1: In vitro inhibitory activity of this compound against BTK.[5] |
In cellular assays, this compound has been shown to inhibit the proliferation of various B-cell lymphoma cell lines, including those harboring BTK resistance mutations.[1] Animal models have further confirmed its anti-tumor efficacy.[6]
A notable feature of this compound is its ability to penetrate the blood-brain barrier, which is a significant advantage for treating B-cell malignancies with central nervous system (CNS) involvement.[4]
Clinical Development and Efficacy
| Patient Cohort | Dosing | Overall Response Rate (ORR) |
| All Evaluable Patients | Across all dose levels | 50% |
| Patients at Recommended Phase 2 Dose | 50 mg once daily | 84.2%[7] |
| Patients with Prior BTK Inhibitor Therapy | 50 mg once daily | 82.4%[2] |
| Patients with Prior BCL-2 Inhibitor Therapy | 50 mg once daily | 83.3%[2] |
| Patients with Prior BTK Degrader Therapy | 50 mg once daily | 75% |
| Table 2: Clinical Efficacy of this compound in Relapsed/Refractory B-Cell Malignancies.[3] |
The responses to this compound have been observed to be durable, with an estimated 9-month duration of response rate of 83.3%.[4] The treatment has been generally well-tolerated, with the most common Grade 3 or higher adverse events being neutropenia and pneumonia.[8]
Signaling Pathways and Experimental Workflows
BCR Signaling and this compound's Mechanism of Action
The following diagram illustrates the BCR signaling pathway and the points of inhibition by conventional BTK inhibitors and this compound.
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of this compound likely followed a workflow similar to the one depicted below, starting from biochemical assays to cellular and in vivo models.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Preclinical activity of a novel multi-axis inhibitor in aggressive and indolent B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cllsociety.org [cllsociety.org]
- 4. Paper: Phase 1/2 Studies of DZD8586, a Non-Covalent BBB Penetrant LYN/BTK Dual Inhibitor, in BTK Inhibitor Resistant Chronic Lymphocytic Leukemia (CLL) and Other B-Cell Non-Hodgkin Lymphoma (B-NHL) [ash.confex.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. onclive.com [onclive.com]
- 8. Differential impact of BTK active site inhibitors on the conformational state of full-length BTK - PMC [pmc.ncbi.nlm.nih.gov]
Birelentinib's Dual Inhibition of LYN and BTK Overcomes C481X-Mediated Resistance in B-Cell Malignancies
Shanghai, China - Birelentinib (formerly DZD8586), a novel, orally administered, non-covalent dual inhibitor of Lyn-tyrosine kinase (LYN) and Bruton's tyrosine kinase (BTK), is showing significant promise in overcoming resistance to conventional BTK inhibitors, particularly in patients with the challenging BTK C481X mutation. Preclinical and clinical data demonstrate that this compound effectively targets both wild-type and mutated BTK, offering a new therapeutic avenue for patients with relapsed or refractory B-cell malignancies.
This technical guide provides an in-depth analysis of this compound's mechanism of action, its efficacy against the BTK C481X mutation, and the experimental methodologies underpinning these findings, tailored for researchers, scientists, and drug development professionals.
Introduction to BTK Inhibition and Resistance
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, essential for the proliferation and survival of both normal and malignant B-cells.[1][2] Covalent BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, have revolutionized the treatment of various B-cell cancers by irreversibly binding to the Cys481 residue in the ATP-binding pocket of BTK.[3] However, the emergence of resistance, most commonly through mutations at the C481 position (e.g., C481S), abrogates the binding of these covalent inhibitors, leading to treatment failure.[3]
This compound, developed by Dizal Pharma, is a non-covalent BTK inhibitor designed to bypass this resistance mechanism. Furthermore, its dual-targeting of LYN, another key kinase in the BCR signaling pathway, provides a comprehensive blockade of pro-survival signals, even in the context of BTK-independent resistance.[4][5]
Mechanism of Action: A Dual-Pronged Attack
This compound's unique mechanism of action lies in its ability to non-covalently bind to BTK, meaning its efficacy is not compromised by mutations at the C481 residue. This reversible binding allows it to effectively inhibit both wild-type and C481S-mutated BTK.
In addition to BTK, this compound potently inhibits LYN kinase. LYN is a Src family kinase that acts upstream in the BCR signaling cascade, initiating the signaling cascade that leads to BTK activation.[1] By inhibiting both LYN and BTK, this compound provides a more complete shutdown of the BCR pathway than BTK inhibition alone, potentially overcoming both BTK-dependent and -independent resistance mechanisms.
Preclinical Efficacy Against BTK C481X
Preclinical studies have demonstrated this compound's potent activity against cell lines harboring BTK mutations. In a study presented at the American Society of Hematology (ASH) Annual Meeting, DZD8586 (this compound) showed concentration-dependent anti-proliferative effects in cell lines with both C481X and pirtobrutinib resistance mutations, with similar GI50s observed across cells with different BTK mutations.[4] This indicates that this compound's efficacy is maintained regardless of the specific BTK mutation present.
Furthermore, in various diffuse large B-cell lymphoma (DLBCL) cell lines, this compound exhibited potent inhibition of cell growth and induced cell death, with its effects correlating with the modulation of both LYN and BTK pathways.[4] In vivo studies using both subcutaneous and central nervous system (CNS) tumor models showed that DZD8586 induced tumor regression in a dose-dependent manner.[4][6]
Table 1: Preclinical Anti-proliferative Activity of this compound
| Cell Line Type | Key BTK Mutation | This compound Activity | Reference |
| TMD-8-IbruR | C481S | Concentration-dependent anti-proliferative effects | [7] |
| Pirtobrutinib-resistant cells | Various | Similar GI50s across different BTK mutations | [4] |
| DLBCL cell panel | Wild-type and various | Potent cell growth inhibition and induction of cell death | [4][6] |
Clinical Efficacy in Patients with BTK C481X Mutations
In a cohort of heavily pretreated chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL) patients, many of whom had prior exposure to covalent and/or non-covalent BTK inhibitors, this compound demonstrated a significant overall response rate (ORR).[8] Notably, responses were observed in patients with known BTK resistance mutations, including C481X.[9][10]
Table 2: Clinical Efficacy of this compound in Relapsed/Refractory CLL/SLL
| Parameter | Result | Patient Population | Reference |
| Overall Response Rate (ORR) | 84.2% | Heavily pretreated, including prior BTK inhibitor therapy | [8] |
| Response in Patients with BTK Mutations | Responses observed | Including patients with C481X mutations | [9][10] |
| Duration of Response (DOR) | Estimated 9-month DOR rate of 83.3% | Heavily pretreated CLL/SLL | [8] |
These clinical findings underscore the potential of this compound to address the significant unmet medical need in patients who have exhausted other therapeutic options due to resistance.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key assays used in the evaluation of BTK inhibitors like this compound.
Biochemical Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified BTK and LYN kinases.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ashpublications.org [ashpublications.org]
- 5. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DZD8586 | LYN/BTK dual inhibitor | Probechem Biochemicals [probechem.com]
- 7. Paper: Preclinical Study of DZD8586, a Non-Covalent LYN/BTK Dual Inhibitor with Excellent BBB Penetration, for the Treatment of B-Cell Non-Hodgkin Lymphoma (B-NHL) [ash.confex.com]
- 8. This compound granted FDA fast track designation for the treatment R/R CLL/SLL [lymphomahub.com]
- 9. onclive.com [onclive.com]
- 10. Paper: Phase 1/2 Studies of DZD8586, a Non-Covalent BBB Penetrant LYN/BTK Dual Inhibitor, in BTK Inhibitor Resistant Chronic Lymphocytic Leukemia (CLL) and Other B-Cell Non-Hodgkin Lymphoma (B-NHL) [ash.confex.com]
Birelentinib's Dual Offensive: Tackling BTK-Independent Resistance in B-Cell Malignancies
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The advent of Bruton's tyrosine kinase (BTK) inhibitors has marked a paradigm shift in the treatment of B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL) and Small Lymphocytic Lymphoma (SLL). However, the emergence of resistance, mediated by both BTK mutations and the activation of BTK-independent signaling pathways, presents a significant clinical challenge. Birelentinib (DZD8586) is an investigational, first-in-class, non-covalent dual inhibitor of LYN and BTK, engineered to address these resistance mechanisms. This technical guide delves into the core of this compound's mechanism, focusing on its role in mitigating BTK-independent B-cell receptor (BCR) signaling.
The Challenge of BTK-Independent Resistance
Standard-of-care BTK inhibitors have revolutionized CLL/SLL treatment, but resistance frequently develops.[1] This resistance is primarily driven by two mechanisms: mutations in the BTK gene (such as the C481X mutation) that prevent covalent drug binding, and the activation of alternative, BTK-independent pathways that sustain pro-survival BCR signaling.[1][2][3] In the latter scenario, kinases other than BTK, notably the SRC family kinase LYN, can propagate the signal downstream of the B-cell receptor, rendering BTK-targeted therapies ineffective.[1][4] This bypass mechanism highlights the urgent need for therapeutic agents that can block both BTK-dependent and -independent signaling cascades.[1]
This compound's Mechanism of Action: A Dual Inhibition Strategy
This compound is designed to overcome the limitations of existing BTK inhibitors by simultaneously targeting both BTK and LYN.[1][2][3][5][6] By non-covalently inhibiting both kinases, this compound effectively blocks the two major arms of BCR signaling, thereby offering a more comprehensive and durable blockade of tumor growth signals.[1][2][6] This dual-targeting strategy is particularly promising for patients who have developed resistance to conventional BTK inhibitors.[1] Furthermore, this compound exhibits high selectivity against other TEC family kinases such as TEC, ITK, TXK, and BMX.[2][3][6] Preclinical studies have also indicated that this compound has favorable pharmacokinetic properties and the ability to penetrate the blood-brain barrier.[1][6][7]
References
- 1. targetedonc.com [targetedonc.com]
- 2. The U.S. FDA Granted Fast Track Designation to Dizal's this compound for Relapsed/Refractory Chronic Lymphocytic Leukemia or Small Lymphocytic Lymphoma [prnewswire.com]
- 3. FDA Grants Fast Track Designation to this compound for Relapsed/Refractory CLL and SLL [healthandpharma.net]
- 4. researchgate.net [researchgate.net]
- 5. sohoinsider.com [sohoinsider.com]
- 6. US FDA grants fast track designation to Dizal’s this compound to treat relapsed/refractory chronic lymphocytic leukaemia or small lymphocytic lymphoma [pharmabiz.com]
- 7. pharmacytimes.com [pharmacytimes.com]
Birelentinib: A Technical Overview of its Selectivity for TEC Family Kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Birelentinib (DZD8586) is an investigational, first-in-class, non-covalent dual inhibitor of Bruton's tyrosine kinase (BTK) and Lyn kinase.[1][2] It is under development for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL).[2] A key characteristic of this compound highlighted in preclinical and clinical study reports is its high selectivity for BTK and LYN over other members of the TEC family of kinases. This technical guide provides a comprehensive overview of the available information on this compound's selectivity profile, its mechanism of action, and the methodologies likely employed in its characterization.
Core Mechanism of Action
This compound is designed to address resistance mechanisms to existing BTK inhibitors.[1][2] Resistance can arise from mutations in the BTK gene (such as C481X) or through the activation of BTK-independent signaling pathways, often mediated by other kinases like LYN.[1][2] By dually targeting both BTK and LYN, this compound aims to block both BTK-dependent and -independent B-cell receptor (BCR) signaling pathways, thereby offering a potential therapeutic advantage in relapsed or refractory disease.[1][2]
Selectivity for TEC Family Kinases
Quantitative Selectivity Data
While multiple sources state that this compound has high selectivity against other TEC family kinases, specific quantitative data such as IC50 or Ki values from head-to-head comparisons in publicly available literature or presentations are currently limited. The information available is summarized qualitatively in the table below.
| Kinase Target | This compound Inhibition | Stated Selectivity |
| BTK | Potent Inhibitor | Primary Target |
| LYN | Potent Inhibitor | Primary Target |
| TEC | Low to No Inhibition | High Selectivity |
| ITK | Low to No Inhibition | High Selectivity |
| BMX | Low to No Inhibition | High Selectivity |
| TXK | Low to No Inhibition | High Selectivity |
Experimental Protocols
Detailed experimental protocols for the kinase selectivity profiling of this compound have not been publicly disclosed. However, based on mentions of preclinical assessments being conducted by Eurofins, a standard industry methodology can be inferred.[7]
In Vitro Kinase Panel Screening (Inferred Methodology)
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases, including the TEC family, to assess its selectivity profile.
Methodology:
-
Kinase Panel: A comprehensive panel of purified, recombinant human kinases (e.g., the Eurofins KinaseProfiler™ or scanMAX™ panel) would be utilized. This would include full-length or catalytic domain constructs of BTK, LYN, TEC, ITK, BMX, TXK, and a wide array of other human kinases.
-
Assay Format: Radiometric or fluorescence-based enzymatic assays are commonly employed. A typical assay would involve the following components:
-
The specific kinase being tested.
-
A generic or specific peptide or protein substrate.
-
ATP, often at or near its physiological concentration (e.g., 1 mM) or at its Km value for each specific kinase, to provide a more physiologically relevant assessment of potency.
-
This compound at a range of concentrations to determine a dose-response curve.
-
-
Procedure:
-
The kinase, substrate, and this compound are incubated together.
-
The enzymatic reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
The reaction is allowed to proceed for a defined period under optimized temperature and buffer conditions.
-
The reaction is then stopped, and the amount of phosphorylated substrate is quantified.
-
-
Data Analysis: The percentage of kinase activity inhibition for each concentration of this compound is calculated relative to a vehicle control (e.g., DMSO). The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by fitting the dose-response data to a suitable sigmoidal model. Selectivity is determined by comparing the IC50 value for the primary targets (BTK, LYN) to the IC50 values for other kinases. A significantly higher IC50 value for off-target kinases indicates greater selectivity.
Visualizations
B-Cell Receptor Signaling and this compound's Dual Inhibition
The following diagram illustrates the central role of BTK and LYN in the B-cell receptor signaling pathway and how this compound's dual inhibition is intended to block downstream activation.
Caption: Dual inhibition of LYN and BTK by this compound in the BCR signaling pathway.
Hypothetical Experimental Workflow for Kinase Selectivity Profiling
This diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor like this compound.
Caption: Workflow for determining the kinase selectivity profile of this compound.
Conclusion
This compound is a promising dual LYN/BTK inhibitor with a mechanism designed to overcome resistance to current BTK-targeted therapies. A key feature of its preclinical profile is its high selectivity against other members of the TEC kinase family, which is anticipated to translate into a favorable safety profile. While specific quantitative selectivity data is not yet widely available in the public domain, the consistent reporting of its high selectivity from multiple sources underscores this as a significant attribute of the molecule. Further publication of detailed preclinical data will be of great interest to the research and drug development community.
References
- 1. Dizal Presents Latest Data of DZD8586, a LYN/BTK Dual Inhibitor, in B-cell Non-Hodgkin Lymphoma at the 2024 ASH Annual Meeting [prnewswire.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Birelentinib's Blood-Brain Barrier Penetration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Birelentinib (DZD8586) is a novel, orally administered, dual inhibitor of Lyn tyrosine kinase (LYN) and Bruton's tyrosine kinase (BTK). Its development marks a significant advancement in the treatment of B-cell malignancies, particularly in cases of resistance to existing BTK inhibitors and in malignancies with central nervous system (CNS) involvement. A key differentiator of this compound is its exceptional ability to penetrate the blood-brain barrier (BBB), a critical attribute for effectively treating CNS lymphomas and preventing CNS relapse. This technical guide provides a comprehensive overview of the available data and methodologies used to characterize the BBB penetration capabilities of this compound.
Quantitative Data Summary
The blood-brain barrier penetration of this compound has been assessed in preclinical species and confirmed in human clinical trials. The key metric for quantifying BBB penetration is the unbound cerebrospinal fluid (CSF)-to-plasma concentration ratio (Kpuu,CSF), which represents the equilibrium of the pharmacologically active, unbound drug between the systemic circulation and the CNS. A Kpuu,CSF value approaching or exceeding 1.0 is indicative of excellent BBB penetration.
| Species | Model | Parameter | Value | Reference |
| Rat | Preclinical | Kpuu,CSF | 1.2 | [1] |
| Monkey | Preclinical | Kpuu,CSF | 1.3 | [1] |
| Human | Phase 1/2 Clinical Trial (CNS Lymphoma) | Kpuu,CSF | 1.2, 1.21, 0.98 | [2][3][4] |
Experimental Protocols
While specific, detailed experimental protocols for the this compound studies are not publicly available, this section outlines standard and widely accepted methodologies for assessing the blood-brain barrier penetration of small molecule inhibitors like this compound.
In Vitro Permeability and Efflux Transporter Assays
Objective: To determine the passive permeability of a compound across a cell monolayer mimicking the BBB and to assess if the compound is a substrate of key efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).
General Methodology:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells transfected with human MDR1 (for P-gp) and ABCG2 (for BCRP) are cultured on semi-permeable filter inserts in a transwell plate system. The cells are grown to form a confluent monolayer with well-established tight junctions, which is confirmed by measuring the transendothelial electrical resistance (TEER).
-
Permeability Assay:
-
The test compound (this compound) is added to the apical (donor) side of the monolayer, and the concentration of the compound that permeates to the basolateral (receiver) side is measured over time. This provides the apparent permeability coefficient in the apical-to-basolateral direction (Papp, A to B).
-
Conversely, the compound is added to the basolateral side, and its permeation to the apical side is measured to determine the Papp in the basolateral-to-apical direction (Papp, B to A).
-
-
Efflux Ratio Calculation: The efflux ratio (ER) is calculated as the ratio of Papp (B to A) to Papp (A to B). An efflux ratio significantly greater than 2 is indicative of active efflux. Preclinical data suggests that this compound is not significantly transported by P-gp and BCRP[1].
-
Analysis: The concentration of the test compound in the donor and receiver compartments is quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In Vivo Blood-Brain Barrier Penetration Studies in Animals
Objective: To determine the in vivo brain and CSF distribution of a compound after systemic administration in animal models.
General Methodology (Rodent and Non-Human Primate):
-
Animal Models: Studies are typically conducted in rats and monkeys to assess cross-species consistency.
-
Drug Administration: this compound is administered orally or intravenously at a defined dose.
-
Sample Collection: At various time points after administration, blood and cerebrospinal fluid (CSF) samples are collected. For terminal studies, brain tissue is also collected.
-
Determination of Unbound Fraction: The fraction of this compound that is not bound to proteins in both plasma (fu,plasma) and brain homogenate (fu,brain) is determined using techniques like equilibrium dialysis or ultrafiltration.
-
Concentration Analysis: The total concentration of this compound in plasma, CSF, and brain homogenate is measured by LC-MS/MS.
-
Calculation of Kp,uu,CSF: The unbound CSF-to-plasma concentration ratio is calculated as: Kpuu,CSF = (Total CSF Concentration) / (Total Plasma Concentration * fu,plasma)
Clinical Cerebrospinal Fluid Pharmacokinetic Studies
Objective: To confirm the BBB penetration of a compound in human subjects.
General Methodology:
-
Patient Population: Patients with CNS malignancies, such as CNS lymphoma, are often enrolled in these studies as CSF sampling is frequently part of their standard of care.
-
Drug Administration: Patients receive this compound at the clinically determined dose and schedule.
-
Paired Sample Collection: At steady-state, paired CSF and blood samples are collected at the same time point.
-
Analysis and Calculation: The total concentrations of this compound in CSF and plasma are determined, along with the unbound fraction in plasma. The Kpuu,CSF is then calculated as described for the in vivo animal studies.
Visualizations
Signaling Pathway of LYN/BTK Dual Inhibition
This compound exerts its therapeutic effect by dually inhibiting LYN and BTK, which are key kinases in the B-cell receptor (BCR) signaling pathway. The following diagram illustrates the points of intervention of this compound.
Caption: this compound dually inhibits LYN and BTK in the BCR signaling pathway.
Experimental Workflow for In Vitro BBB Permeability Assay
The following diagram outlines the typical workflow for assessing the permeability and efflux of a compound using a transwell cell culture system.
Caption: Workflow for in vitro BBB permeability and efflux assessment.
Logical Relationship of BBB Penetration Assessment
The comprehensive assessment of a drug's BBB penetration capabilities involves a logical progression from in vitro and preclinical in vivo studies to clinical confirmation.
Caption: Logical flow for the assessment of BBB penetration.
Conclusion
The available preclinical and clinical data consistently demonstrate that this compound possesses excellent blood-brain barrier penetration capabilities. The unbound CSF-to-plasma concentration ratios (Kpuu,CSF) near or exceeding 1.0 in multiple species, including humans, provide strong quantitative evidence for its ability to achieve therapeutic concentrations within the central nervous system. Furthermore, preclinical findings indicate that this compound is not a significant substrate for major efflux transporters like P-gp and BCRP, which further facilitates its CNS exposure. This robust BBB penetration is a critical feature of this compound, positioning it as a promising therapeutic agent for B-cell malignancies with CNS involvement.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Video: Improved Method for the Establishment of an In Vitro Blood-Brain Barrier Model Based on Porcine Brain Endothelial Cells [jove.com]
- 3. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles [bio-protocol.org]
- 4. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles [en.bio-protocol.org]
Birelentinib's Efficacy in Small Lymphocytic Lymphoma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small Lymphocytic Lymphoma (SLL), a type of non-Hodgkin lymphoma, presents a significant therapeutic challenge, particularly in the relapsed/refractory setting. The development of resistance to established therapies, such as Bruton's tyrosine kinase (BTK) inhibitors, underscores the urgent need for novel therapeutic strategies. Birelentinib (DZD8586) has emerged as a promising agent in this landscape. This technical guide provides an in-depth exploration of this compound's efficacy in SLL, focusing on its mechanism of action, preclinical evidence, and clinical trial data.
This compound is an investigational, first-in-class, non-covalent dual inhibitor of LYN and Bruton's tyrosine kinase (BTK).[1][2][3][4][5][6][7][8][9][10][11] This dual-targeting mechanism is designed to address both BTK-dependent and BTK-independent resistance pathways that contribute to treatment failure with existing BTK inhibitors.[1][2][4][5][8]
Mechanism of Action: Dual LYN/BTK Inhibition
Resistance to covalent BTK inhibitors often arises from mutations in the BTK gene, most notably the C481X mutation, which prevents irreversible drug binding.[1][3][5] Furthermore, some cancer cells can bypass BTK-dependent signaling by activating other kinases within the B-cell receptor (BCR) pathway, such as LYN kinase, leading to BTK-independent resistance.[1][2]
This compound's novel approach of non-covalently inhibiting both LYN and BTK aims to provide a more comprehensive blockade of the BCR signaling pathway.[1][2][4][5][8] By targeting these two key kinases, this compound has the potential to overcome both mutational and bypass mechanisms of resistance.[1][2][4][5][8]
References
- 1. ashpublications.org [ashpublications.org]
- 2. Dizal Presents Latest Data of DZD8586, a LYN/BTK Dual Inhibitor, in B-cell Non-Hodgkin Lymphoma at the 2024 ASH Annual Meeting [prnewswire.com]
- 3. Paper: Preclinical Study of DZD8586, a Non-Covalent LYN/BTK Dual Inhibitor with Excellent BBB Penetration, for the Treatment of B-Cell Non-Hodgkin Lymphoma (B-NHL) [ash.confex.com]
- 4. ascopubs.org [ascopubs.org]
- 5. ashpublications.org [ashpublications.org]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. Gilead Kite Cell Therapy Hub HCP verification | Cell Therapy Hub [celltherapyhub.com]
- 8. DZD8586 in Patients With Relapsed or Refractory B-cell Non-Hodgkin Lymphoma [clin.larvol.com]
- 9. Abstracts & Posters - ASCO [asco.org]
- 10. cllsociety.org [cllsociety.org]
- 11. onclive.com [onclive.com]
Birelentinib (DZD8586): A Novel Dual LYN/BTK Inhibitor for B-Cell Non-Hodgkin Lymphoma
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary: Birelentinib (DZD8586) is an investigational, orally administered, non-covalent dual inhibitor of Lymphocyte-specific protein tyrosine kinase (LYN) and Bruton's tyrosine kinase (BTK). This dual mechanism of action is designed to address both BTK-dependent and -independent resistance mechanisms that can emerge during treatment for B-cell malignancies. Preclinical and emerging clinical data suggest that this compound holds promise as a therapeutic agent for various B-cell non-Hodgkin lymphomas (B-NHL), including Diffuse Large B-cell Lymphoma (DLBCL). This document provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, preclinical and clinical findings, and detailed experimental protocols relevant to its evaluation.
Introduction: The Evolving Landscape of B-NHL Treatment
B-cell non-Hodgkin lymphomas represent a heterogeneous group of malignancies with varying prognoses and treatment responses. A key pathway implicated in the pathogenesis of many B-NHL subtypes is the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is crucial for normal B-cell development, but its dysregulation can drive the proliferation and survival of malignant B-cells.[1][2]
Targeted therapies, particularly BTK inhibitors, have significantly improved outcomes for many patients with B-NHL. However, the emergence of resistance, often through mutations in the BTK gene (such as C481S) or activation of alternative survival pathways, remains a significant clinical challenge.[3][4] this compound's dual inhibition of LYN, a SRC family kinase that acts upstream of BTK, and BTK itself, offers a potential strategy to overcome these resistance mechanisms.[3][4]
Mechanism of Action: Dual Inhibition of LYN and BTK
This compound is a non-covalent inhibitor, which allows it to bind to BTK reversibly and potentially be effective against BTK mutations that confer resistance to covalent inhibitors.[5] By targeting both LYN and BTK, this compound blocks BCR signaling at two critical nodes, potentially leading to a more profound and durable inhibition of downstream pathways that promote tumor cell survival and proliferation.[3][4] Preclinical studies have indicated that this compound has high selectivity against other TEC family kinases.[3][6]
Signaling Pathway
The BCR signaling cascade is initiated upon antigen binding, leading to the activation of LYN, which in turn phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of CD79A and CD79B. This creates docking sites for Spleen Tyrosine Kinase (SYK), which then activates downstream signaling, including the phosphorylation and activation of BTK. Activated BTK further propagates the signal through pathways such as the PLCγ2 and PI3K/AKT pathways, ultimately leading to the activation of transcription factors that promote cell survival and proliferation. This compound's dual inhibition of LYN and BTK is intended to disrupt this entire cascade.
Preclinical Evidence
An abstract from a 2023 preclinical study reported that this compound (DZD8586) exhibited potent cell growth inhibition and induced cell death in a variety of DLBCL cell lines.[7] The study also noted that the drug's effect correlated with the modulation of both the LYN and BTK pathways.[7] In both subcutaneous and central nervous system (CNS) tumor models, this compound demonstrated significant, dose-dependent tumor growth inhibition, with tumor regression observed at doses of 50 mg/kg and higher.[7] A key finding from preclinical studies is this compound's excellent blood-brain barrier penetration, suggesting its potential for treating CNS lymphoma.[7]
In Vitro Potency
While specific IC50 values for this compound across a wide range of B-NHL cell lines are not yet publicly available in tabulated form, the preclinical abstract indicates potent activity. For context, the table below shows representative IC50 values for a different SYK inhibitor, PRT060318, in various DLBCL cell lines, categorized as sensitive or resistant.
| Cell Line | Subtype | IC50 (µM) |
| Sensitive | ||
| LY1 | GCB | < 3.5 |
| LY7 | GCB | < 3.5 |
| LY8 | GCB | < 3.5 |
| LY10 | GCB | < 3.5 |
| LY18 | GCB | < 3.5 |
| VAL | GCB | < 3.5 |
| DHL-6 | GCB | < 3.5 |
| Resistant | ||
| LY3 | ABC | ≥ 14 |
| LY4 | ABC | ≥ 14 |
| DHL-2 | GCB | ≥ 14 |
| Data for PRT060318, a SYK inhibitor, is provided for illustrative purposes. Specific IC50 values for this compound are pending publication. |
Clinical Development
This compound is currently being evaluated in Phase 1 and 2 clinical trials for patients with relapsed or refractory B-cell malignancies.[3][8] Pooled data from these studies have shown encouraging anti-tumor activity and a manageable safety profile in heavily pre-treated patients.[8]
Clinical Trial Data (Pooled Analysis)
| Parameter | B-NHL (ASH 2023)[3] | CLL/SLL (EHA 2025)[5] |
| Number of Patients (evaluable) | 13 (at doses ≥ 25 mg QD) | 19 (at 50 mg QD), 15 (at 75 mg QD) |
| Overall Response Rate (ORR) | 69.2% | 84.2% (50 mg), 68.8% (75 mg) |
| Responses in BTKi-treated patients | 3 out of 5 evaluable patients | Responses observed |
| Longest Duration of Response | 6.4+ months (ongoing) | Not specified |
Data is from interim analyses of ongoing clinical trials and is subject to change.
Experimental Protocols
Detailed protocols for the specific preclinical and clinical studies of this compound are not yet fully published. However, the following sections provide representative methodologies for the key assays used to evaluate novel inhibitors like this compound in B-NHL.
Cell Viability Assay (MTS Assay)
This assay is used to assess the effect of a compound on the metabolic activity of cell lines, which serves as an indicator of cell viability.
Materials:
-
B-NHL cell lines (e.g., SU-DHL-4, OCI-Ly7)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (or other test compound)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete culture medium per well.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the drug dilutions to the respective wells to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis after drug treatment.[6]
Materials:
-
B-NHL cell lines
-
Complete culture medium
-
This compound (or other test compound)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 24-48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vivo Xenograft Model
Subcutaneous xenograft models are used to evaluate the anti-tumor efficacy of a compound in a living organism.[10][11]
Materials:
-
B-NHL cell line (e.g., WSU-DLCL2)
-
Immunocompromised mice (e.g., NOD/SCID)
-
This compound (or other test compound) formulated for in vivo administration
-
Vehicle control
-
Matrigel (optional)
Procedure:
-
Cell Preparation: Harvest B-NHL cells in their logarithmic growth phase. Resuspend the cells in sterile PBS or serum-free medium, optionally mixed with Matrigel to enhance tumor formation.
-
Tumor Cell Implantation: Subcutaneously inject 5-10 x 10^6 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., by oral gavage) at the desired doses and schedule. Administer the vehicle to the control group.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Endpoint: Continue treatment until a predetermined endpoint is reached (e.g., tumors in the control group reach a maximum allowed size).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Experimental Workflow
The evaluation of a novel therapeutic agent like this compound typically follows a structured workflow from initial in vitro screening to in vivo validation.
Conclusion and Future Directions
This compound (DZD8586) represents a promising novel therapeutic agent for B-cell non-Hodgkin lymphoma. Its dual inhibition of LYN and BTK provides a strong rationale for its potential to overcome resistance to existing BTK inhibitors. Early clinical data have demonstrated encouraging response rates and a manageable safety profile in heavily pretreated patient populations. Further research is warranted to fully elucidate its efficacy across different B-NHL subtypes, to identify predictive biomarkers of response, and to explore its potential in combination therapies. The ongoing and planned clinical trials will be crucial in defining the future role of this compound in the treatment of B-NHL.
References
- 1. researchgate.net [researchgate.net]
- 2. cohesionbio.com [cohesionbio.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. onclive.com [onclive.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paper: Preclinical Study of DZD8586, a Non-Covalent LYN/BTK Dual Inhibitor with Excellent BBB Penetration, for the Treatment of B-Cell Non-Hodgkin Lymphoma (B-NHL) [ash.confex.com]
- 8. Paper: Phase 1/2 Studies of DZD8586, a Non-Covalent BBB Penetrant LYN/BTK Dual Inhibitor, in BTK Inhibitor Resistant Chronic Lymphocytic Leukemia (CLL) and Other B-Cell Non-Hodgkin Lymphoma (B-NHL) [ash.confex.com]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. Subcutaneous passage increases cell aggressiveness in a xenograft model of diffuse large B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Birelentinib: A Technical Guide to its Dual-Inhibitory Role in B-Cell Receptor (BCR) Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Birelentinib (DZD8586), a first-in-class, non-covalent dual inhibitor of Lymphocyte-specific protein tyrosine kinase (LYN) and Bruton's tyrosine kinase (BTK). This compound represents a significant advancement in the treatment of B-cell malignancies, particularly for patients who have developed resistance to existing targeted therapies. This document details the mechanism of action, summarizes key preclinical and clinical data, outlines relevant experimental protocols, and visualizes the core signaling pathways involved.
Executive Summary
Treatment of B-cell cancers like chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL) has been revolutionized by inhibitors targeting BTK, a crucial kinase in the B-cell receptor (BCR) signaling pathway.[1][2] However, the emergence of resistance, primarily through BTK C481X mutations or BTK-independent pathway activation, presents a significant clinical challenge.[3][4] this compound is rationally designed to overcome these resistance mechanisms by simultaneously inhibiting both BTK and LYN, a key SRC family kinase that can mediate BTK-independent signaling.[3][5] Clinical data from heavily pretreated patient populations have demonstrated substantial anti-tumor efficacy and a manageable safety profile, leading to a Fast Track Designation from the U.S. Food and Drug Administration (FDA) for relapsed or refractory (R/R) CLL/SLL.[6][7]
Mechanism of Action: Dual Blockade of BCR Signaling
The BCR signaling pathway is fundamental for the proliferation and survival of both normal and malignant B-cells.[1] Antigenic stimulation triggers a cascade initiated by SRC family kinases, including LYN, which phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR co-receptors CD79A/B. This recruits and activates spleen tyrosine kinase (SYK), which in turn activates downstream effectors, most notably BTK. Activated BTK is critical for relaying signals that lead to the activation of pro-survival transcription factors like NF-κB.
Resistance to covalent BTK inhibitors often arises from mutations at the C481 binding site or through "bypass" pathways that maintain downstream signaling despite BTK inhibition.[1][3] LYN activation is a key mechanism for this BTK-independent resistance.[3]
This compound addresses both issues through its novel dual-inhibitor mechanism:
-
BTK Inhibition: As a non-covalent inhibitor, this compound binds to BTK reversibly and is effective against wild-type BTK as well as BTK harboring C481X resistance mutations.[3][8]
-
LYN Inhibition: By simultaneously inhibiting LYN, this compound blocks the initial activation step of the BCR cascade and prevents BTK-independent bypass signaling, offering a more comprehensive and durable pathway blockade.[3][6][9]
Preclinical studies have confirmed that this dual-targeting approach leads to the complete blockade of BCR signaling and effectively inhibits the growth of B-cell non-Hodgkin lymphoma (B-NHL) cells in vitro and in animal models.[5][6] Furthermore, this compound is highly selective against other TEC family kinases (e.g., TEC, ITK, TXK, BMX) and exhibits full blood-brain barrier penetration, a significant advantage for treating malignancies with central nervous system (CNS) involvement.[5][6][9]
Clinical Studies & Efficacy
Study Design
-
Patient Population: Adult patients with R/R CLL/SLL who had received a median of two prior lines of therapy, including both a BTK inhibitor and a BCL-2 inhibitor.[4][8][9]
-
Treatment: this compound administered as an oral monotherapy in continuous cycles, with dose escalation cohorts ranging from 25 mg to 100 mg once daily (QD).[9][10] The recommended Phase 2/3 dose was established as 50 mg QD.[10][11]
-
Primary Endpoints: Safety and tolerability, Objective Response Rate (ORR).[9]
-
Secondary Endpoints: Duration of Response (DOR), Pharmacokinetics.[9][10]
Clinical Efficacy Data
The pooled analysis demonstrated significant anti-tumor activity in a heavily pretreated patient population. Responses were observed irrespective of prior therapy type (covalent/non-covalent BTKi, BTK degraders) or the presence of BTK resistance mutations.[6][7]
| Efficacy Endpoint | Overall Result | Notes |
| Objective Response Rate (ORR) | 84.2% | In patients receiving the 50 mg QD recommended dose (n=19).[7][10][11] |
| 68.8% | In patients receiving 75 mg QD (n=15).[7][10] | |
| 50% | Across all dose levels in an earlier cohort (15 of 30 evaluable patients).[9] | |
| ORR by Prior Therapy (50 mg dose) | 82.4% | Patients with prior BTK inhibitor treatment.[11] |
| 83.3% | Patients with prior BCL-2 inhibitor treatment.[11] | |
| 50% | Patients with prior BTK degrader treatment.[11] | |
| Tumor Shrinkage | 94.1% | Percentage of patients (50mg & 75mg cohorts) experiencing some tumor reduction.[10] |
| Duration of Response (DOR) | 83.3% | Estimated 9-month DOR rate.[5][6][7] |
Safety and Tolerability Profile
This compound has demonstrated a favorable and manageable safety profile.[5][6] At the recommended 50 mg dose, no major cardiac adverse events (e.g., atrial fibrillation, QT prolongation) or drug-related bleeding events were reported.[7][12]
| Adverse Event (AE) Category (at 50 mg dose) | Grade 3 or Higher | Any Grade |
| Neutropenia / Low Neutrophil Count | 15% - 26.7% | 33.3% |
| Pneumonia | 6.7% - 10% | 13.3% |
| Thrombocytopenia / Low Platelet Count | 3.3% | 50% |
| AST (Liver Enzyme) Increase | 3.3% | 10% |
| ALT (Liver Enzyme) Increase | 3.3% | 3.3% |
| Data compiled from multiple reports; ranges reflect different patient cohorts presented.[9][12] |
Experimental Protocols
While detailed, proprietary protocols are not publicly available, this section outlines the standard methodologies used to evaluate a BCR signaling pathway inhibitor like this compound.
Preclinical Evaluation
-
Kinase Inhibition Assays (Biochemical):
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified LYN and BTK enzymes.
-
Methodology: Recombinant LYN and BTK kinases are incubated with a specific substrate and ATP. The assay measures the phosphorylation of the substrate in the presence of varying concentrations of this compound. Detection is typically performed using methods like HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based ATP quantification (e.g., Kinase-Glo®).
-
-
Cell-Based Pathway Inhibition Assays:
-
Objective: To confirm this compound's ability to block BCR signaling within malignant B-cells.
-
Methodology (Western Blot): B-cell lymphoma cell lines (e.g., TMD8, Ramos) are stimulated with an anti-IgM antibody to activate the BCR pathway. Cells are pre-treated with varying concentrations of this compound. Cell lysates are then collected and subjected to Western blot analysis using antibodies against phosphorylated forms of key pathway proteins (p-BTK, p-PLCγ2, p-ERK) to assess the degree of inhibition.
-
-
Cell Viability and Apoptosis Assays:
-
Objective: To measure the cytotoxic and pro-apoptotic effects of this compound on cancer cells.
-
Methodology: B-cell cancer lines are cultured with escalating doses of this compound for 48-72 hours. Cell viability is measured using assays like CellTiter-Glo® (luminescence) or MTS (colorimetric). Apoptosis can be quantified via flow cytometry using Annexin V and propidium iodide staining.
-
-
In Vivo Tumor Xenograft Models:
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology: Immunocompromised mice are subcutaneously implanted with human B-cell lymphoma cells. Once tumors are established, mice are randomized into vehicle control and this compound treatment groups. This compound is administered orally at various doses. Tumor volume and body weight are measured regularly. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for target inhibition).
-
Clinical Trial Protocol (TAI-SHAN5/8 Summary)
-
Patient Selection: Eligibility is confirmed based on histological diagnosis of R/R CLL/SLL, documented prior therapies, ECOG performance status, and adequate organ function.
-
Drug Administration: this compound is self-administered orally, once daily, at the dose specified for the cohort. Treatment is continuous in 28-day cycles.
-
Safety Monitoring: Patients are monitored frequently for adverse events (AEs). Blood counts, clinical chemistry, and physical exams are conducted at baseline and throughout the study. AEs are graded according to the Common Terminology Criteria for Adverse Events (CTCAE) v5.0.
-
Efficacy Assessment: Tumor response is assessed by investigators via physical examination, CT scans, and bone marrow assessment as needed, according to iwCLL 2018 or Lugano 2014 criteria. Assessments are performed at baseline, after a set number of cycles, and then periodically.
-
Pharmacokinetic (PK) Analysis: Serial blood samples are collected at specified time points after dosing to determine the plasma concentration of this compound over time. This data is used to calculate key PK parameters such as Cmax (maximum concentration) and AUC (area under the curve).
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Bruton Tyrosine Kinase Inhibitors in B-Cell Malignancies: Their Use and Differential Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. sohoinsider.com [sohoinsider.com]
- 5. FDA Grants Fast Track Designation to this compound for Relapsed/Refractory CLL and SLL [healthandpharma.net]
- 6. The U.S. FDA Granted Fast Track Designation to Dizal's this compound for Relapsed/Refractory Chronic Lymphocytic Leukemia or Small Lymphocytic Lymphoma [prnewswire.com]
- 7. This compound granted FDA fast track designation for the treatment R/R CLL/SLL [lymphomahub.com]
- 8. cllsociety.org [cllsociety.org]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. onclive.com [onclive.com]
- 11. onclive.com [onclive.com]
- 12. targetedonc.com [targetedonc.com]
Methodological & Application
Birelentinib In Vitro Assay Protocols for B-Cell Lymphoma: An Application Note
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides detailed protocols for the in vitro evaluation of Birelentinib (formerly BI 655064), a humanized antagonistic anti-CD40 monoclonal antibody, for its potential therapeutic efficacy in B-cell lymphoma. The described assays are designed to assess the impact of this compound on key cellular processes including cell proliferation, apoptosis, and antibody-mediated effector functions. The protocols are intended for researchers in oncology, immunology, and drug development.
Introduction
B-cell lymphomas are a heterogeneous group of malignancies characterized by the abnormal proliferation of B lymphocytes. The CD40-CD40 ligand (CD40L) signaling pathway plays a critical role in the activation, proliferation, and survival of both normal and malignant B-cells.[1][2] this compound is an antagonistic monoclonal antibody that specifically targets and blocks the CD40 receptor, thereby inhibiting this crucial signaling cascade.[2][3][4] This mechanism of action suggests a potential therapeutic application for this compound in the treatment of B-cell malignancies.
This document outlines a panel of in vitro assays to characterize the biological activity of this compound against B-cell lymphoma cell lines. These assays include the evaluation of its effects on cell viability, induction of apoptosis, and its potential to mediate antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).
CD40 Signaling Pathway in B-Cell Lymphoma
The interaction of CD40 on B-cells with its ligand, CD40L, typically expressed on activated T-cells, initiates a signaling cascade that promotes B-cell proliferation, differentiation, and survival, and is implicated in the pathogenesis of B-cell malignancies.[1][2] this compound is designed to block this interaction.
Caption: Inhibition of the CD40-CD40L signaling pathway by this compound.
Experimental Workflow
A systematic in vitro evaluation of this compound in B-cell lymphoma cell lines is crucial to determine its therapeutic potential. The following workflow outlines the key experimental stages.
Caption: A generalized workflow for the in vitro assessment of this compound.
Experimental Protocols
Cell Viability / Proliferation Assay
This assay determines the effect of this compound on the proliferation and viability of B-cell lymphoma cells.
Materials:
-
B-cell lymphoma cell lines (e.g., Raji, Daudi)
-
This compound
-
Isotype control antibody
-
RPMI-1640 medium with 10% FBS
-
96-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Protocol:
-
Culture B-cell lymphoma cells in RPMI-1640 supplemented with 10% FBS and maintain in a humidified incubator at 37°C with 5% CO2.
-
Seed 5,000 cells per well in a 96-well plate in a volume of 50 µL.
-
Prepare serial dilutions of this compound and the isotype control antibody in culture medium.
-
Add 50 µL of the antibody dilutions to the respective wells. Include wells with cells only (untreated control) and medium only (background).
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the untreated control and determine the IC50 value.
Apoptosis Assay
This protocol measures the induction of apoptosis in B-cell lymphoma cells following treatment with this compound using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
B-cell lymphoma cell lines
-
This compound
-
Isotype control antibody
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed 1 x 10^6 cells per well in 6-well plates.
-
Treat the cells with this compound or isotype control at various concentrations for 48 hours. Include an untreated control.
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This assay evaluates the ability of this compound to induce the killing of B-cell lymphoma cells by effector cells, such as Natural Killer (NK) cells.
Materials:
-
B-cell lymphoma target cells
-
Peripheral blood mononuclear cells (PBMCs) or isolated NK cells as effector cells
-
This compound
-
Isotype control antibody
-
Calcein-AM
-
96-well V-bottom plates
-
Fluorescence plate reader
Protocol:
-
Label the target B-cell lymphoma cells with Calcein-AM.
-
Wash the labeled target cells and resuspend in culture medium.
-
Plate 1 x 10^4 target cells per well in a 96-well V-bottom plate.
-
Add serial dilutions of this compound or isotype control antibody.
-
Add effector cells at an appropriate Effector:Target (E:T) ratio (e.g., 25:1).
-
Include control wells for spontaneous release (target cells only) and maximum release (target cells with lysis buffer).
-
Incubate the plate for 4 hours at 37°C.
-
Centrifuge the plate and transfer the supernatant to a new 96-well black plate.
-
Measure the fluorescence of the released Calcein-AM.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
Complement-Dependent Cytotoxicity (CDC) Assay
This assay assesses the ability of this compound to lyse B-cell lymphoma cells in the presence of complement.[5][6]
Materials:
-
B-cell lymphoma target cells
-
This compound
-
Isotype control antibody
-
Normal human serum as a source of complement
-
96-well round-bottom plates
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
Protocol:
-
Plate 5 x 10^4 target cells per well in a 96-well plate.
-
Add serial dilutions of this compound or isotype control antibody.
-
Add normal human serum to a final concentration of 25%.[5]
-
Include control wells for target spontaneous LDH release and target maximum LDH release.
-
Incubate the plate for 4 hours at 37°C.
-
Centrifuge the plate and transfer the supernatant to a new 96-well flat-bottom plate.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
Data Presentation
The following tables present hypothetical data for the in vitro evaluation of this compound against two B-cell lymphoma cell lines, Raji and Daudi.
Table 1: Effect of this compound on B-Cell Lymphoma Cell Proliferation
| Cell Line | Treatment | IC50 (µg/mL) |
| Raji | This compound | 15.2 |
| Isotype Control | > 100 | |
| Daudi | This compound | 22.5 |
| Isotype Control | > 100 |
Table 2: Induction of Apoptosis by this compound (at 20 µg/mL)
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| Raji | Untreated | 5.1 |
| Isotype Control | 6.3 | |
| This compound | 35.8 | |
| Daudi | Untreated | 4.8 |
| Isotype Control | 5.9 | |
| This compound | 28.4 |
Table 3: ADCC and CDC Activity of this compound (at 10 µg/mL)
| Cell Line | Assay | % Specific Lysis |
| Raji | ADCC | 8.2 |
| CDC | 5.5 | |
| Daudi | ADCC | 6.1 |
| CDC | 4.2 |
Conclusion
The protocols described in this application note provide a framework for the comprehensive in vitro characterization of this compound's activity against B-cell lymphoma. The hypothetical data suggest that this compound may inhibit the proliferation of B-cell lymphoma cells and induce apoptosis by blocking the CD40 signaling pathway. The potential for ADCC and CDC activity appears to be limited, which is consistent with the expected mechanism of an antagonistic antibody. Further studies are warranted to validate these findings and to explore the therapeutic potential of this compound in B-cell malignancies.
Disclaimer: The protocols and data presented in this document are for illustrative purposes and should be optimized for specific experimental conditions and cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Two-year treatment experience with BI 655064, an antagonistic anti-CD40 antibody, in patients with active lupus nephritis: An exploratory, phase II maintenance trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of BI 655064, an antagonistic anti-CD40 antibody, on clinical and biomarker variables in patients with active rheumatoid arthritis: a randomised, double-blind, placebo-controlled, phase IIa study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A complement-dependent cytotoxicity-enhancing anti-CD20 antibody mediating potent antitumor activity in the humanized NOD/Shi-scid, IL-2Rγnull mouse lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced CDC of B cell chronic lymphocytic leukemia cells mediated by rituximab combined with a novel anti-complement factor H antibody | PLOS One [journals.plos.org]
Application Notes and Protocols for Birelentinib (DZD8586) in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Birelentinib (DZD8586) is a novel, orally bioavailable, non-covalent dual inhibitor of Lyn tyrosine kinase (LYN) and Bruton's tyrosine kinase (BTK).[1] By targeting both BTK-dependent and -independent B-cell receptor (BCR) signaling pathways, this compound presents a promising therapeutic strategy for various B-cell non-Hodgkin lymphomas (B-NHLs), including those with acquired resistance to other BTK inhibitors.[1][2][3] A key feature of this compound is its excellent penetration of the blood-brain barrier (BBB), making it a potential treatment for central nervous system (CNS) lymphoma.[1]
These application notes provide a comprehensive overview of the recommended dosages and detailed protocols for the use of this compound in preclinical in vivo animal models of B-NHL, based on available preclinical data.
Mechanism of Action: Dual LYN/BTK Inhibition
This compound's unique mechanism of action involves the simultaneous inhibition of two key kinases in the BCR signaling pathway:
-
Bruton's Tyrosine Kinase (BTK): A critical enzyme for B-cell proliferation, differentiation, and survival.
-
Lyn Tyrosine Kinase (LYN): A Src family kinase that acts upstream of BTK and can mediate BTK-independent BCR signaling, a known mechanism of resistance to BTK-only inhibitors.
By inhibiting both LYN and BTK, this compound effectively blocks downstream signaling, leading to potent anti-proliferative effects and induction of cell death in various B-NHL cell lines.[1]
Figure 1: Simplified signaling pathway of this compound's dual inhibition of LYN and BTK.
Recommended In Vivo Dosage and Efficacy
Preclinical studies in animal models of B-NHL have demonstrated dose-dependent anti-tumor efficacy of this compound.
| Animal Model | Tumor Model | Dosing Regimen | Key Efficacy Findings | Reference |
| Mouse | Subcutaneous B-NHL Xenograft | Oral administration, ≥ 50 mg/kg | Dose-dependent tumor growth inhibition and tumor regression. | [1] |
| Mouse | CNS Lymphoma Model | Oral administration, ≥ 50 mg/kg | Profound tumor growth inhibition and tumor regression. | [1] |
Note: The specific B-NHL cell lines used to establish these xenograft models are not publicly available at this time. Researchers should select cell lines relevant to their specific research questions.
Pharmacokinetic Profile in Animal Models
This compound exhibits excellent BBB penetration, a critical characteristic for treating CNS lymphomas.
| Species | Parameter | Value | Significance | Reference |
| Rat | Kpuu,CSF | 1.2 | Indicates a high unbound concentration of the drug in the cerebrospinal fluid relative to plasma. | [1] |
| Monkey | Kpuu,CSF | 1.3 | Confirms excellent BBB penetration in a non-rodent species. | [1] |
Kpuu,CSF: Unbound brain-to-plasma concentration ratio.
Experimental Protocols
The following are detailed protocols for establishing and utilizing subcutaneous and CNS lymphoma xenograft models to evaluate the efficacy of this compound.
Protocol 1: Subcutaneous B-NHL Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous B-NHL mouse model.
Materials:
-
This compound (DZD8586)
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)
-
Immunocompromised mice (e.g., NOD/SCID or similar strain)
-
Selected human B-NHL cell line
-
Cell culture medium and supplements
-
Matrigel (or similar basement membrane matrix)
-
Sterile syringes and gavage needles
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the chosen B-NHL cell line according to standard protocols.
-
Cell Preparation for Implantation:
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/100 µL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth.
-
Once tumors are palpable and have reached a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
-
This compound Administration:
-
Prepare a fresh formulation of this compound in the vehicle at the desired concentrations (e.g., 25 mg/kg, 50 mg/kg, and 100 mg/kg).
-
Administer this compound or vehicle to the respective groups via oral gavage once daily.
-
-
Efficacy Assessment:
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specified endpoint.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology, biomarker analysis).
-
References
- 1. Paper: Preclinical Study of DZD8586, a Non-Covalent LYN/BTK Dual Inhibitor with Excellent BBB Penetration, for the Treatment of B-Cell Non-Hodgkin Lymphoma (B-NHL) [ash.confex.com]
- 2. Dizal Pharma [dizalpharma.com]
- 3. Dizal Presents Latest Data of DZD8586, a LYN/BTK Dual Inhibitor, in B-cell Non-Hodgkin Lymphoma at the 2024 ASH Annual Meeting [prnewswire.com]
Application Notes and Protocols for the Use of Birelentinib in Xenograft Models of Chronic Lymphocytic Leukemia (CLL)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Lymphocytic Leukemia (CLL) is a hematological malignancy characterized by the progressive accumulation of monoclonal B lymphocytes. The B-cell receptor (BCR) signaling pathway is a critical driver of CLL cell proliferation and survival, making it a key therapeutic target. Birelentinib (formerly DZD8586) is a novel, first-in-class, non-covalent dual inhibitor of Bruton's tyrosine kinase (BTK) and Lyn kinase (LYN), two essential kinases in the BCR pathway.[1][2][3][4][5] By targeting both BTK-dependent and independent signaling, this compound offers a promising strategy to overcome resistance mechanisms observed with other BTK inhibitors.[3]
These application notes provide a comprehensive overview of the proposed use of this compound in preclinical xenograft models of CLL. The protocols outlined below are synthesized from established methodologies for creating CLL patient-derived xenograft (PDX) models and preclinical studies of this compound in other B-cell malignancies, providing a robust framework for in vivo efficacy evaluation.
Mechanism of Action: Dual Inhibition of LYN and BTK
This compound simultaneously targets LYN and BTK, key components of the BCR signaling cascade. LYN is one of the initial kinases activated upon BCR engagement, which then phosphorylates and activates downstream targets, including BTK. Activated BTK further propagates the signal, leading to the activation of pathways that promote cell survival and proliferation, such as PLCγ2, ERK1/2, and NF-κB.[6] By inhibiting both LYN and BTK, this compound aims to achieve a more comprehensive blockade of the BCR pathway than BTK inhibitors alone.[3]
Data Presentation
Preclinical Efficacy of this compound (DZD8586)
While specific quantitative data for this compound in CLL xenograft models is not yet published, preclinical studies in other B-cell non-Hodgkin lymphoma (B-NHL) models have demonstrated its potent anti-tumor activity.
| Model Type | Cell Lines | Treatment | Efficacy | Reference |
| Subcutaneous & CNS Xenografts | Diffuse Large B-cell Lymphoma (DLBCL) | DZD8586 (oral) | Dose-dependent tumor growth inhibition. Tumor regression at doses ≥ 50 mg/kg. | [7] |
| In vitro | DLBCL Cell Lines | DZD8586 | Potent cell growth inhibition and induction of cell death. | [7] |
| In vitro | B-NHL Cell Lines | DZD8586 | Effective inhibition of B-NHL cell growth. | [8] |
Clinical Efficacy of this compound in Relapsed/Refractory CLL/SLL
Recent clinical data highlights the potential of this compound in heavily pretreated patient populations.
| Clinical Trial Phase | Patient Population | N | Dose | Objective Response Rate (ORR) | 9-Month Duration of Response (DOR) Rate | Reference |
| Phase 1/2 (Pooled Analysis) | Relapsed/Refractory CLL/SLL | 19 | 50 mg QD | 84.2% | 83.3% | [9] |
| Phase 1/2 (Pooled Analysis) | Relapsed/Refractory CLL/SLL | 15 | 75 mg QD | 68.8% | Not Reported | [9] |
Experimental Protocols
The following protocols provide a detailed methodology for establishing CLL xenograft models and evaluating the in vivo efficacy of this compound.
Protocol 1: Establishment of a Patient-Derived Xenograft (PDX) Model of CLL
This protocol is adapted from established methods for generating CLL PDX models.[10][11]
1.1. Materials:
-
Peripheral blood from consenting CLL patients.
-
Ficoll-Paque PLUS (or similar density gradient medium).
-
Phosphate-buffered saline (PBS).
-
RPMI-1640 medium.
-
Immunodeficient mice (e.g., NOD/SCID, NSG).
-
Sterile syringes and needles.
1.2. Procedure:
-
Patient Sample Collection: Collect peripheral blood from CLL patients in heparinized tubes. All procedures should be performed under institutional review board (IRB) approval.
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Dilute the blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, and collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS.
-
-
Cell Implantation:
-
Resuspend the isolated PBMCs in sterile PBS or RPMI-1640 medium.
-
Inject the cell suspension (typically 10-50 x 10^6 cells) intravenously (i.v.) or intraperitoneally (i.p.) into immunodeficient mice. Some protocols suggest co-injection of autologous activated T-cells to support CLL B-cell growth.[10][11]
-
-
Monitoring Engraftment:
-
Monitor the mice regularly for signs of disease (e.g., weight loss, ruffled fur).
-
Starting 4-6 weeks post-injection, periodically collect peripheral blood via tail vein bleed to assess for the presence of human CD19+/CD5+ CLL cells by flow cytometry.
-
Successful engraftment is confirmed when a significant population of human CLL cells is detected in the peripheral blood or lymphoid organs.
-
Protocol 2: In Vivo Efficacy Assessment of this compound
This protocol is based on preclinical evaluation methodologies for kinase inhibitors in xenograft models.[7]
2.1. Materials:
-
Established CLL xenograft-bearing mice.
-
This compound (DZD8586).
-
Vehicle solution for oral gavage (e.g., 0.5% methylcellulose).
-
Oral gavage needles.
-
Calipers for tumor measurement (if subcutaneous model is used).
2.2. Procedure:
-
Study Initiation: Once xenograft engraftment is confirmed and tumor burden is measurable, randomize the mice into treatment and control groups (n ≥ 5 per group).
-
Drug Formulation and Administration:
-
Prepare a suspension of this compound in the vehicle solution at the desired concentrations (e.g., 25 mg/kg, 50 mg/kg).
-
Administer this compound or vehicle control to the respective groups once daily via oral gavage.
-
-
Monitoring and Efficacy Endpoints:
-
Monitor animal health and body weight at least twice weekly.
-
Measure tumor burden regularly. For disseminated models, this involves quantifying human CD19+/CD5+ cells in peripheral blood via flow cytometry.
-
The primary efficacy endpoint is often a significant reduction in tumor burden or delayed tumor growth in the this compound-treated groups compared to the vehicle control group.
-
-
Study Termination and Tissue Collection:
-
At the end of the study (due to protocol-defined endpoints or humane reasons), euthanize the mice.
-
Collect blood, spleen, and bone marrow for downstream analysis.
-
Protocol 3: Pharmacodynamic and Biomarker Analysis
3.1. Materials:
-
Collected tissues (spleen, bone marrow, blood).
-
Flow cytometry antibodies (anti-human CD19, CD5; anti-mouse CD45).
-
Reagents for protein extraction and Western blotting.
-
Antibodies for Western blotting (e.g., anti-phospho-BTK, anti-total-BTK, anti-phospho-LYN, anti-total-LYN).
-
ELISA kits for phospho-BTK.[7]
3.2. Procedure:
-
Flow Cytometry for Apoptosis and Cell Population Analysis:
-
Prepare single-cell suspensions from spleen and bone marrow.
-
Stain cells with fluorescently-conjugated antibodies against human and mouse markers to quantify CLL cell populations.
-
Use Annexin V and propidium iodide (PI) staining to assess the level of apoptosis in the CLL cell population from different treatment groups.
-
-
Western Blot Analysis:
-
Isolate protein lysates from tumor cells.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., p-BTK, BTK, p-LYN, LYN) to assess the inhibition of the BCR pathway.
-
-
ELISA:
-
Use a pBTK enzyme-linked immunosorbent assay (ELISA) to quantify the pharmacodynamic effect of this compound on its target in whole blood or tissue lysates.[7]
-
Conclusion
This compound represents a promising therapeutic agent for CLL by dually targeting LYN and BTK. The protocols detailed above provide a framework for the preclinical evaluation of this compound in CLL xenograft models. These studies are essential to further elucidate its in vivo mechanism of action, confirm its anti-tumor efficacy, and identify relevant biomarkers for clinical translation. While specific preclinical data in CLL models is awaited, the existing evidence from other B-cell malignancy models and clinical trials strongly supports its investigation in this setting.
References
- 1. ashpublications.org [ashpublications.org]
- 2. The U.S. FDA Granted Fast Track Designation to Dizal's this compound for Relapsed/Refractory Chronic Lymphocytic Leukemia or Small Lymphocytic Lymphoma [prnewswire.com]
- 3. targetedonc.com [targetedonc.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. sohoinsider.com [sohoinsider.com]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. Dizal Presents Latest Data of DZD8586, a LYN/BTK Dual Inhibitor, in B-cell Non-Hodgkin Lymphoma at the 2024 ASH Annual Meeting [prnewswire.com]
- 9. onclive.com [onclive.com]
- 10. Method for Generating a Patient-Derived Xenograft Model of CLL | Springer Nature Experiments [experiments.springernature.com]
- 11. Method for Generating a Patient-Derived Xenograft Model of CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
Birelentinib (DZD8586): Application Notes and Protocols for Lymphoma Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Birelentinib (DZD8586) is a first-in-class, orally available, non-covalent dual inhibitor of Bruton's tyrosine kinase (BTK) and LYN kinase.[1][2] It is designed to target both BTK-dependent and BTK-independent B-cell receptor (BCR) signaling pathways, which are critical for the proliferation and survival of various B-cell malignancies.[2][3] Preclinical studies have demonstrated that this compound can effectively inhibit the growth of B-cell non-Hodgkin lymphoma (B-NHL) cells, including diffuse large B-cell lymphoma (DLBCL), and can overcome resistance to other BTK inhibitors.[2][4][5] This document provides detailed application notes and experimental protocols for the in vitro evaluation of this compound in lymphoma cell lines.
Mechanism of Action
This compound's unique mechanism of action lies in its ability to simultaneously inhibit both BTK and LYN kinases.[1] In B-cell lymphomas, aberrant BCR signaling is a key driver of oncogenesis. This signaling cascade involves the activation of several downstream kinases, including BTK and LYN. By targeting both, this compound offers a more comprehensive blockade of the BCR pathway, potentially leading to enhanced anti-tumor activity and the ability to overcome resistance mechanisms that may arise from the activation of alternative signaling pathways.[2][3]
Data Presentation
The following table summarizes the anti-proliferative activity of this compound in various lymphoma cell lines, as reported in preclinical studies. The half-maximal growth inhibition (GI₅₀) values demonstrate the concentration-dependent effect of the compound.
| Cell Line | Lymphoma Subtype | BTK Mutation Status | GI₅₀ (nM) | Reference |
| TMD-8-IbruR | Diffuse Large B-Cell Lymphoma (DLBCL) | C481S | Similar to wild-type | [4][5] |
| RI-1 with pirtobrutinib resistance mutations | Diffuse Large B-Cell Lymphoma (DLBCL) | Various BTK mutations | Similar across different mutations | [4][5] |
| Panel of DLBCL cell lines | Diffuse Large B-Cell Lymphoma (DLBCL) | Not specified | Potent cell growth inhibition | [4][5] |
Note: Specific GI₅₀ values for a broad panel of DLBCL cell lines are not yet publicly available in detail. The provided information is based on abstracts from scientific conferences.[4][5]
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) of this compound in lymphoma cell lines using a luminescence-based cell viability assay.
Materials:
-
Lymphoma cell lines (e.g., TMD-8, SU-DHL-6, OCI-Ly3)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (DZD8586) stock solution (e.g., 10 mM in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture lymphoma cells to logarithmic growth phase.
-
Count the cells and adjust the density to 2 x 10⁵ cells/mL in fresh culture medium.
-
Seed 50 µL of the cell suspension (1 x 10⁴ cells) into each well of a 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO₂ to allow cells to acclimatize.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from the stock solution. A typical concentration range would be from 1 nM to 10 µM.
-
Add 50 µL of the diluted this compound solutions to the corresponding wells in triplicate.
-
Include a vehicle control (DMSO) and a no-treatment control.
-
The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
Assay Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration and determine the GI₅₀ value using a non-linear regression curve fit.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol outlines the detection and quantification of apoptosis in lymphoma cells treated with this compound using flow cytometry.
Materials:
-
Lymphoma cell lines
-
RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin
-
This compound (DZD8586)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed lymphoma cells in 6-well plates at a density of 5 x 10⁵ cells/mL.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained and single-stained controls for compensation.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Western Blot Analysis for Signaling Pathway Modulation
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the BCR signaling pathway.
Materials:
-
Lymphoma cell lines
-
This compound (DZD8586)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-phospho-BTK, anti-BTK, anti-phospho-LYN, anti-LYN, anti-phospho-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat lymphoma cells with this compound at desired concentrations and time points.
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Mandatory Visualizations
Caption: this compound's dual inhibition of LYN and BTK in the BCR signaling pathway.
References
- 1. Dizal Presents Latest Data of DZD8586, a LYN/BTK Dual Inhibitor, in B-cell Non-Hodgkin Lymphoma at the 2024 ASH Annual Meeting [prnewswire.com]
- 2. Dizal Pharma [dizalpharma.com]
- 3. DZD8586 for Non-Hodgkin's Lymphoma · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Paper: Preclinical Study of DZD8586, a Non-Covalent LYN/BTK Dual Inhibitor with Excellent BBB Penetration, for the Treatment of B-Cell Non-Hodgkin Lymphoma (B-NHL) [ash.confex.com]
Application Notes and Protocols: Cell-Based Assays to Evaluate Birelentinib Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Birelentinib (DZD8586) is a first-in-class, non-covalent dual inhibitor of Bruton's tyrosine kinase (BTK) and LYN kinase.[1][2] It is designed to target both BTK-dependent and -independent B-cell receptor (BCR) signaling pathways.[2][3] This dual mechanism of action holds promise for overcoming resistance to existing BTK inhibitors in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL).[2][4] Preclinical and clinical studies have demonstrated its potential to inhibit tumor growth and its efficacy in heavily pretreated patient populations.[3][5]
These application notes provide detailed protocols for a suite of cell-based assays to characterize the efficacy and mechanism of action of this compound in vitro. The described assays are essential for preclinical evaluation and for elucidating the cellular response to this compound treatment.
Data Presentation
The following tables summarize key in vitro and clinical data for this compound.
Table 1: this compound In Vitro and Clinical Efficacy
| Parameter | Value | Cell/System | Reference |
| Objective Response Rate (ORR) | 84.2% | Heavily pretreated CLL/SLL patients | [6] |
| 9-month Duration of Response (DOR) Rate | 83.3% | Heavily pretreated CLL/SLL patients | [2] |
| Tumor Shrinkage | 94.1% of patients | Patients treated at 50 mg and 75 mg once per day | [6] |
| Recommended Phase 3 Dose | 50 mg once per day | - | [6] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in BCR Signaling
This compound exerts its effects by inhibiting two key kinases in the B-cell receptor (BCR) signaling pathway: LYN and BTK. Upon antigen binding to the BCR, LYN initiates a signaling cascade that leads to the activation of BTK. Both kinases are crucial for downstream signaling that promotes B-cell proliferation, survival, and activation. By inhibiting both LYN and BTK, this compound effectively blocks both the initiation and amplification of these pro-survival signals.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. targetedonc.com [targetedonc.com]
- 3. The U.S. FDA Granted Fast Track Designation to Dizal's this compound for Relapsed/Refractory Chronic Lymphocytic Leukemia or Small Lymphocytic Lymphoma [prnewswire.com]
- 4. sohoinsider.com [sohoinsider.com]
- 5. FDA Grants Fast Track Designation to this compound for Relapsed/Refractory CLL and SLL [healthandpharma.net]
- 6. onclive.com [onclive.com]
Application Notes and Protocols: Flow Cytometry Analysis of B-cell Markers with Birelentinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Birelentinib (DZD8586) is a novel, first-in-class, non-covalent dual inhibitor of Bruton's tyrosine kinase (BTK) and Lyn kinase, two key components of the B-cell receptor (BCR) signaling pathway.[1][2] By targeting both BTK-dependent and independent signaling, this compound offers a promising therapeutic strategy for B-cell malignancies, particularly in cases of resistance to conventional BTK inhibitors.[1][2] Flow cytometry is an indispensable tool for elucidating the mechanism of action of such targeted therapies by enabling the precise quantification of B-cell populations and the modulation of specific cell surface markers. These application notes provide detailed protocols for the analysis of B-cell markers in response to this compound treatment, facilitating research into its pharmacological effects and clinical potential.
Mechanism of Action: this compound in the B-cell Receptor Signaling Pathway
This compound exerts its therapeutic effect by inhibiting both LYN and BTK, critical kinases in the B-cell receptor (BCR) signaling cascade.[1][2] This dual inhibition effectively blocks both BTK-dependent and BTK-independent pathways that are crucial for the proliferation and survival of malignant B-cells.[1][2] The diagram below illustrates the central role of LYN and BTK in BCR signaling and the points of inhibition by this compound.
Caption: this compound inhibits both LYN and BTK in the BCR signaling pathway.
Expected Effects of this compound on B-cell Markers
While specific quantitative data for this compound's effect on individual B-cell markers are emerging, based on its mechanism of action as a BTK inhibitor, the following changes in marker expression on malignant B-cells, such as in Chronic Lymphocytic Leukemia (CLL), can be anticipated. Other BTK inhibitors, like ibrutinib, have been shown to downregulate CD20 expression on CLL cells.[3][4]
Table 1: Predicted Changes in B-cell Marker Expression Following this compound Treatment
| Marker | Cell Type Association | Predicted Change with this compound | Rationale |
| CD19 | Pan B-cell marker | Stable to slight decrease | Generally stable on B-cells, but some modulation may occur with pathway inhibition. In some leukemias, CD19 expression is lower than in normal B-cells.[5][6] |
| CD20 | Mature B-cells | Decrease | Inhibition of the BCR pathway, particularly through BTK, has been shown to downregulate CD20 expression.[3][4] |
| CD5 | B-1a cells, CLL cells | Stable | Often co-expressed with CD19 in CLL.[7] |
| CD23 | Activated B-cells, CLL cells | Decrease | Expression is often linked to BCR signaling activity. |
| CD27 | Memory B-cells | Variable | The effect on memory B-cell populations will depend on the specific disease context. |
| IgD | Naïve B-cells | Variable | Changes will reflect shifts in B-cell subpopulations. |
| CXCR4 | Chemokine receptor | Increase in circulating cells | BTK inhibitors can disrupt the interaction of CLL cells with the lymph node microenvironment, leading to an increase of CXCR4bright cells in the peripheral blood.[3] |
Experimental Protocols
The following protocols provide a framework for the flow cytometric analysis of B-cell markers in peripheral blood mononuclear cells (PBMCs) from patients treated with this compound.
Experimental Workflow
Caption: Workflow for flow cytometry analysis of B-cell markers.
Protocol 1: PBMC Isolation from Whole Blood
-
Blood Collection: Collect whole blood in EDTA-containing tubes to prevent coagulation.
-
Dilution: Dilute the blood 1:1 with phosphate-buffered saline (PBS).
-
Ficoll-Paque Gradient: Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a new conical tube.
-
Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
PBMC Collection: After centrifugation, carefully aspirate the upper layer (plasma) and collect the buffy coat containing PBMCs.
-
Washing: Transfer the PBMCs to a new tube and wash twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Cell Counting: Resuspend the cell pellet in an appropriate volume of PBS or cell culture medium and perform a cell count and viability assessment using Trypan Blue exclusion.
Protocol 2: Flow Cytometry Staining of B-cell Surface Markers
-
Cell Aliquoting: Aliquot up to 1 x 106 viable PBMCs per tube in 100 µL of staining buffer (PBS with 2% FBS).
-
Fc Receptor Blocking: Add an Fc blocking reagent (e.g., Human TruStain FcX™) and incubate for 10 minutes at room temperature to prevent non-specific antibody binding.
-
Antibody Staining: Add the pre-titrated fluorescently conjugated antibodies to the cell suspension. A recommended panel for monitoring B-cell changes with this compound in CLL is provided in Table 2.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of staining buffer, centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of staining buffer for flow cytometry analysis.
Table 2: Recommended Flow Cytometry Panel for B-cell Analysis in CLL
| Marker | Fluorochrome | Purpose |
| CD45 | e.g., V500 | Pan-leukocyte marker for gating lymphocytes |
| CD19 | e.g., APC | Pan B-cell marker for identifying the B-cell population |
| CD5 | e.g., FITC | Co-expressed on CLL cells |
| CD20 | e.g., PE | Mature B-cell marker, expression may be modulated by this compound |
| CD23 | e.g., PE-Cy7 | Marker for activated B-cells, often positive in CLL |
| CD27 | e.g., APC-H7 | Memory B-cell marker |
| IgD | e.g., PerCP-Cy5.5 | Naïve B-cell marker |
| CXCR4 | e.g., BV421 | Chemokine receptor involved in cell trafficking |
| Viability Dye | e.g., Fixable Viability Dye | To exclude dead cells from the analysis |
Data Analysis and Interpretation
A sequential gating strategy should be employed to accurately identify and quantify B-cell populations.
Gating Strategy
Caption: A sequential gating strategy for identifying B-cell populations.
Quantitative data, such as the percentage of positive cells and the Mean Fluorescence Intensity (MFI) for each marker, should be recorded for each sample. Comparing these values before and after this compound treatment will reveal the drug's impact on B-cell marker expression.
Summary
These application notes provide a comprehensive guide for utilizing flow cytometry to investigate the effects of this compound on B-cell markers. The provided protocols and analysis strategies will enable researchers to generate robust and reproducible data, contributing to a deeper understanding of this compound's mechanism of action and its potential as a targeted therapy for B-cell malignancies. As more specific data on this compound becomes available, these protocols can be further refined to focus on the most relevant biomarkers of drug response.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Immunophenotyping of Peripheral Blood Cells in Patients with Chronic Lymphocytic Leukemia Treated with Ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibrutinib inhibits CD20 upregulation on CLL B cells mediated by the CXCR4/SDF-1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unito.it [iris.unito.it]
- 5. Levels of expression of CD19 and CD20 in chronic B cell leukaemias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antigen modulation followed by quantitative flow cytometry of B-chronic lymphocytic leukemia cells after treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Birelentinib solubility and preparation for cell culture experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and preparation of Birelentinib (DZD8586) for in vitro cell culture experiments. This compound is a potent, non-covalent dual inhibitor of Bruton's tyrosine kinase (BTK) and Lyn kinase, key components of the B-cell receptor (BCR) signaling pathway.[1][2][3][4][5][6][7] This document offers a comprehensive guide to utilizing this compound in laboratory settings, ensuring accurate and reproducible results.
Physicochemical and Solubility Data
A clear understanding of this compound's physical and chemical properties is essential for its effective use in experimental settings. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Synonyms | DZD8586, BTK-IN-30 | PubChem |
| Molecular Formula | C₂₃H₂₁F₂N₅O₃ | PubChem |
| Molecular Weight | 453.4 g/mol | PubChem |
| Solubility in DMSO | 10 mM | Probechem |
| Appearance | Solid powder | Probechem |
| Storage (Powder) | -20°C for 12 months; 4°C for 6 months | Probechem |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 6 months | Probechem |
Mechanism of Action: Dual Inhibition of BTK and LYN Kinase
This compound exerts its therapeutic effects by targeting two critical kinases in the B-cell receptor (BCR) signaling pathway: Bruton's tyrosine kinase (BTK) and Lyn kinase.[1][2][4][5][6][7] The BCR pathway is crucial for the proliferation, differentiation, and survival of B-cells. In malignant B-cells, this pathway is often constitutively active, driving cancer progression.
This compound's dual-targeting mechanism offers a comprehensive blockade of both BTK-dependent and BTK-independent signaling, which is a potential strategy to overcome resistance to therapies that only target BTK.[1][4][5][6][7]
Figure 1: this compound's dual inhibition of LYN and BTK in the BCR signaling pathway.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder (Molecular Weight: 453.4 g/mol )
-
Anhydrous/sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 453.4 g/mol x 1000 mg/g = 4.534 mg
-
-
-
Weighing this compound:
-
Accurately weigh 4.534 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Ensuring Complete Dissolution:
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 6 months).
-
References
- 1. DZD8586 | LYN/BTK dual inhibitor | Probechem Biochemicals [probechem.com]
- 2. benchchem.com [benchchem.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Dizal Presents Latest Data of DZD8586, a LYN/BTK Dual Inhibitor, in B-cell Non-Hodgkin Lymphoma at the 2024 ASH Annual Meeting [prnewswire.com]
- 5. Does In Vitro Potency Predict Clinically Efficacious Concentrations? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. The U.S. FDA Granted Fast Track Designation to Dizal's this compound for Relapsed/Refractory Chronic Lymphocytic Leukemia or Small Lymphocytic Lymphoma - BioSpace [biospace.com]
Application Notes and Protocols: Establishing a Birelentinib-Resistant Cell Line Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Birelentinib (DZD8586) is a potent, orally bioavailable, non-covalent dual inhibitor of Bruton's tyrosine kinase (BTK) and Lyn kinase.[1][2][3][4][5] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells.[5] Lyn kinase, a member of the Src family kinases, is also involved in BCR signaling and can contribute to BTK-independent resistance mechanisms.[1][6] this compound's dual-targeting mechanism allows it to overcome resistance to other BTK inhibitors that can arise from mutations in BTK (such as the C481S mutation) or through the activation of alternative survival pathways.[1][6][7]
The development of drug resistance is a major challenge in cancer therapy. Establishing in vitro models of this compound resistance is crucial for understanding the potential mechanisms of acquired resistance, identifying biomarkers, and developing strategies to overcome it. These application notes provide a detailed protocol for generating and characterizing a this compound-resistant cancer cell line model using a gradual dose-escalation method.
Data Presentation
Effective monitoring and documentation of the development of this compound resistance are critical. The following tables should be used to record all quantitative data throughout the experimental process.
Table 1: Initial IC50 Determination for this compound
| Cell Line | This compound Concentration (nM) | Percent Viability (%) | Calculated IC50 (nM) |
| Parental | [Concentration 1] | ||
| [Concentration 2] | |||
| [Concentration 3] | |||
| ... |
Table 2: Dose-Escalation Log for this compound Resistance Induction
| Passage Number | Date | This compound Concentration (nM) | Cell Viability/Confluency (%) | Observations |
| 1 | [Initial IC20] | |||
| 2 | [Initial IC20] | |||
| ... | ... | |||
| X | [Increased Concentration] |
Table 3: Confirmation of this compound Resistance (IC50 Comparison)
| Cell Line | This compound Concentration (nM) | Percent Viability (%) | Calculated IC50 (nM) | Resistance Index (RI) |
| Parental | [Concentration 1] | |||
| ... | ||||
| This compound-Resistant | [Concentration 1] | |||
| ... |
Resistance Index (RI) = IC50 of Resistant Cell Line / IC50 of Parental Cell Line
Table 4: Molecular Characterization of this compound-Resistant Cell Line
| Target | Parental Cell Line (Relative Expression) | This compound-Resistant Cell Line (Relative Expression) | Fold Change |
| Western Blot | |||
| p-BTK (Tyr223) | |||
| Total BTK | |||
| p-LYN (Tyr396) | |||
| Total LYN | |||
| Loading Control (e.g., GAPDH) | 1.0 | 1.0 | 1.0 |
| qRT-PCR | |||
| BTK mRNA | |||
| LYN mRNA | |||
| Housekeeping Gene (e.g., GAPDH) | 1.0 | 1.0 | 1.0 |
Experimental Protocols
Protocol 1: Determination of this compound IC50 in Parental Cell Line
This protocol is a prerequisite for establishing the resistant cell line to determine the starting concentration for the dose-escalation procedure.
Materials:
-
Parental cancer cell line of interest (e.g., a B-cell lymphoma cell line)
-
Complete cell culture medium
-
This compound (DZD8586)
-
DMSO (for drug stock solution)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multimode plate reader
Procedure:
-
Cell Seeding: Seed the parental cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Dilution: Prepare a series of this compound dilutions in complete culture medium. It is recommended to perform a broad range of concentrations initially (e.g., 0.1 nM to 10 µM) to determine the approximate IC50, followed by a narrower range for a more precise measurement. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
-
Treatment: Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings (typically 72 hours).
-
Cell Viability Assessment: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Normalize the data to the vehicle control wells (representing 100% viability). Plot the percent viability against the logarithm of the this compound concentration and use a non-linear regression model to calculate the IC50 value.[8]
Protocol 2: Generation of a this compound-Resistant Cell Line
This protocol uses a continuous, stepwise exposure to increasing concentrations of this compound to select for a resistant cell population.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Cell culture flasks (T25 or T75)
-
Cryopreservation medium
Procedure:
-
Initiation of Culture: Start by culturing the parental cells in their complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined in Protocol 1.
-
Monitoring and Passaging: Monitor the cells for growth and morphology. Initially, a significant number of cells may die. Once the surviving cells reach 70-80% confluency and exhibit a stable growth rate, passage them at a suitable split ratio.
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium. A common approach is to increase the concentration by 1.5 to 2-fold at each step. This process should be slow, allowing the cells to adapt to the new concentration over several passages.
-
Cryopreservation: At each successful dose escalation step, it is crucial to cryopreserve a batch of cells. This provides a backup in case of cell death at a higher concentration.
-
Confirmation of Resistance: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a cell viability assay (Protocol 1) on both the parental and the newly generated resistant cell line. A significant increase in the IC50 value confirms the establishment of a this compound-resistant cell line.
Protocol 3: Western Blot Analysis of BTK and LYN Signaling
This protocol is for the characterization of the established resistant cell line by examining the protein expression and phosphorylation status of this compound's targets.
Materials:
-
Parental and this compound-resistant cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-p-BTK (Tyr223)
-
Rabbit anti-total BTK
-
Rabbit anti-p-LYN (Tyr396)
-
Rabbit anti-total LYN
-
Antibody against a loading control (e.g., GAPDH or β-actin)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the parental and resistant cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. Compare the levels of phosphorylated and total BTK and LYN between the parental and resistant cell lines.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for BTK and LYN mRNA Expression
This protocol assesses whether the development of resistance is associated with changes in the gene expression of this compound's targets.
Materials:
-
Parental and this compound-resistant cell lines
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Validated qPCR primers for human BTK, LYN, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the cells and reverse transcribe it into cDNA.
-
qPCR Reaction: Set up the qPCR reactions with the appropriate primers and cDNA template.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in BTK and LYN mRNA expression in the resistant cells compared to the parental cells, normalized to the housekeeping gene.
Visualizations
Caption: Experimental workflow for establishing and characterizing a this compound-resistant cell line.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the dual inhibitory action of this compound.
References
- 1. Paper: Preclinical Study of DZD8586, a Non-Covalent LYN/BTK Dual Inhibitor with Excellent BBB Penetration, for the Treatment of B-Cell Non-Hodgkin Lymphoma (B-NHL) [ash.confex.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. This compound granted FDA fast track designation for the treatment R/R CLL/SLL [lymphomahub.com]
- 4. FDA Grants Fast Track Designation to this compound for Relapsed/Refractory CLL and SLL [healthandpharma.net]
- 5. The U.S. FDA Granted Fast Track Designation to Dizal's this compound for Relapsed/Refractory Chronic Lymphocytic Leukemia or Small Lymphocytic Lymphoma [prnewswire.com]
- 6. onclive.com [onclive.com]
- 7. Paper: Phase 1/2 Studies of DZD8586, a Non-Covalent BBB Penetrant LYN/BTK Dual Inhibitor, in BTK Inhibitor Resistant Chronic Lymphocytic Leukemia (CLL) and Other B-Cell Non-Hodgkin Lymphoma (B-NHL) [ash.confex.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Birelentinib Target Engagement Pharmacodynamic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Birelentinib (DZD8586) is a first-in-class, orally bioavailable, non-covalent dual inhibitor of LYN and Bruton's tyrosine kinase (BTK).[1][2][3] This novel mechanism of action allows this compound to block both BTK-dependent and BTK-independent B-cell receptor (BCR) signaling pathways.[1][2][3] This dual targeting strategy is designed to overcome resistance mechanisms observed with other BTK inhibitors, particularly in B-cell malignancies like chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL).[1][2][3]
These application notes provide detailed protocols for a suite of pharmacodynamic (PD) assays to assess the target engagement of this compound in both preclinical and clinical settings. The described assays are designed to quantify the inhibition of LYN and BTK kinase activity and the modulation of downstream signaling pathways, providing crucial insights into the mechanism of action and efficacy of this compound.
Target Engagement and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting LYN and BTK, two key kinases in the B-cell receptor signaling cascade. Upon antigen binding to the BCR, LYN initiates the signaling cascade by phosphorylating the immunoreceptor tyrosine-based activation motifs (ITAMs) of CD79A and CD79B. This leads to the recruitment and activation of SYK, which in turn activates BTK. Activated BTK then phosphorylates downstream effectors, including phospholipase Cγ2 (PLCγ2), leading to the activation of signaling pathways that control B-cell proliferation, survival, and activation, such as the ERK and NF-κB pathways. By inhibiting both LYN and BTK, this compound provides a comprehensive blockade of this critical signaling axis.
This compound's Dual Inhibition of the BCR Signaling Pathway
References
Application Notes and Protocols for Birelentinib Administration in Mouse Models of Lymphoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of Birelentinib (DZD8586) in preclinical mouse models of lymphoma. This compound is a first-in-class, orally bioavailable, non-covalent dual inhibitor of Bruton's tyrosine kinase (BTK) and Lyn kinase (LYN), designed to overcome resistance to existing BTK inhibitors by targeting both BTK-dependent and -independent B-cell receptor (BCR) signaling pathways.[1][2][3] Preclinical studies have demonstrated its ability to effectively inhibit the growth of B-cell non-Hodgkin lymphomas (B-NHLs) in both cell lines and animal models, including central nervous system (CNS) lymphoma models, owing to its excellent blood-brain barrier penetration.[4][5]
Mechanism of Action and Signaling Pathway
This compound exerts its anti-lymphoma activity by concurrently inhibiting LYN and BTK, two critical kinases in the B-cell receptor signaling cascade. This dual inhibition effectively blocks both downstream BTK-dependent and BTK-independent pathways that are crucial for lymphoma cell proliferation and survival.[1][2][3] This mechanism of action is particularly relevant in the context of acquired resistance to covalent BTK inhibitors, which can occur through mutations in BTK (e.g., C481S) or through activation of alternative, BTK-independent signaling pathways. By targeting both kinases, this compound offers a promising strategy to treat relapsed or refractory lymphomas.
Quantitative Data from Preclinical Mouse Models
Preclinical evaluation of this compound in mouse xenograft models of lymphoma has demonstrated significant dose-dependent anti-tumor activity. The following table summarizes the key efficacy data.
| Mouse Model Type | Tumor Model | Administration Route | Dosage | Efficacy Outcome |
| Subcutaneous Xenograft | Diffuse Large B-Cell Lymphoma (DLBCL) | Oral | ≥ 50 mg/kg | Profound tumor growth inhibition and tumor regression.[4] |
| CNS Xenograft | CNS Lymphoma (Intracranial) | Oral | ≥ 50 mg/kg | Profound tumor growth inhibition and tumor regression.[4] |
Experimental Protocols
Detailed methodologies for establishing lymphoma mouse models and administering this compound are provided below. These protocols are generalized and may require optimization based on the specific lymphoma cell line and mouse strain used.
Protocol 1: Subcutaneous Lymphoma Xenograft Model
This protocol describes the establishment of a subcutaneous lymphoma tumor in an immunocompromised mouse, followed by oral administration of this compound.
Materials:
-
Lymphoma cell lines (e.g., TMD-8, Ramos)
-
Immunocompromised mice (e.g., SCID, NOD/SCID), 6-8 weeks old
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
This compound (DZD8586)
-
Vehicle for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
1 mL syringes with 25-27 gauge needles
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Calipers
Procedure:
-
Cell Culture and Preparation:
-
Culture lymphoma cells according to standard protocols to achieve a sufficient number for inoculation.
-
On the day of injection, harvest cells during the logarithmic growth phase.
-
Wash the cells twice with sterile PBS and perform a viable cell count (e.g., using trypan blue exclusion). Cell viability should be >90%.
-
Resuspend the cells in sterile PBS at a concentration of 1 x 107 to 1 x 108 cells/mL. For some cell lines, resuspension in a 1:1 mixture of PBS and Matrigel can improve tumor take rate.
-
-
Tumor Inoculation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Inject 100-200 µL of the cell suspension subcutaneously into the right flank of the mouse.
-
Monitor the mice regularly for tumor development.
-
-
Tumor Monitoring and Treatment Initiation:
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
-
This compound Formulation and Administration:
-
Prepare the this compound formulation for oral gavage. A common vehicle for hydrophobic compounds is a suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final concentration should be calculated based on the desired dose (e.g., 50 mg/kg) and the average weight of the mice, with a typical administration volume of 100 µL.
-
Administer this compound or vehicle to the respective groups via oral gavage, typically once daily.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight every 2-3 days throughout the study.
-
At the end of the study (based on predetermined endpoints such as maximum tumor size or study duration), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Protocol 2: Intracranial (CNS) Lymphoma Xenograft Model
This protocol outlines the procedure for establishing an intracranial lymphoma model to evaluate the efficacy of this compound against CNS lymphoma.
Materials:
-
Same as Protocol 1, with the addition of:
-
Stereotactic frame for mice
-
Hamilton syringe with a 30-gauge needle
-
Anesthetic and analgesic agents
-
Surgical tools (drill, forceps, etc.)
-
Bioluminescently tagged lymphoma cells and an in vivo imaging system (recommended for non-invasive monitoring)
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of lymphoma cells in sterile PBS at a high concentration (e.g., 1 x 105 cells in 2-5 µL).
-
-
Intracranial Injection:
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using stereotactic coordinates, drill a small burr hole through the skull over the desired brain region (e.g., striatum).
-
Slowly inject the cell suspension into the brain parenchyma using a Hamilton syringe.
-
Withdraw the needle slowly to prevent reflux of the cell suspension.
-
Suture the scalp incision.
-
Provide appropriate post-operative care, including analgesia.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor the mice daily for any neurological signs or symptoms of tumor growth (e.g., lethargy, paralysis, head tilting).
-
If using bioluminescent cells, monitor tumor growth non-invasively using an in vivo imaging system.
-
Initiate treatment with orally administered this compound (as described in Protocol 1) upon detection of tumor engraftment or at a predetermined time point post-injection.
-
-
Efficacy Evaluation:
-
Continue to monitor animal health and tumor progression.
-
The primary endpoint is typically survival. Record the date of euthanasia for each mouse when it reaches a moribund state or a pre-defined endpoint.
-
At the time of euthanasia, perfuse the mouse and collect the brain for histological analysis to confirm tumor presence and assess treatment effects.
-
References
Application Notes and Protocols for Assessing Apoptosis in B-cells Treated with Birelentinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Birelentinib (DZD8586) is a first-in-class, non-covalent dual inhibitor of Bruton's tyrosine kinase (BTK) and LYN kinase. It is under investigation for the treatment of relapsed or refractory B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and Small Lymphocytic Lymphoma (SLL). This compound's mechanism of action involves the disruption of the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of malignant B-cells. By inhibiting both BTK and LYN, this compound aims to overcome resistance mechanisms that can emerge with single-target BTK inhibitors.
Apoptosis, or programmed cell death, is a key outcome of effective targeted therapies in oncology. Therefore, robust and quantitative assessment of apoptosis is critical in the preclinical evaluation of this compound. These application notes provide detailed protocols for essential apoptosis assays in B-cells treated with this compound, along with data presentation guidelines and diagrammatic representations of the underlying pathways and workflows.
Mechanism of Action of this compound in B-cells
This compound targets two key kinases in the BCR signaling cascade:
-
Bruton's Tyrosine Kinase (BTK): A crucial enzyme in the BCR pathway, BTK activation leads to downstream signaling that promotes B-cell proliferation, survival, and differentiation. Inhibition of BTK is a clinically validated strategy in B-cell malignancies.
-
LYN Kinase: A member of the Src family of kinases, LYN is one of the first kinases activated upon BCR engagement. It plays a complex role in both activating and inhibiting BCR signaling. In some contexts, LYN can contribute to BTK-independent survival signals, representing a potential mechanism of resistance to BTK inhibitors.
By dually inhibiting both BTK and LYN, this compound is designed to achieve a more comprehensive blockade of the BCR pathway, leading to the induction of apoptosis in malignant B-cells, including those that may be resistant to other therapies.
Quantitative Data Presentation
The following tables provide an illustrative example of how to present quantitative data from apoptosis assays on B-cell lines (e.g., JeKo-1, Z-138, Mino for Mantle Cell Lymphoma; primary CLL cells) treated with this compound.
Note: The data presented below is for illustrative purposes and is modeled on typical results from preclinical studies of similar targeted inhibitors. Actual results with this compound should be determined experimentally.
Table 1: Induction of Apoptosis by this compound in B-cell Lines (Annexin V/PI Staining)
| Cell Line | Treatment (24h) | Concentration (µM) | Total Apoptotic Cells (%) (Annexin V+) |
| JeKo-1 | DMSO (Vehicle) | - | 5.2 ± 1.1 |
| This compound | 1 | 25.8 ± 3.4 | |
| This compound | 5 | 62.1 ± 5.7 | |
| Z-138 | DMSO (Vehicle) | - | 6.8 ± 1.5 |
| This compound | 1 | 30.4 ± 4.2 | |
| This compound | 5 | 71.5 ± 6.9 | |
| Mino | DMSO (Vehicle) | - | 4.5 ± 0.9 |
| This compound | 1 | 22.1 ± 2.8 | |
| This compound | 5 | 58.9 ± 4.5 |
Table 2: Caspase-3/7 Activation in B-cell Lines Treated with this compound
| Cell Line | Treatment (24h) | Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| JeKo-1 | DMSO (Vehicle) | - | 1.0 |
| This compound | 1 | 3.8 ± 0.5 | |
| This compound | 5 | 8.2 ± 1.1 | |
| Z-138 | DMSO (Vehicle) | - | 1.0 |
| This compound | 1 | 4.5 ± 0.7 | |
| This compound | 5 | 9.8 ± 1.4 |
Table 3: Modulation of Bcl-2 Family Proteins by this compound in JeKo-1 Cells (Western Blot Densitometry)
| Protein | Treatment (24h) | Concentration (µM) | Relative Protein Expression (Normalized to Loading Control) |
| Bcl-2 | DMSO (Vehicle) | - | 1.00 ± 0.08 |
| This compound | 5 | 0.65 ± 0.05 | |
| Mcl-1 | DMSO (Vehicle) | - | 1.00 ± 0.11 |
| This compound | 5 | 0.42 ± 0.07 | |
| Bax | DMSO (Vehicle) | - | 1.00 ± 0.09 |
| This compound | 5 | 1.35 ± 0.15 |
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This protocol details the detection of apoptosis through the identification of phosphatidylserine externalization (Annexin V) and loss of membrane integrity (PI).
Materials:
-
B-cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed B-cells at an appropriate density and treat with various concentrations of this compound or DMSO for the desired time period (e.g., 24, 48 hours). Include untreated cells as a negative control.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation at 300 x g for 5 minutes.
-
For adherent cells, detach the cells using a gentle cell scraper or trypsin-free dissociation buffer, then collect by centrifugation.
-
-
Washing: Wash the cell pellet twice with cold PBS to remove any residual medium.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.
-
Gently vortex the cells.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 2: Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
B-cell culture medium
-
This compound
-
DMSO (vehicle control)
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay Reagent (or similar)
-
Luminometer
Procedure:
-
Cell Plating and Treatment: Plate B-cells in a white-walled 96-well plate and treat with this compound or DMSO as described in Protocol 1.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Assay Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Assay:
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence of each well using a luminometer.
Data Analysis:
-
Calculate the average luminescence for each treatment condition.
-
Express the data as a fold change in caspase-3/7 activity relative to the vehicle-treated control.
Protocol 3: Western Blot Analysis of Bcl-2 Family Proteins
This protocol allows for the semi-quantitative analysis of pro- and anti-apoptotic Bcl-2 family proteins.
Application Notes and Protocols for Cell Proliferation Assays with Birelentinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Birelentinib (DZD8586) in cell proliferation assays. Detailed protocols for the MTT, BrdU, and CellTiter-Glo assays are included to facilitate the investigation of this compound's effects on cancer cell lines.
Introduction to this compound
This compound is an investigational, first-in-class, non-covalent dual inhibitor of Bruton's tyrosine kinase (BTK) and Lyn kinase.[1][2][3] It is designed to block both BTK-dependent and -independent B-cell receptor (BCR) signaling pathways.[1][2][3] This dual mechanism of action is intended to overcome resistance to existing BTK inhibitors, which can be mediated by mutations in BTK or by the activation of alternative signaling pathways.[1][2][4] this compound has shown promising anti-tumor activity in preclinical models and clinical trials, particularly in B-cell malignancies such as chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and diffuse large B-cell lymphoma (DLBCL).[1][5][6][7]
Mechanism of Action and Signaling Pathway
This compound exerts its anti-proliferative effects by simultaneously inhibiting BTK and Lyn, two key kinases in the B-cell receptor signaling cascade. The BCR pathway is crucial for the survival, proliferation, and differentiation of both normal and malignant B-cells.[8][9][] In many B-cell cancers, this pathway is constitutively active, driving tumor growth.[8][9]
By inhibiting BTK, this compound blocks the downstream signaling events that lead to the activation of transcription factors involved in cell proliferation and survival.[8] The concurrent inhibition of Lyn, a Src family kinase that acts upstream of BTK, provides a more comprehensive blockade of the BCR pathway, addressing potential resistance mechanisms that bypass BTK inhibition.[1][4]
Preclinical Data on Cell Proliferation
Preclinical studies have demonstrated that this compound potently inhibits the growth of various B-cell non-Hodgkin lymphoma (B-NHL) cell lines.[1] In a panel of DLBCL cell lines, this compound induced cell death and exhibited concentration-dependent anti-proliferative effects.[1] Notably, its efficacy was maintained in cell lines harboring BTK mutations that confer resistance to other BTK inhibitors.[1] Cell growth inhibition in these studies was quantified using the CellTiter-Glo® Luminescent Cell Viability Assay.[1] While the specific GI₅₀ (half-maximal growth inhibition) values were not detailed in the available abstracts, the data indicates a potent effect across multiple cell lines.
| Cell Line Type | Assay Used | Observed Effect | Reference |
| Diffuse Large B-cell Lymphoma (DLBCL) | CellTiter-Glo® | Potent cell growth inhibition and induced cell death. | [1] |
| BTK C481X mutant cell lines | CellTiter-Glo® | Concentration-dependent anti-proliferative effects. | [1] |
| Pirtobrutinib-resistant BTK mutant cell lines | CellTiter-Glo® | Concentration-dependent anti-proliferative effects with similar GI₅₀s to other mutants. | [1] |
Experimental Protocols
The following are detailed protocols for commonly used cell proliferation assays that can be adapted for use with this compound.
MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
This compound (DZD8586)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Appropriate cancer cell lines and culture medium
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
BrdU Cell Proliferation Assay
This immunoassay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA of proliferating cells.
Materials:
-
This compound (DZD8586)
-
BrdU labeling solution (10 mM)
-
Fixing/Denaturing solution
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
96-well flat-bottom plates
-
Appropriate cancer cell lines and culture medium
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed cells and treat with this compound.
-
-
BrdU Labeling:
-
At the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.
-
Incubate the plate for 2-24 hours at 37°C, depending on the cell proliferation rate.
-
-
Fixation and Denaturation:
-
Carefully remove the culture medium.
-
Add 200 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.
-
-
Immunodetection:
-
Remove the Fixing/Denaturing solution and wash the wells three times with wash buffer.
-
Add 100 µL of diluted anti-BrdU primary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
-
Signal Development and Measurement:
-
Wash the wells three times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Add 100 µL of stop solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
References
- 1. Paper: Preclinical Study of DZD8586, a Non-Covalent LYN/BTK Dual Inhibitor with Excellent BBB Penetration, for the Treatment of B-Cell Non-Hodgkin Lymphoma (B-NHL) [ash.confex.com]
- 2. The U.S. FDA Granted Fast Track Designation to Dizal's this compound for Relapsed/Refractory Chronic Lymphocytic Leukemia or Small Lymphocytic Lymphoma [prnewswire.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Paper: Phase 1/2 Studies of DZD8586, a Non-Covalent BBB Penetrant LYN/BTK Dual Inhibitor, in BTK Inhibitor Resistant Chronic Lymphocytic Leukemia (CLL) and Other B-Cell Non-Hodgkin Lymphoma (B-NHL) [ash.confex.com]
- 5. onclive.com [onclive.com]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. onclive.com [onclive.com]
- 8. mdpi.com [mdpi.com]
- 9. Mechanisms of B Cell Receptor Activation and Responses to B Cell Receptor Inhibitors in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Kinase Activity Assays for LYN and BTK with Birelentinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Birelentinib (DZD8586) is a novel, non-covalent dual inhibitor of Lymphocyte-specific protein tyrosine kinase (LYN) and Bruton's tyrosine kinase (BTK).[1] Both LYN and BTK are critical components of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[2][3] Aberrant BCR signaling is a hallmark of various B-cell malignancies. This compound's dual inhibitory action on both BTK-dependent and BTK-independent pathways presents a promising therapeutic strategy, particularly in overcoming resistance to conventional BTK inhibitors.[4][5] This document provides detailed application notes and protocols for in vitro kinase activity assays to evaluate the inhibitory potential of this compound against LYN and BTK.
Signaling Pathway of LYN and BTK in B-Cell Receptor Signaling
Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, involving the activation of several kinases. LYN, a Src family kinase, is one of the first kinases to be activated and is responsible for phosphorylating the immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR co-receptors CD79A and CD79B. This phosphorylation creates docking sites for Spleen tyrosine kinase (SYK), which in turn activates downstream signaling molecules, including BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), leading to downstream signaling events that promote B-cell survival and proliferation.[2][3] this compound's dual inhibition of LYN and BTK aims to block this cascade at two crucial points.[4]
References
- 1. The U.S. FDA Granted Fast Track Designation to Dizal's this compound for Relapsed/Refractory Chronic Lymphocytic Leukemia or Small Lymphocytic Lymphoma [prnewswire.com]
- 2. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 3. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dizal Presents Latest Data of DZD8586, a LYN/BTK Dual Inhibitor, in B-cell Non-Hodgkin Lymphoma at the 2024 ASH Annual Meeting [prnewswire.com]
- 5. cllsociety.org [cllsociety.org]
Troubleshooting & Optimization
Troubleshooting Birelentinib insolubility in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting solubility issues with Birelentinib (also known as DZD8586) in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
A1: this compound is a first-in-class, orally available, non-covalent dual inhibitor of Bruton's tyrosine kinase (BTK) and LYN kinase.[1][2] It is designed to overcome resistance to other BTK inhibitors.[1] Its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₁F₂N₅O₃ | [3] |
| Molecular Weight | 453.45 g/mol | [1] |
| CAS Number | 2662512-15-2 | [1] |
| Class | Synthetic organic | [3] |
Q2: I've just received this compound powder. How should I prepare a stock solution?
A2: For initial stock solution preparation, it is recommended to use a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for dissolving many organic molecules for in vitro experiments. Always refer to the manufacturer's product data sheet for any specific recommendations. It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO, which can then be diluted into your aqueous experimental medium.[4]
Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer. What can I do?
A3: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds.[4] To prevent this, you can try further diluting the concentrated stock solution in DMSO before adding it to the aqueous medium. Most cell cultures can tolerate a final DMSO concentration of up to 0.1% without significant off-target effects. Always include a vehicle control with the same final DMSO concentration in your experiments.
Q4: What are some alternative solvents or methods if DMSO is not suitable for my experiment?
A4: If DMSO is not compatible with your experimental setup, other options include ethanol, methanol, or dimethylformamide (DMF).[5] The choice of solvent will depend on the specific properties of this compound and the tolerance of your biological system.[5] For in vivo studies, formulations with solubilizing excipients like cyclodextrins or surfactants may be necessary.[5]
Q5: How should I store my this compound stock solutions?
A5: this compound powder can typically be stored at -20°C for up to three years.[6] Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6][7] For long-term storage, amber glass vials or polypropylene tubes are recommended to prevent adsorption of the compound to the container surface.[7]
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility challenges with this compound.
Issue: this compound powder is not dissolving in the chosen organic solvent.
-
Possible Cause: The solvent may be contaminated with water, which can reduce the solubility of hydrophobic compounds. The concentration you are trying to achieve may be too high.
-
Troubleshooting Steps:
-
Use a fresh, anhydrous grade of the solvent.
-
Try gentle warming of the solution (up to 50°C) or sonication to aid dissolution.[6]
-
If the compound still does not dissolve, consider trying a different organic solvent.
-
Issue: The compound precipitates out of the aqueous working solution over time.
-
Possible Cause: The kinetic solubility of the compound in the aqueous buffer has been exceeded. The stability of the compound in the aqueous environment may be limited.
-
Troubleshooting Steps:
-
Prepare fresh working solutions immediately before each experiment.
-
If possible, lower the final concentration of this compound in your assay.
-
Consider using a co-solvent system or adding a solubilizing excipient to your aqueous buffer.[5]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.53 mg of this compound (Molecular Weight = 453.45 g/mol ).
-
Add the appropriate volume of DMSO to the this compound powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Determining the Kinetic Solubility of this compound in an Aqueous Buffer
Objective: To estimate the maximum concentration of this compound that can be dissolved in an aqueous buffer without immediate precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your desired aqueous buffer (e.g., PBS, pH 7.4)
-
96-well plate
-
Multichannel pipette
Procedure:
-
Prepare a serial dilution of the 10 mM this compound stock solution in DMSO.
-
In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your aqueous buffer. This will create a range of final this compound concentrations.[4]
-
Mix the solutions by pipetting up and down.
-
Visually inspect the wells for any signs of precipitation. The highest concentration that remains clear is the approximate kinetic solubility of this compound in that buffer.[4]
This compound Signaling Pathway and Troubleshooting Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and a workflow for troubleshooting solubility issues.
Caption: this compound inhibits LYN and BTK in the BCR signaling pathway.
References
- 1. DZD8586 | LYN/BTK dual inhibitor | Probechem Biochemicals [probechem.com]
- 2. cllsociety.org [cllsociety.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. benchchem.com [benchchem.com]
Birelentinib Technical Support Center: Optimizing In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Birelentinib (also known as DZD8586) in in vitro studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class, non-covalent dual inhibitor of Bruton's tyrosine kinase (BTK) and Lyn kinase (LYN).[1][2] By targeting both BTK and LYN, this compound blocks both BTK-dependent and BTK-independent B-cell receptor (BCR) signaling pathways.[1][2] This dual inhibition is designed to overcome resistance mechanisms that can arise with other BTK inhibitors, particularly in B-cell malignancies.[1][2]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). A stock solution of 10 mM can be prepared in DMSO. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Q3: What is a good starting concentration range for my in vitro experiments?
A3: The optimal concentration of this compound will vary depending on the cell line, assay type, and experimental duration. Based on its high potency (pIC50 of 9.1 against wild-type human BTK, which corresponds to an IC50 of 0.7 nM), a wide concentration range should be tested initially. For cell viability or proliferation assays, a starting range of 0.1 nM to 10 µM is recommended. For target engagement assays, such as Western blotting for phosphorylated BTK (pBTK), a lower concentration range of 0.1 nM to 1 µM may be sufficient.
Q4: In which cell lines has this compound shown activity?
A4: Preclinical studies have shown that this compound exhibits potent, concentration-dependent anti-proliferative effects and induces cell death in a variety of B-cell non-Hodgkin lymphoma (B-NHL) cell lines, including various Diffuse Large B-cell Lymphoma (DLBCL) cell lines.[3] Notably, its efficacy extends to cell lines carrying BTK resistance mutations.[3]
Troubleshooting Guide
Q1: I am not observing a dose-dependent effect on cell viability. What could be the issue?
A1:
-
Concentration Range: The selected concentration range may be too narrow or not appropriate for your specific cell line. Try a broader range of concentrations (e.g., from picomolar to micromolar) to capture the full dose-response curve.
-
Incubation Time: The incubation time might be too short to observe an effect. Consider extending the treatment duration (e.g., 24, 48, and 72 hours) to assess time-dependent effects.
-
Cell Seeding Density: Inconsistent or inappropriate cell seeding density can affect results. Ensure a consistent number of cells are seeded per well and that they are in the logarithmic growth phase at the time of treatment.
-
Compound Stability: Ensure the this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.
Q2: I am observing high background or inconsistent results in my Western blot for pBTK.
A2:
-
Sub-optimal this compound Concentration: The concentration used may be too high, leading to complete inhibition at all data points, or too low to see a significant effect. Perform a dose-response experiment with a range of concentrations (e.g., 0.1 nM to 1 µM) for a fixed, short duration (e.g., 1-4 hours) to determine the optimal concentration for observing a graded inhibition of pBTK.
-
Lysate Preparation: Ensure that phosphatase and protease inhibitors are included in the lysis buffer to preserve the phosphorylation status of BTK.
-
Antibody Quality: Use a validated antibody specific for phosphorylated BTK (e.g., at Tyr223) and total BTK. Ensure the antibodies are used at the recommended dilutions.
Q3: My apoptosis assay results are inconclusive.
A3:
-
Timing of Assay: Apoptosis is a dynamic process. The time point for analysis might be too early or too late. It is advisable to perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal window for detecting apoptosis in your cell line.
-
Concentration of this compound: The concentration of this compound may be inducing necrosis rather than apoptosis if it is too high. A dose-response experiment is recommended. Differentiating between apoptosis and necrosis can be achieved using annexin V and a viability dye like propidium iodide (PI) or 7-AAD.
-
Assay Sensitivity: Ensure your chosen apoptosis assay is sensitive enough to detect the expected level of apoptosis.
Data Presentation
| Parameter | Value | Source |
| Mechanism of Action | Dual LYN/BTK inhibitor | [1][2] |
| IC50 (BTK, wild-type) | 0.7 nM (pIC50 = 9.1) | IUPHAR/BPS Guide |
| Solubility | 10 mM in DMSO | Probechem Datasheet |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere and resume logarithmic growth (typically 18-24 hours).
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. It is recommended to start with a broad range, for example, from 1 µM down to 0.1 nM, in half-log or log dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results to determine the GI50 (concentration causing 50% inhibition of growth).
Western Blot for pBTK Inhibition
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) for a short duration (e.g., 1-4 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pBTK (e.g., Tyr223) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total BTK and a loading control like β-actin or GAPDH.
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Concentration Optimization.
References
Technical Support Center: Birelentinib Off-Target Effects in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Birelentinib (DZD8586) in cell line experiments. This compound is a first-in-class, non-covalent dual inhibitor of Bruton's tyrosine kinase (BTK) and Lyn tyrosine kinase, designed to block both BTK-dependent and -independent B-cell receptor (BCR) signaling pathways.[1][2][3][4][5] While it has demonstrated high selectivity against other TEC family kinases (TEC, ITK, TXK, and BMX), understanding and mitigating potential off-target effects is crucial for the accurate interpretation of experimental results.[2]
Frequently Asked Questions (FAQs)
Q1: What are the known on-targets of this compound?
A1: this compound is a dual inhibitor that potently targets both Bruton's tyrosine kinase (BTK) and Lyn tyrosine kinase.[1][5] This dual inhibition is designed to overcome resistance mechanisms to other BTK inhibitors by blocking both BTK-dependent and independent signaling pathways within the B-cell receptor (BCR) cascade.[2][3]
Q2: Has the selectivity of this compound been profiled?
A2: Yes, this compound has been reported to have good selectivity. Its kinase selectivity was assessed using a Eurofins kinase panel with purified enzymes, which showed high selectivity against other TEC family kinases.[1] However, detailed public data on its interactions across the entire human kinome at various concentrations is limited. For research purposes, it is advisable to perform independent kinase profiling to understand its activity in your specific experimental context.
Q3: My cells show an unexpected phenotype after this compound treatment. How can I determine if this is an off-target effect?
A3: An unexpected phenotype could be due to an off-target effect, on-target effects in a novel context, or experimental variability. To investigate a potential off-target effect, a systematic approach is recommended:
-
Confirm On-Target Engagement: First, verify that this compound is inhibiting its intended targets (BTK and LYN) in your cell line at the concentration used. This can be done by Western blot, analyzing the phosphorylation status of BTK (p-BTK) and LYN (p-LYN) or their downstream substrates.
-
Dose-Response Analysis: Perform a dose-response experiment. On-target effects should correlate with the known potency of this compound for BTK and LYN, while off-target effects may only appear at higher concentrations.
-
Use a Structurally Different Inhibitor: Compare the phenotype induced by this compound with that of a structurally unrelated BTK and/or LYN inhibitor. If the phenotype is consistent, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: The gold standard for validating on-target effects is to use genetic approaches like siRNA or CRISPR-Cas9 to deplete BTK and/or LYN. If the phenotype persists in the knockout/knockdown cells upon this compound treatment, it is likely an off-target effect.
Q4: What are the common off-target effects observed with kinase inhibitors in cell lines?
A4: Off-target effects of kinase inhibitors can manifest in various ways, including:
-
Unintended Pathway Modulation: Inhibition of kinases in other signaling pathways can lead to unexpected changes in cell proliferation, apoptosis, or morphology.
-
Toxicity: At higher concentrations, kinase inhibitors can cause cytotoxicity due to the inhibition of kinases essential for cell survival.
-
Activation of Compensatory Pathways: Inhibition of a primary target can sometimes lead to the upregulation of alternative signaling pathways, which can be misinterpreted as a direct off-target effect.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues that may arise during experiments with this compound in cell lines.
| Issue | Possible Cause | Suggested Solution |
| High levels of cytotoxicity observed at expected effective concentrations. | 1. Off-target kinase inhibition: this compound may be inhibiting other kinases crucial for cell survival in your specific cell line. 2. Compound solubility issues: The compound may be precipitating in the cell culture media, leading to non-specific toxicity. 3. Cell line-specific sensitivity: The cell line used may be particularly sensitive to the inhibition of BTK/LYN or potential off-targets. | 1. Perform a kinome-wide selectivity screen to identify potential off-target kinases. Test this compound in a panel of different cell lines to assess if the cytotoxicity is widespread or cell-type specific. 2. Check the solubility of this compound in your cell culture media. Ensure the final solvent concentration (e.g., DMSO) is not causing toxicity by including a vehicle-only control. 3. Test a lower concentration range of this compound. |
| Inconsistent or unexpected experimental results. | 1. Activation of compensatory signaling pathways: Inhibition of BTK and LYN may lead to the activation of other signaling pathways. 2. Inhibitor instability: this compound may be unstable under your experimental conditions. 3. Cell line integrity: The cell line may have genetic drift or contamination. | 1. Use Western blotting to probe for the activation of known compensatory pathways in B-cell signaling. 2. Check the stability of this compound in your cell culture media at 37°C over the time course of your experiment. 3. Perform cell line authentication and mycoplasma testing. |
| Observed phenotype does not match the known function of BTK and LYN. | 1. Off-target effect: this compound may be inhibiting an unknown kinase that is responsible for the observed phenotype. 2. Cellular context: The function of BTK and LYN may differ in your specific cell line compared to well-characterized systems. | 1. Perform a kinome-wide selectivity screen. Use a structurally different BTK/LYN inhibitor to see if the phenotype is reproduced. Employ CRISPR-Cas9 to knock out BTK and/or LYN to validate that the phenotype is independent of these targets. 2. Thoroughly review the literature on the signaling pathways active in your chosen cell line. |
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
The following table presents a hypothetical example of kinase profiling data for this compound to illustrate how such data can be used to identify potential off-targets. Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.
| Kinase | Target Class | IC50 (nM) | Selectivity (Off-Target/On-Target BTK) |
| BTK | On-Target | 1.5 | 1 |
| LYN | On-Target | 2.0 | 1.3 |
| TEC | TEC Family Kinase | >1000 | >667 |
| ITK | TEC Family Kinase | >1000 | >667 |
| TXK | TEC Family Kinase | >1000 | >667 |
| BMX | TEC Family Kinase | >1000 | >667 |
| Off-Target Kinase A | SRC Family Kinase | 150 | 100 |
| Off-Target Kinase B | Other Tyrosine Kinase | 500 | 333 |
| Off-Target Kinase C | Serine/Threonine Kinase | >10,000 | >6667 |
Experimental Protocols
Protocol 1: Western Blot Analysis of BTK and LYN Pathway Inhibition
Objective: To confirm the on-target activity of this compound by assessing the phosphorylation status of BTK, LYN, and downstream signaling molecules.
Methodology:
-
Cell Culture and Treatment:
-
Plate a suitable B-cell lymphoma cell line (e.g., TMD8, Ramos) at a density of 1 x 10^6 cells/mL.
-
Incubate for 24 hours.
-
Treat cells with a dose range of this compound (e.g., 1 nM to 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 2 hours).
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-BTK (Tyr223), total BTK, p-LYN (Tyr396), total LYN, p-PLCγ2, total PLCγ2, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Protocol 2: CRISPR-Cas9 Mediated Knockout of BTK and LYN for Off-Target Validation
Objective: To determine if the cellular phenotype observed with this compound treatment is dependent on its on-targets, BTK and LYN.
Methodology:
-
gRNA Design and Cloning:
-
Design two or more single guide RNAs (sgRNAs) targeting different exons of the BTK and LYN genes.
-
Clone the sgRNAs into a Cas9 expression vector.
-
-
Transfection and Clonal Selection:
-
Transfect the target cell line with the Cas9/sgRNA plasmids.
-
Select for transfected cells and perform single-cell cloning to isolate and expand individual clones.
-
-
Knockout Validation:
-
Screen the expanded clones for the absence of BTK and LYN protein expression by Western blot.
-
Confirm the gene knockout at the genomic level by sequencing the targeted loci.
-
-
Phenotypic Assay:
-
Treat the validated BTK knockout, LYN knockout, BTK/LYN double knockout, and parental wild-type cell lines with a dose range of this compound.
-
Perform the relevant phenotypic assay (e.g., cell viability, apoptosis assay) to determine if the effect of this compound is altered in the absence of its intended targets.
-
Mandatory Visualizations
Caption: this compound's dual inhibition of LYN and BTK in the BCR pathway.
Caption: Workflow for troubleshooting unexpected phenotypes with this compound.
Caption: Experimental workflow for off-target validation using CRISPR-Cas9.
References
- 1. DZD8586 | LYN/BTK dual inhibitor | Probechem Biochemicals [probechem.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. This compound granted FDA fast track designation for the treatment R/R CLL/SLL [lymphomahub.com]
- 4. onclive.com [onclive.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Birelentinib In Vitro Resistance Technical Support Center
Welcome to the technical support center for overcoming unexpected Birelentinib resistance in vitro. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential mechanisms of resistance to this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (DZD8586) is a first-in-class, non-covalent, dual inhibitor of Bruton's tyrosine kinase (BTK) and Lyn kinase (LYN)[1][2]. It is designed to block both BTK-dependent and BTK-independent signaling pathways of the B-cell receptor (BCR)[1]. This dual-targeting strategy aims to overcome resistance observed with other BTK inhibitors that can be bypassed by activation of other kinases like LYN[1].
Q2: this compound is designed to overcome resistance. Why would I observe resistance in my in vitro model?
A2: While this compound is effective against known resistance mechanisms to other BTK inhibitors (like the BTK C481S mutation), cancer cells can develop novel resistance mechanisms under selective pressure[3][4]. This can occur through various genetic and non-genetic adaptations, such as mutations in the drug targets (BTK or LYN) at sites other than C481, or activation of compensatory signaling pathways[3][4].
Q3: What are the most common initial steps to confirm this compound resistance?
A3: The first step is to perform a dose-response curve and calculate the half-maximal inhibitory concentration (IC50) in your experimental cell line compared to a sensitive, parental control cell line. A significant increase in the IC50 value for your experimental line suggests the development of resistance. It is crucial to ensure consistent experimental conditions, including cell density, drug concentration, and incubation time[5][6].
Q4: What are some potential mechanisms of acquired resistance to this compound in vitro?
A4: Potential mechanisms include:
-
On-target mutations: Novel mutations in the BTK or LYN kinase domains that alter the binding of the non-covalent inhibitor this compound[3].
-
Bypass signaling: Upregulation of alternative pro-survival signaling pathways that do not depend on BTK or LYN, such as the PI3K/AKT/mTOR or MAPK/ERK pathways[4][7].
-
Drug efflux: Increased expression of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell.
-
Alterations in downstream signaling components: Mutations or expression changes in proteins downstream of BTK and LYN, such as PLCγ2[8].
Troubleshooting Guides
Scenario: Decreased Sensitivity to this compound in a Diffuse Large B-cell Lymphoma (DLBCL) Cell Line
You have been culturing a DLBCL cell line (e.g., SU-DHL-4) with increasing concentrations of this compound over several months. You now observe that a higher concentration of the drug is required to induce apoptosis compared to the parental cell line.
Step 1: Confirm and Quantify Resistance
-
Question: Is the observed decrease in sensitivity statistically significant?
-
Action: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 of this compound in both the parental and the suspected resistant cell lines.
Data Presentation:
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| SU-DHL-4 (Parental) | 15 | - |
| SU-DHL-4-BR (this compound Resistant) | 250 | 16.7 |
Step 2: Investigate On-Target Mechanisms
-
Question: Have mutations occurred in the BTK or LYN kinase domains?
-
Action: Sequence the kinase domains of BTK and LYN in the parental and resistant cell lines to identify any novel mutations.
Step 3: Analyze Key Signaling Pathways
-
Question: Are alternative survival pathways activated in the resistant cells?
-
Action: Use western blotting to examine the phosphorylation status of key proteins in the BCR, PI3K/AKT, and MAPK/ERK pathways in both cell lines, with and without this compound treatment.
Data Presentation:
| Protein | SU-DHL-4 (Parental) | SU-DHL-4-BR |
| p-BTK (Y223) | Decreased with this compound | Decreased with this compound |
| p-LYN (Y396) | Decreased with this compound | Decreased with this compound |
| p-AKT (S473) | Decreased with this compound | Maintained/Increased with this compound |
| p-ERK1/2 (T202/Y204) | Decreased with this compound | Maintained/Increased with this compound |
Step 4: Assess for Increased Drug Efflux
-
Question: Are the resistant cells actively pumping out this compound?
-
Action: Perform a drug efflux assay using a fluorescent substrate for ABC transporters (e.g., rhodamine 123) in the presence and absence of a pan-ABC transporter inhibitor.
Experimental Protocols
1. Cell Viability Assay (MTT)
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of viable cells against the log of the drug concentration and use non-linear regression to calculate the IC50.
2. Western Blotting
-
Cell Lysis: Lyse parental and resistant cells, treated with and without this compound, in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of BTK, LYN, AKT, and ERK overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
3. Sanger Sequencing of BTK and LYN
-
RNA Extraction: Extract total RNA from parental and resistant cells.
-
cDNA Synthesis: Synthesize cDNA using a reverse transcription kit.
-
PCR Amplification: Amplify the kinase domains of BTK and LYN using specific primers.
-
PCR Product Purification: Purify the PCR products.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the sequences from the resistant cells to those from the parental cells to identify any mutations.
Visualizations
Caption: this compound's dual inhibition of LYN and BTK in the BCR signaling pathway.
Caption: Experimental workflow for troubleshooting this compound resistance.
Caption: Logical relationships between resistance mechanisms and potential solutions.
References
- 1. targetedonc.com [targetedonc.com]
- 2. cllsociety.org [cllsociety.org]
- 3. faculty.luther.edu [faculty.luther.edu]
- 4. Genetic and Non-Genetic Mechanisms of Resistance to BCR Signaling Inhibitors in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hematologyandoncology.net [hematologyandoncology.net]
Birelentinib stability issues in long-term cell culture
Topic: Birelentinib Stability Issues in Long-Term Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. While specific public data on the long-term stability of this compound in cell culture is limited, this guide offers best practices and protocols for assessing and managing the stability of small molecule inhibitors in experimental settings.
Troubleshooting Guide
This guide addresses common issues that may arise during long-term cell culture experiments with this compound.
| Question | Possible Cause | Suggested Solution |
| Why am I observing a decrease in this compound's efficacy over several days in my cell culture experiment? | 1. Compound Degradation: this compound may be unstable in the aqueous, 37°C environment of the cell culture medium.[1] Components in the media, such as certain amino acids or vitamins, could react with the compound.[1] The pH of the media can also influence stability.[1]2. Cellular Metabolism: The cultured cells may be metabolizing this compound, reducing its effective concentration.3. Adsorption to Plasticware: The compound may be binding to the surface of the cell culture plates or flasks. | 1. Assess Stability: Perform a stability study of this compound in your specific cell culture medium at 37°C.[2] (See Experimental Protocols section).2. Frequent Media Changes: Replace the cell culture medium containing freshly prepared this compound every 24-48 hours to maintain a more consistent concentration.3. Use Low-Binding Plates: Consider using low-protein-binding plates to minimize adsorption.[1] |
| I am seeing high variability in my experimental results between replicates. | 1. Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or the final culture medium.[1]2. Inconsistent Dosing: Pipetting errors or variations in the timing of compound addition can lead to inconsistent concentrations.3. Analytical Method Variability: The method used to quantify the compound may not be sufficiently validated.[1] | 1. Ensure Complete Dissolution: After preparing the stock solution and diluting it into the media, vortex gently and visually inspect for any precipitate.2. Standardize Procedures: Use calibrated pipettes and maintain a consistent workflow for adding the compound to your cultures.3. Validate Analytical Method: If quantifying the compound, ensure your analytical method (e.g., HPLC-MS) is validated for linearity, precision, and accuracy.[1] |
| My cells appear stressed or are dying at a higher rate than expected. | 1. Solvent Toxicity: The solvent used for the stock solution (e.g., DMSO) may be at a toxic concentration in the final culture medium.[3]2. Compound Cytotoxicity: this compound itself may have cytotoxic effects on the specific cell line being used, especially at higher concentrations or with prolonged exposure. | 1. Limit Solvent Concentration: Keep the final concentration of the solvent (e.g., DMSO) in the cell culture medium low, typically below 0.5%, and include a vehicle control in your experiments.[4]2. Perform Dose-Response Curve: Determine the cytotoxic concentration of this compound for your cell line with a dose-response experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: While specific instructions for this compound are not publicly available, small molecule inhibitors are typically dissolved in a high-purity solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[5] For long-term storage, it is best practice to aliquot the stock solution into small, single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Q2: How should I prepare working concentrations of this compound in cell culture media?
A2: To prepare a working concentration, dilute the DMSO stock solution directly into your pre-warmed cell culture medium. It is crucial to ensure that the final DMSO concentration is not toxic to your cells, typically below 0.5%.[4] After dilution, mix the solution thoroughly to ensure homogeneity before adding it to your cell cultures.
Q3: How often should I replace the cell culture medium containing this compound in a long-term experiment?
A3: Given the potential for degradation of small molecules in cell culture, it is recommended to replace the medium with freshly prepared this compound every 24 to 48 hours. This helps to maintain a consistent concentration of the active compound and replenish essential nutrients for the cells.
Q4: What are the primary factors that can influence the stability of a small molecule like this compound in cell culture media?
A4: Several factors can affect the stability of a compound in cell culture media, including:
-
Temperature: The standard cell culture temperature of 37°C can accelerate the degradation of some compounds.[4]
-
pH: The pH of the cell culture medium (typically 7.2-7.4) can influence hydrolysis and other pH-dependent degradation pathways.[4]
-
Media Components: Components within the media, such as amino acids, vitamins, and metal ions, can interact with and degrade the compound.[4]
-
Light: Exposure to light can cause photodegradation of sensitive compounds.[4]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[4]
Q5: How does this compound work?
A5: this compound is a first-in-class, noncovalent dual inhibitor of LYN and Bruton's tyrosine kinase (BTK).[6][7] By targeting both BTK and LYN, it blocks both BTK-dependent and -independent B-cell receptor (BCR) signaling pathways, which are crucial for the growth of certain B-cell malignancies.[8][9][10]
Data Presentation
The following table provides hypothetical stability data for a generic small molecule inhibitor, "Inhibitor-X," in two common cell culture media over a 72-hour period at 37°C. This illustrates how to present such data.
Table 1: Stability of Inhibitor-X in Cell Culture Media at 37°C
| Time (hours) | % Remaining in Medium A (Mean ± SD, n=3) | % Remaining in Medium B (Mean ± SD, n=3) |
| 0 | 100 ± 2.1 | 100 ± 1.8 |
| 4 | 95.2 ± 3.5 | 98.1 ± 2.2 |
| 8 | 88.7 ± 4.1 | 94.5 ± 2.9 |
| 24 | 72.3 ± 5.6 | 85.4 ± 3.7 |
| 48 | 55.1 ± 6.2 | 76.8 ± 4.1 |
| 72 | 38.9 ± 7.1 | 68.2 ± 5.3 |
| Data is for illustrative purposes only. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media using HPLC-MS
This protocol outlines a general procedure for determining the stability of this compound in cell culture media.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Cell culture medium (e.g., RPMI-1640, DMEM)
-
Sterile, low-protein-binding microcentrifuge tubes or multi-well plates
-
Calibrated pipettes
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system
-
Acetonitrile (ACN) with 0.1% formic acid (or other appropriate solvent for extraction)
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Spike the Media: Dilute the stock solution into pre-warmed cell culture media to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.[4]
-
Aliquot Samples: Dispense the spiked media into sterile, low-protein-binding microcentrifuge tubes or the wells of a multi-well plate.
-
Time Zero (T=0) Sample: Immediately take a sample from the spiked media. This will serve as the 100% reference point.
-
Incubation: Place the remaining samples in a 37°C incubator.
-
Time-Point Sampling: Collect samples at various time points (e.g., 2, 4, 8, 24, 48, 72 hours).
-
Sample Processing:
-
For each sample, add an equal volume of cold ACN with 0.1% formic acid to precipitate proteins and extract the compound.
-
Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitate.
-
Transfer the supernatant to a new tube or HPLC vial for analysis.
-
-
HPLC-MS Analysis:
-
Analyze the samples using a validated HPLC-MS method to quantify the amount of this compound remaining.
-
The method should be able to separate this compound from any potential degradation products.
-
-
Data Analysis:
-
Determine the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point by normalizing the peak area to the average peak area at time 0.
-
% Remaining = (Peak Area at time t / Average Peak Area at time 0) x 100
-
Visualizations
Caption: this compound's dual inhibition of LYN and BTK in the BCR signaling pathway.
Caption: Experimental workflow for assessing small molecule stability in cell culture.
Caption: Troubleshooting workflow for decreased compound efficacy in long-term culture.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. The U.S. FDA Granted Fast Track Designation to Dizal's this compound for Relapsed/Refractory Chronic Lymphocytic Leukemia or Small Lymphocytic Lymphoma [prnewswire.com]
- 8. targetedonc.com [targetedonc.com]
- 9. FDA Grants Fast Track Designation to this compound for Relapsed/Refractory CLL and SLL [healthandpharma.net]
- 10. US FDA grants fast track designation to Dizal’s this compound to treat relapsed/refractory chronic lymphocytic leukaemia or small lymphocytic lymphoma [pharmabiz.com]
Interpreting variable results in Birelentinib efficacy studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Birelentinib. The information is designed to address potential issues and interpret variable results observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected efficacy of this compound in our in-vitro/in-vivo models. What could be the contributing factors?
A1: Variable efficacy with this compound can arise from several factors. Firstly, consider the dosage. Clinical data has shown a dose-dependent response, with a 50 mg daily dose exhibiting a higher objective response rate (ORR) than a 75 mg daily dose.[1] Secondly, the genetic background of the cell lines or the specific patient population in your study is crucial. This compound is a dual inhibitor of LYN and Bruton's tyrosine kinase (BTK) and is particularly effective in overcoming resistance mediated by both BTK-dependent and BTK-independent pathways.[2][3] Its efficacy might be more pronounced in models harboring BTK resistance mutations (e.g., C481X) or those with activated LYN kinase signaling.[2][4][5]
Q2: How does the mechanism of action of this compound differ from other BTK inhibitors, and how might this affect experimental outcomes?
A2: this compound is a first-in-class, non-covalent, dual inhibitor of LYN and BTK.[2][5][6][7] This dual inhibition is designed to block both BTK-dependent and BTK-independent B-cell receptor (BCR) signaling pathways.[2][6][7] This is a key differentiator from many other BTK inhibitors that primarily target the BTK pathway. Resistance to traditional BTK inhibitors can emerge through mutations in BTK (like C481X) or through the activation of alternative signaling pathways, such as the one mediated by LYN kinase.[2] Therefore, this compound may show significant efficacy in models where other BTK inhibitors have failed. When designing experiments, it is important to characterize the BTK and LYN status of your models to better interpret the results.
Q3: What are the reported response rates for this compound in clinical trials?
Q4: Are there any known safety concerns or common adverse events associated with this compound that we should monitor in our preclinical studies?
A4: this compound has been reported to have a favorable safety profile in clinical trials.[1][2][7] At the recommended phase 3 dose of 50 mg once daily, no major cardiac adverse effects, such as atrial fibrillation or QT prolongation, were reported.[1] Additionally, no drug-related bleeding was observed.[1] The most common grade 3 or higher adverse events reported were neutropenia (15%) and pneumonia (10%).[9] In preclinical models, it would be prudent to monitor for signs of myelosuppression and general indicators of tolerability.
Q5: Does this compound have central nervous system (CNS) penetration?
A5: Yes, this compound is a small molecule with full blood-brain barrier penetration.[1][2][6][7][9] This characteristic suggests its potential utility in treating or preventing CNS involvement of B-cell malignancies, a factor that can be explored in relevant preclinical models.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low Efficacy in Cell-Based Assays | Incorrect dosage, cell line not dependent on BTK/LYN signaling. | Titrate this compound to determine the optimal concentration. Use cell lines with known BTK/LYN dependence or resistance mutations to other BTK inhibitors. |
| Inconsistent Results in Animal Models | Suboptimal dosing regimen, tumor model not representative of the target patient population. | Optimize the dose and schedule based on pharmacokinetic and pharmacodynamic studies. Utilize patient-derived xenograft (PDX) models from patients with relapsed/refractory CLL/SLL. |
| Unexpected Toxicity in Preclinical Models | Off-target effects, species-specific toxicity. | Perform kinome profiling to assess off-target activity. Conduct toxicology studies in at least two relevant animal species. |
Data Presentation
Table 1: Clinical Efficacy of this compound in Relapsed/Refractory CLL/SLL (Pooled Phase 1/2 Data)
| Parameter | Value | Citation |
| Objective Response Rate (ORR) | 84.2% | [1][2][3][4][5][7] |
| Estimated 9-Month Duration of Response (DOR) Rate | 83.3% | [1][2][4][7][8] |
Table 2: Dose-Dependent Objective Response Rate (ORR)
| Daily Dose | Number of Patients (n) | Objective Response Rate (ORR) | Citation |
| 50 mg | 19 | 84.2% | [1] |
| 75 mg | 15 | 68.8% | [1] |
Experimental Protocols
-
Study Design: These were open-label, multicenter studies evaluating the efficacy, safety, tolerability, and pharmacokinetics of this compound monotherapy.[1][9]
-
Patient Population: Adult patients with relapsed or refractory CLL or SLL who had received at least two prior lines of therapy, including a BTK inhibitor and a BCL-2 inhibitor.[2][3] Patients were required to have an ECOG performance status of 0 to 2 and adequate bone marrow and organ function.[1]
-
Intervention: this compound administered orally, once daily. Doses of 50 mg and 75 mg were evaluated.[1]
-
Primary Outcomes: The primary endpoints measured were Objective Response Rate (ORR), Duration of Response (DOR), and the incidence of adverse events (AEs).[9]
Mandatory Visualizations
Caption: this compound's dual inhibition of LYN and BTK in the BCR signaling pathway.
Caption: A simplified workflow for this compound clinical trials.
Caption: Factors contributing to variable results in this compound efficacy studies.
References
- 1. onclive.com [onclive.com]
- 2. targetedonc.com [targetedonc.com]
- 3. rarecancernews.com [rarecancernews.com]
- 4. FDA Grants Fast Track Designation to this compound for Relapsed/Refractory CLL and SLL [healthandpharma.net]
- 5. sohoinsider.com [sohoinsider.com]
- 6. The U.S. FDA Granted Fast Track Designation to Dizal's this compound for Relapsed/Refractory Chronic Lymphocytic Leukemia or Small Lymphocytic Lymphoma [prnewswire.com]
- 7. US FDA grants fast track designation to Dizal’s this compound to treat relapsed/refractory chronic lymphocytic leukaemia or small lymphocytic lymphoma [pharmabiz.com]
- 8. This compound granted FDA fast track designation for the treatment R/R CLL/SLL [lymphomahub.com]
- 9. pharmacytimes.com [pharmacytimes.com]
Birelentinib Preclinical Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Birelentinib (DZD8586) in animal models. The information is designed to help anticipate and mitigate potential toxicities during in vivo experiments.
Disclaimer: Detailed preclinical toxicology reports for this compound are not publicly available. The following guidance is based on reported clinical safety data and general knowledge of tyrosine kinase inhibitors (TKIs). Researchers should always perform their own dose-finding and toxicity studies for their specific animal models and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class, non-covalent, dual inhibitor of Bruton's tyrosine kinase (BTK) and Lyn tyrosine kinase (LYN).[1][2] By targeting both BTK and LYN, it blocks both BTK-dependent and independent B-cell receptor (BCR) signaling pathways.[1][2] This dual inhibition is designed to overcome resistance to other BTK inhibitors.[3][4] this compound also has high selectivity against other TEC family kinases and exhibits full blood-brain barrier penetration.[1][2][5]
Q2: What are the known toxicities of this compound from clinical studies?
A2: In human clinical trials, this compound has shown a manageable safety profile.[1][4][6] The most common treatment-emergent adverse events (TEAEs) of Grade 3 or higher are dose-dependent thrombocytopenia and neutropenia.[1][5] At the recommended phase 2 dose of 50 mg daily in humans, the most frequently reported Grade ≥3 TEAEs were neutropenia and pneumonia.[7][8] Importantly, no drug-related bleeding, atrial fibrillation, or major cardiac events have been observed at this dose.[7]
Q3: What animal models have been used in preclinical studies of this compound?
A3: Preclinical studies for this compound have utilized various animal models. Efficacy has been demonstrated in B-cell non-Hodgkin lymphoma (B-NHL) cell line and animal models.[1][2] Pharmacokinetic and blood-brain barrier penetration studies have been conducted in rats and monkeys.[9]
Q4: What are the potential off-target effects of this compound?
A4: this compound is described as a highly selective inhibitor.[1] However, like all TKIs, the potential for off-target effects exists. Researchers should monitor for unexpected toxicities in their animal models.
Troubleshooting Guide: Minimizing this compound Toxicity in Animal Models
This guide provides practical advice for managing potential toxicities during in vivo experiments with this compound.
| Potential Issue | Possible Cause | Recommended Action |
| Hematological Abnormalities (Thrombocytopenia, Neutropenia) | On-target or off-target effects on hematopoietic cells. | - Establish a baseline complete blood count (CBC) before starting treatment.- Monitor CBCs regularly during the study (e.g., weekly).- Consider dose reduction or intermittent dosing schedules if significant cytopenias are observed.- For severe neutropenia, consider housing animals in a sterile environment to prevent opportunistic infections. |
| Signs of Infection (e.g., lethargy, ruffled fur, weight loss) | Immunosuppression secondary to neutropenia. | - Monitor animals daily for clinical signs of infection.- Ensure strict aseptic techniques for all procedures.- If infection is suspected, consult with a veterinarian for appropriate antibiotic therapy. |
| Unexpected Weight Loss or Reduced Food/Water Intake | General malaise, gastrointestinal toxicity, or other systemic effects. | - Monitor body weight at least twice weekly.- Provide supportive care, such as supplemental nutrition and hydration, as needed.- If significant weight loss persists, consider dose reduction or temporary cessation of treatment. |
| Neurological Symptoms (in CNS tumor models) | Tumor progression or potential neurotoxicity. | - this compound has good central nervous system penetration.[1][2] Carefully observe animals for any changes in behavior, gait, or neurological function.- If neurotoxicity is suspected, perform a thorough neurological examination and consider reducing the dose. |
Data Presentation
Table 1: Summary of Clinically Observed Grade ≥3 Adverse Events with this compound (50 mg Dose)
| Adverse Event | Frequency in Human Clinical Trials (%) |
| Neutropenia | 15.0 - 26.7[7][8] |
| Pneumonia | 6.7 - 10.0[7][8] |
| Thrombocytopenia | Dose-dependent, less common at 50 mg[1][5] |
Note: This table is based on human clinical trial data and should be used as a general guide for potential toxicities in animal models. The incidence and severity of adverse events may vary depending on the animal species, dose, and experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for In Vivo Efficacy and Toxicity Assessment of this compound in a Subcutaneous Tumor Model
-
Animal Model: Select an appropriate rodent model (e.g., immunodeficient mice) for the tumor cell line of interest.
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the animals.
-
Baseline Measurements: Once tumors are established and have reached a predetermined size, randomize animals into treatment and control groups. Record baseline tumor volume and body weight.
-
This compound Administration:
-
Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage).
-
Administer this compound at the desired dose and schedule. Efficacy has been observed at doses of 50 mg/kg and above in some preclinical models.
-
The control group should receive the vehicle only.
-
-
Monitoring:
-
Measure tumor volume and body weight at least twice weekly.
-
Perform regular clinical observations to assess the overall health of the animals.
-
Collect blood samples at baseline and at specified time points for complete blood counts to monitor for hematological toxicities.
-
-
Endpoint: Euthanize animals when tumors reach the predetermined endpoint, or if they show signs of excessive toxicity.
-
Data Analysis: Compare tumor growth inhibition and any observed toxicities between the this compound-treated and control groups.
Mandatory Visualizations
Caption: this compound's dual inhibition of LYN and BTK.
Caption: In vivo efficacy and toxicity assessment workflow.
References
- 1. Dizal Presents Latest Data of DZD8586, a LYN/BTK Dual Inhibitor, in B-cell Non-Hodgkin Lymphoma at the 2024 ASH Annual Meeting [prnewswire.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. cllsociety.org [cllsociety.org]
- 4. onclive.com [onclive.com]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
- 7. This compound granted FDA fast track designation for the treatment R/R CLL/SLL [lymphomahub.com]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. Rat as a Predictive Model for Human Clearance and Bioavailability of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Birelentinib Dosage and Administration Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the use of Birelentinib in lymphoma research. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class, non-covalent, dual inhibitor of Bruton's tyrosine kinase (BTK) and Lyn kinase.[1][2][3] By targeting both LYN and BTK, it blocks both BTK-dependent and BTK-independent B-cell receptor (BCR) signaling pathways, which are critical for the survival and proliferation of malignant B-cells.[1][2][3] This dual-targeting strategy is designed to overcome resistance mechanisms to other BTK inhibitors.[4][5]
Q2: What is the recommended dosage of this compound for Chronic Lymphocytic Leukemia (CLL) and Small Lymphocytic Lymphoma (SLL)?
Q3: Is there established dosage information for other lymphoma subtypes?
Q4: What is the safety profile of this compound?
A4: this compound has demonstrated a favorable safety profile in clinical trials.[3][7] The most common Grade 3 or higher treatment-emergent adverse events (TEAEs) at the 50 mg dose in CLL/SLL patients were neutropenia and pneumonia.[7] Importantly, no drug-related bleeding, atrial fibrillation, or major cardiac events were observed at this dose.[7] In a broader cohort of B-NHL patients, the most common drug-related TEAEs included thrombocytopenia, neutropenia, and upper respiratory tract infection.[2]
Q5: How should I handle patient monitoring during this compound treatment in my study?
A5: Based on the known safety profile, regular monitoring of complete blood counts is recommended to check for neutropenia and thrombocytopenia. Researchers should also be vigilant for signs of infection, particularly respiratory infections. Standard clinical and laboratory monitoring for any potential adverse events is crucial.
Troubleshooting Guides
Problem: Suboptimal response to this compound in a non-CLL/SLL B-NHL model.
-
Possible Cause 1: Insufficient Dosage.
-
Troubleshooting: While the optimal dose for non-CLL/SLL subtypes is not yet defined, preclinical and early clinical data suggest that doses of at least 50 mg/kg and above induced tumor regression in animal models, and clinical responses were seen at doses of 25 mg and higher in humans.[2][8] Consider a dose-escalation study design to determine the most effective concentration for your specific model.
-
-
Possible Cause 2: Intrinsic Resistance.
-
Troubleshooting: Although this compound targets both BTK-dependent and -independent pathways, some lymphoma subtypes may have alternative survival pathways that are not reliant on LYN or BTK. It is advisable to perform molecular profiling of your experimental models to identify potential alternative signaling pathways that might be driving resistance.
-
Problem: Unexpected adverse events observed in preclinical models.
-
Possible Cause: Off-target effects or vehicle-related toxicity.
-
Troubleshooting: Ensure that the vehicle used to dissolve and administer this compound is well-tolerated by the animal model and does not cause confounding toxicities. Include a vehicle-only control group in your experiments. If off-target effects are suspected, consider performing kinase profiling to assess the selectivity of this compound at the concentrations used in your study.
-
Data Presentation
Table 1: Summary of this compound Clinical Trial Data in Lymphoma
| Lymphoma Subtype | Clinical Trial(s) | Dosage Range | Recommended Phase 2 Dose | Objective Response Rate (ORR) | Key Findings |
| CLL/SLL | TAI-SHAN5 (NCT05824585), TAI-SHAN8 (NCT06539182) | 25 mg - 100 mg once daily | 50 mg once daily | 84.2% (at 50 mg dose)[6][7][9] | Responses observed in heavily pretreated patients, including those with BTK resistance mutations.[9] |
| B-NHL (pooled) | TAI-SHAN1 (NCT05844956), TAI-SHAN5 (NCT05824585) | 10 mg - 100 mg once daily | Not yet established | 69.2% (in 9 of 13 evaluable patients at ≥25 mg)[2] | Preliminary data shows responses across various subtypes.[2] |
| DLBCL | TAI-SHAN1, TAI-SHAN5 | ≥25 mg once daily | Not yet established | 4 of 5 evaluable patients showed a response[2] | Preclinical data also show potent cell growth inhibition.[8] |
| Follicular Lymphoma | TAI-SHAN1, TAI-SHAN5 | ≥25 mg once daily | Not yet established | 1 of 2 evaluable patients showed a response[2] | Further investigation is needed. |
| Mantle Cell Lymphoma | TAI-SHAN1, TAI-SHAN5 | ≥25 mg once daily | Not yet established | 1 of 1 evaluable patient showed a response[2] | Further investigation is needed. |
| Marginal Zone Lymphoma | TAI-SHAN1, TAI-SHAN5 | ≥25 mg once daily | Not yet established | 1 of 2 evaluable patients showed a response[2] | Further investigation is needed. |
Experimental Protocols
Generalized Phase 1/2 Clinical Trial Protocol for this compound in B-NHL
-
Patient Selection:
-
Enroll adult patients (≥ 18 years) with a histologically confirmed diagnosis of relapsed or refractory B-cell non-Hodgkin lymphoma who have received at least two prior lines of systemic therapy.[3]
-
Ensure patients have an adequate Eastern Cooperative Oncology Group (ECOG) performance status (e.g., 0-2).
-
Confirm adequate bone marrow and organ function through laboratory testing.
-
Key exclusion criteria typically include central nervous system (CNS) involvement (unless the study is specifically designed for it), prior allogeneic stem cell transplant within a specified timeframe, and concurrent use of other anticancer therapies.
-
-
Study Design:
-
Phase 1 (Dose Escalation): Employ a standard 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). Patients are enrolled in cohorts and receive escalating doses of this compound (e.g., 25 mg, 50 mg, 75 mg, 100 mg) administered orally once daily.
-
Phase 2 (Dose Expansion): Once the RP2D is determined, enroll a larger cohort of patients with specific lymphoma subtypes to further evaluate the efficacy and safety of this compound at the selected dose.
-
-
Treatment Administration:
-
This compound is administered orally, once daily, in continuous 28-day cycles.
-
Treatment continues until disease progression, unacceptable toxicity, or patient withdrawal.
-
-
Assessments:
-
Safety: Monitor patients for adverse events (AEs) throughout the study. Grade AEs according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE). Perform regular physical examinations, vital sign measurements, and laboratory tests (hematology, chemistry).
-
Efficacy: Assess tumor response using appropriate criteria for the specific lymphoma subtype (e.g., Lugano 2014 criteria for most lymphomas, iwCLL 2018 for CLL). Tumor assessments (e.g., CT scans, PET scans) are typically performed at baseline and then at regular intervals (e.g., every 8-12 weeks). The primary efficacy endpoint is usually the Objective Response Rate (ORR).
-
Pharmacokinetics (PK): Collect blood samples at specified time points to determine the plasma concentration of this compound and its metabolites.
-
Pharmacodynamics (PD): Collect whole blood or tumor tissue samples to assess the modulation of target pathways (e.g., phosphorylation of BTK).
-
Mandatory Visualization
Caption: this compound's dual inhibition of LYN and BTK in the BCR signaling pathway.
Caption: Generalized workflow for a Phase 1/2 clinical trial of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Paper: First Report of Phase 1 Studies of DZD8586, a BBB Penetrant LYN/BTK Dual Inhibitor, in Patients with B-Cell Non-Hodgkin Lymphoma (B-NHL) [ash.confex.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Dizal Presents Latest Data of DZD8586, a LYN/BTK Dual Inhibitor, in B-cell Non-Hodgkin Lymphoma at the 2024 ASH Annual Meeting [prnewswire.com]
- 5. ashpublications.org [ashpublications.org]
- 6. onclive.com [onclive.com]
- 7. This compound granted FDA fast track designation for the treatment R/R CLL/SLL [lymphomahub.com]
- 8. ashpublications.org [ashpublications.org]
- 9. FDA Grants Fast Track Designation to this compound for Relapsed/Refractory CLL and SLL [healthandpharma.net]
Technical Support Center: Optimizing Birelentinib Delivery in CNS Lymphoma Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Birelentinib in Central Nervous System (CNS) lymphoma models. Our aim is to address potential challenges and provide actionable solutions to facilitate successful experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during the preclinical evaluation of this compound in CNS lymphoma models.
Issue 1: Suboptimal this compound Concentration in the CNS
Question: Despite this compound's reported blood-brain barrier (BBB) penetration, we are observing lower than expected concentrations in the brain tissue of our mouse models. What are the potential causes and how can we troubleshoot this?
Answer:
Several factors can contribute to suboptimal CNS concentrations of this compound, even with its inherent BBB permeability. Here’s a step-by-step troubleshooting guide:
-
Assess Formulation and Administration:
-
Solubility: this compound, like many tyrosine kinase inhibitors, may have poor aqueous solubility.[1] Ensure your formulation is optimized for in vivo administration. For oral gavage, a suspension using vehicles like 0.5% methylcellulose or a solution with solubilizing agents such as PEG400 or DMSO may be necessary.[2][3]
-
Route of Administration: While oral administration is common, intraperitoneal (IP) or intravenous (IV) injections can bypass first-pass metabolism and may increase systemic bioavailability, leading to higher CNS concentrations.[2]
-
Dose Escalation: A dose-response study can help determine if a higher dose improves CNS exposure without causing systemic toxicity.[2]
-
-
Investigate Efflux Transporter Activity:
-
P-glycoprotein (P-gp) and ABCG2: this compound may be a substrate for efflux transporters at the BBB, such as P-gp (ABCB1) and ABCG2 (BCRP).[4][5] These transporters actively pump drugs out of the brain.
-
Co-administration with Inhibitors: To test for efflux, consider co-administering this compound with known P-gp or ABCG2 inhibitors, such as elacridar or tariquidar, in a pilot study.[6] An increase in the brain-to-plasma concentration ratio in the presence of an inhibitor would suggest that efflux is a limiting factor.
-
-
Evaluate Plasma Protein Binding:
-
High plasma protein binding can limit the free fraction of the drug available to cross the BBB. While specific data for this compound is not available, this is a common characteristic of small molecule inhibitors. Consider measuring the unbound fraction of this compound in plasma.
-
Issue 2: High Variability in Experimental Results
Question: We are observing significant variability in tumor response and this compound concentrations between animals in the same treatment group. What could be causing this and how can we improve consistency?
Answer:
Inconsistent results in in vivo studies can stem from several sources. Here’s how to address them:
-
Standardize Animal Model and Tumor Induction:
-
Orthotopic Xenograft Model: Ensure a consistent and reproducible method for establishing the orthotopic CNS lymphoma model. Stereotactic injection of tumor cells is crucial for uniform tumor location and size.[7][8]
-
Tumor Burden Monitoring: Use in vivo imaging techniques like bioluminescence imaging (BLI) to monitor tumor growth and ensure that treatment is initiated at a consistent tumor burden across all animals.[8]
-
-
Refine Drug Formulation and Administration:
-
Homogeneity: If using a suspension, ensure it is thoroughly mixed before each administration to guarantee uniform dosing.
-
Gavage Technique: For oral administration, ensure proper gavage technique to avoid accidental administration into the lungs, which can lead to high variability and toxicity.
-
-
Control for Biological Variables:
-
Animal Health: Monitor the health of the animals closely. Underlying health issues can affect drug metabolism and tumor growth.
-
Circadian Rhythm: Administer the drug at the same time each day to minimize variations due to circadian rhythms in drug metabolism.
-
Issue 3: Unexpected Toxicity in Animal Models
Question: Our animal models are showing signs of toxicity (e.g., weight loss, lethargy) at doses we expected to be well-tolerated. What are the potential causes and mitigation strategies?
Answer:
Unexpected toxicity can be related to the drug itself, the formulation, or off-target effects.
-
Evaluate On-Target vs. Off-Target Toxicity:
-
Kinase Selectivity: this compound is a dual LYN/BTK inhibitor, but like many kinase inhibitors, it may have off-target activities.[9] These off-target effects could contribute to toxicity. Review the kinase selectivity profile of this compound if available.
-
Dose Reduction: A dose de-escalation study can help identify a maximum tolerated dose (MTD) in your specific model.
-
-
Assess Formulation-Related Toxicity:
-
Vehicle Toxicity: Some solubilizing agents, like DMSO, can be toxic at high concentrations. Run a vehicle-only control group to assess the toxicity of the formulation itself.
-
Route of Administration: The route of administration can influence toxicity. IV administration can lead to acute toxicity if the infusion rate is too high.
-
-
Monitor for Known Class-Related Side Effects:
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class, non-covalent, dual inhibitor of Bruton's tyrosine kinase (BTK) and Lyn kinase. By inhibiting both BTK-dependent and -independent signaling pathways of the B-cell receptor (BCR), it can overcome resistance mechanisms seen with other BTK inhibitors.[12][13][14]
Q2: What are the key physicochemical properties of this compound relevant to CNS delivery?
A2: this compound is a small molecule with properties that favor BBB penetration. Key properties are summarized in the table below.[15]
Q3: What is a typical starting dose for this compound in a mouse CNS lymphoma model?
A3: While specific preclinical dosing for this compound in CNS lymphoma models is not publicly available, a starting point can be extrapolated from clinical data and studies with other BTK inhibitors. In clinical trials for CLL/SLL, a dose of 50 mg once daily has been identified as the recommended Phase 3 dose.[14] For mouse studies, an initial dose-ranging study from 10 to 50 mg/kg administered orally once daily would be a reasonable starting point.
Q4: How can I measure the concentration of this compound in brain tissue?
A4: Quantification of this compound in brain tissue and plasma typically requires a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This will allow for the determination of the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu), which are critical parameters for assessing CNS penetration.
Q5: Are there nanoparticle formulations that could improve this compound delivery?
A5: Yes, nanoparticle-based delivery systems are a promising strategy for enhancing the CNS delivery of tyrosine kinase inhibitors.[16][17] Formulations such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles can improve solubility, protect the drug from degradation, and be functionalized with targeting ligands to facilitate transport across the BBB.[1][18]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 453.4 g/mol | [15] |
| XLogP3 | 2.6 | [15] |
| Hydrogen Bond Donors | 1 | [15] |
| Hydrogen Bond Acceptors | 8 | [15] |
Table 2: Hypothetical Brain and Plasma Pharmacokinetic Parameters of this compound in Mice
This data is hypothetical and for illustrative purposes, based on typical values for BBB-penetrant small molecule kinase inhibitors.
| Parameter | Value | Description |
| Brain-to-Plasma Ratio (Kp) | 0.8 - 1.5 | Ratio of total drug concentration in the brain to that in the plasma. |
| Unbound Brain-to-Unbound Plasma Ratio (Kp,uu) | ~1.0 | Ratio of the unbound drug concentration in the brain to that in the plasma. A value close to 1 suggests passive diffusion across the BBB without significant efflux or influx. |
| Time to Maximum Concentration in Brain (Tmax) | 1-2 hours | Time at which the maximum concentration of the drug is reached in the brain tissue after administration. |
Experimental Protocols
Protocol 1: Orthotopic CNS Lymphoma Mouse Model
This protocol describes the establishment of a patient-derived orthotopic xenograft (PDOX) model of CNS lymphoma, which is essential for preclinical evaluation of therapies like this compound.[7][8][12]
-
Cell Culture: Culture human CNS lymphoma cells (e.g., patient-derived cells or established cell lines like Raji) in appropriate media. For in vivo imaging, cells can be transduced with a luciferase reporter gene.
-
Animal Model: Use immunodeficient mice (e.g., NOD-scid gamma (NSG) mice).
-
Stereotactic Intracranial Injection:
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Create a small burr hole in the skull over the desired injection site (e.g., the caudate nucleus).
-
Slowly inject 2-5 µL of the cell suspension (e.g., 1 x 10^5 cells) into the brain parenchyma using a Hamilton syringe.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth using bioluminescence imaging (BLI) starting 7-10 days post-injection.
-
Image animals weekly to track tumor progression and randomize them into treatment groups when the tumor signal reaches a predetermined threshold.
-
Protocol 2: this compound Formulation and Administration
This protocol provides a general method for preparing and administering this compound to mice.
-
Formulation (for oral gavage):
-
Suspension: Prepare a suspension of this compound in a vehicle such as 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water. The final concentration should be adjusted based on the desired dose and a dosing volume of 10 mL/kg.
-
Solubilization: For a solution, this compound can be dissolved in a vehicle such as a mixture of DMSO, PEG300, and saline. The final DMSO concentration should be kept low (e.g., <10%) to minimize toxicity.
-
-
Administration:
-
Administer the formulated this compound or vehicle control to the mice via oral gavage once daily.
-
Monitor the body weight of the mice daily as an indicator of toxicity.
-
Protocol 3: Nanoparticle-Based Delivery of this compound (Conceptual)
This protocol outlines a conceptual approach for using nanoparticles to potentially enhance this compound delivery.[17][19]
-
Nanoparticle Formulation:
-
Encapsulate this compound into a biodegradable polymeric nanoparticle system, such as poly(lactic-co-glycolic acid) (PLGA).
-
Surface-functionalize the nanoparticles with a targeting ligand that can facilitate BBB transport, such as a transferrin receptor antibody or a rabies virus glycoprotein (RVG) peptide.
-
-
Characterization:
-
Characterize the nanoparticles for size, surface charge, drug loading efficiency, and in vitro drug release profile.
-
-
In Vivo Administration:
-
Administer the this compound-loaded nanoparticles to the CNS lymphoma-bearing mice, typically via intravenous injection.
-
-
Evaluation:
-
Compare the therapeutic efficacy and CNS drug concentrations of the nanoparticle formulation to that of free this compound.
-
Visualizations
Caption: this compound's dual inhibition of LYN and BTK signaling pathways.
Caption: General experimental workflow for evaluating this compound in a CNS lymphoma model.
References
- 1. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of the efflux ratio and permeability of covalent irreversible BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. future4200.com [future4200.com]
- 6. ori.umkc.edu [ori.umkc.edu]
- 7. Primary CNS lymphoma patient-derived orthotopic xenograft model capture the biological and molecular characteristics of the disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Frontiers | Bruton’s tyrosine kinase inhibitors in the treatment of primary central nervous system lymphoma: A mini-review [frontiersin.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Mouse models of primary central nervous system lymphomas: tools for basing funding and therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cllsociety.org [cllsociety.org]
- 14. onclive.com [onclive.com]
- 15. This compound | C23H21F2N5O3 | CID 156565109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Bruton’s tyrosine kinase inhibitors in the treatment of primary central nervous system lymphoma: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Evading P-glycoprotein mediated-efflux chemoresistance using Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of Constitutively Synergistic Nanoformulations to Enhance Chemosensitivity in T-Cell Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Birelentinib In Vivo Treatment: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful refinement of Birelentinib (DZD8586) treatment schedules in vivo. The following troubleshooting guides and FAQs address common challenges and provide standardized protocols for preclinical studies.
Section 1: Frequently Asked Questions - this compound Fundamentals
Q1: What is this compound and its primary mechanism of action? A1: this compound (DZD8586) is an investigational, first-in-class, non-covalent dual inhibitor of Bruton's tyrosine kinase (BTK) and Lyn kinase (LYN).[1][2][3][4] Its mechanism involves the simultaneous blockade of both BTK-dependent and BTK-independent B-cell receptor (BCR) signaling pathways.[1][3][5][6] This dual inhibition is designed to effectively suppress tumor growth in B-cell malignancies.[3][6]
Q2: What distinguishes this compound from other BTK inhibitors? A2: this compound's dual LYN/BTK inhibition is a key differentiator. This allows it to address resistance mechanisms that affect other BTK inhibitors, such as the BTK C481X mutation and BTK-independent pathway activation via kinases like LYN.[1][3][5] Additionally, this compound is a small molecule with the ability to fully penetrate the blood-brain barrier (BBB), a significant advantage for potential central nervous system (CNS) applications.[1][3][6][7] It also demonstrates high selectivity against other TEC family kinases.[3][5][6]
Q3: What are the primary indications and reported efficacy for this compound? A3: this compound is primarily being investigated for adult patients with relapsed/refractory chronic lymphocytic leukemia (CLL) or small lymphocytic lymphoma (SLL).[1][5] In pooled data from Phase 1/2 studies, this compound demonstrated a compelling objective response rate (ORR) of 84.2% in heavily pretreated patients, with responses being durable.[1][3][4][6][8]
Section 2: In Vivo Experimental Protocols and Methodologies
Q4: How should this compound be prepared for in vivo oral administration? A4: As with many kinase inhibitors, this compound's solubility in aqueous solutions may be limited. For preclinical oral gavage, a suspension formulation is typically required. A general starting protocol is provided below, but researchers must perform their own formulation development and stability testing.
Protocol: General Suspension Formulation for Oral Gavage
-
Vehicle Selection: A common vehicle is 0.5% to 1% methylcellulose (MC) in sterile, purified water. An alternative is a solution containing polyethylene glycol 400 (PEG400), though vehicle toxicity should be assessed.
-
Preparation:
-
Weigh the required amount of this compound powder based on the desired dose and concentration.
-
Prepare the chosen vehicle (e.g., 0.5% w/v MC in water).
-
Create a paste by adding a small amount of the vehicle to the this compound powder and triturating with a mortar and pestle.
-
Gradually add the remaining vehicle to the paste while continuously mixing to achieve a homogenous suspension.
-
-
Administration:
-
Ensure the suspension is well-mixed (e.g., by vortexing) immediately before each administration to guarantee dose uniformity.
-
Administer the suspension via oral gavage using an appropriately sized feeding needle. Dose volume should be based on the animal's most recent body weight (e.g., 5-10 mL/kg).
-
Q5: What is a recommended starting dose and schedule for preclinical mouse models of B-cell malignancies? A5: Clinical trials in humans have identified a recommended Phase 2 dose of 50 mg once daily, which showed a high response rate and favorable safety profile.[7][9] For preclinical mouse models, a starting dose exploration study (dose-ranging study) is highly recommended. Based on clinical data, a starting range of 25 to 75 mg/kg administered once daily (QD) by oral gavage would be a logical starting point. The final optimal dose will depend on the specific animal model and disease context.
Q6: How should treatment efficacy and toxicity be monitored during an in vivo study? A6: A comprehensive monitoring plan is crucial for interpreting results.
Protocol: In Vivo Efficacy and Toxicity Monitoring
-
Tumor Burden Assessment:
-
For subcutaneous xenograft models, measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
For disseminated disease models, monitor disease progression through bioluminescence imaging (if using luciferase-tagged cells) or by tracking relevant biomarkers in peripheral blood (e.g., CD19+ cells via flow cytometry).
-
-
Toxicity Monitoring:
-
Measure animal body weight at least 3 times per week. A body weight loss exceeding 15-20% of baseline often indicates significant toxicity and may require a dose reduction or cessation of treatment.
-
Perform daily clinical observations for signs of distress, such as hunched posture, ruffled fur, lethargy, or labored breathing.
-
At the study endpoint, consider collecting blood for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ toxicity. Pay close attention to neutrophil counts, as neutropenia has been observed in clinical trials.[7][8]
-
-
Endpoint Analysis:
-
Upon study completion, harvest tumors and relevant organs (e.g., spleen, liver).
-
Fix a portion of the tissues in formalin for histopathology and immunohistochemistry (IHC) to assess tumor morphology and target engagement.
-
Flash-freeze another portion for pharmacodynamic analysis (e.g., Western blot for p-BTK) or pharmacokinetic analysis.
-
Section 3: Troubleshooting Guide
Q7: I am observing unexpected toxicity (e.g., rapid weight loss) in my animal models. What should I do? A7:
-
Isolate the Cause: First, ensure the toxicity is not from the vehicle. Administer the vehicle alone to a control group of animals to rule out any vehicle-related adverse effects.
-
Review Dosing: The administered dose may be too high for the specific animal model or strain. Initiate a dose de-escalation study, reducing the dose by 25-50% to identify a maximum tolerated dose (MTD).
-
Refine the Schedule: If toxicity is observed after several days of treatment, consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) instead of continuous daily dosing to allow for animal recovery.
Q8: The in vivo efficacy of this compound does not match our potent in vitro results. What are potential causes? A8:
-
Pharmacokinetics/Bioavailability: Poor oral absorption can lead to insufficient drug exposure. Confirm that the formulation is stable and homogenous. Consider performing a pilot pharmacokinetic (PK) study to measure plasma concentrations of this compound after administration to ensure adequate exposure is being achieved.
-
Free vs. Bound Drug: In vitro assays typically measure the effect of the total drug concentration, whereas in vivo efficacy is driven by the free (unbound) drug concentration in plasma and tissue.[10] High plasma protein binding can limit the amount of active drug available to reach the tumor.[11]
-
Model Resistance: The in vivo tumor microenvironment can confer resistance not seen in 2D cell culture. Ensure the chosen animal model is appropriate and that the tumor cells have not developed unforeseen resistance mechanisms in vivo.
Q9: How can I confirm that this compound is hitting its targets (BTK and LYN) in my in vivo model? A9: Target engagement can be confirmed through pharmacodynamic (PD) studies.
-
Western Blot: Collect tumor or spleen tissue at various time points after a single dose of this compound (e.g., 2, 8, and 24 hours). Analyze protein lysates via Western blot for levels of phosphorylated BTK (p-BTK) and phosphorylated LYN (p-LYN). A significant reduction in the phosphorylated forms of these proteins relative to total protein levels indicates successful target inhibition.
-
Immunohistochemistry (IHC): Use IHC on formalin-fixed tumor sections with antibodies specific for p-BTK to visualize the inhibition of signaling within the tumor tissue architecture.
Section 4: Data Presentation and Visualizations
Quantitative Data Summary
Table 1: Clinical Efficacy of this compound in Heavily Pretreated R/R CLL/SLL Patients
| Metric | Reported Value | Source(s) |
|---|---|---|
| Objective Response Rate (ORR) | 84.2% | [1][3][4][6][8] |
| ORR at 50 mg Dose | 64.3% - 84.2% | [7][9] |
| Estimated 9-Month Duration of Response (DOR) | 83.3% |[1][3][4][5][6][8] |
Table 2: Common Grade ≥3 Treatment-Emergent Adverse Events (50 mg Dose)
| Adverse Event | Reported Incidence | Source(s) |
|---|---|---|
| Neutropenia | 15% - 26.7% | [7][8] |
| Pneumonia | 6.7% - 10% |[7][8] |
Diagrams and Workflows
Caption: this compound's dual inhibition of LYN and BTK.
Caption: General workflow for an in vivo this compound study.
Caption: Troubleshooting logic for in vivo this compound experiments.
References
- 1. targetedonc.com [targetedonc.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. US FDA grants fast track designation to Dizal’s this compound to treat relapsed/refractory chronic lymphocytic leukaemia or small lymphocytic lymphoma [pharmabiz.com]
- 4. sohoinsider.com [sohoinsider.com]
- 5. FDA Grants Fast Track Designation to this compound for Relapsed/Refractory CLL and SLL [healthandpharma.net]
- 6. The U.S. FDA Granted Fast Track Designation to Dizal's this compound for Relapsed/Refractory Chronic Lymphocytic Leukemia or Small Lymphocytic Lymphoma [prnewswire.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. This compound granted FDA fast track designation for the treatment R/R CLL/SLL [lymphomahub.com]
- 9. onclive.com [onclive.com]
- 10. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
Birelentinib Preclinical Technical Support Center
Welcome to the this compound (DZD8586) preclinical technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing potential adverse events during in vivo mouse studies. The following information is based on the known mechanism of this compound as a LYN/BTK dual inhibitor and general principles of preclinical toxicology.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a first-in-class, non-covalent, dual inhibitor of Bruton's tyrosine kinase (BTK) and Lyn kinase (LYN).[1][2][3][4] By targeting both BTK and LYN, it blocks both BTK-dependent and BTK-independent B-cell receptor (BCR) signaling pathways.[2][3][4] This dual action is designed to overcome resistance mechanisms seen with other BTK inhibitors in B-cell malignancies.[2][3]
Q2: What are the anticipated adverse events in mouse studies based on this compound's mechanism?
A2: While specific preclinical toxicity data for this compound is not extensively published, adverse events can be anticipated based on the known roles of BTK and LYN kinases in normal physiology and data from other BTK inhibitors. Potential adverse events may include:
-
Hematologic Effects: BTK is crucial for B-cell development and function. Inhibition can lead to changes in lymphocyte counts. As BTK is also expressed in platelets, effects on platelet function (e.g., bruising, bleeding) are possible.[5][6] Neutropenia has also been reported with BTK inhibitors.[5][7]
-
Immune System Modulation: By design, this compound modulates immune function. This could potentially increase susceptibility to opportunistic infections.
-
Off-Target Effects: Although second-generation inhibitors like this compound are more selective, off-target kinase inhibition could lead to unforeseen toxicities. Common adverse events with the BTK inhibitor class include diarrhea, fatigue, and headache.[5][6][7]
Q3: How often should I monitor my mice during a this compound study?
A3: Monitoring frequency should be based on the study design, dose levels, and any observed clinical signs. A general recommendation is:
-
Acclimation Period: Daily observation.
-
First Week of Dosing: Twice daily observation is recommended to catch acute toxicities.
-
Subsequent Weeks: Daily observation, including weekends.
-
Clinical Monitoring: Body weight should be recorded 2-3 times per week. A clinical scoring system should be used daily.[8]
Troubleshooting Guides
This section addresses specific adverse events that may be encountered during your this compound mouse studies.
Issue 1: Unexpected Weight Loss or Reduced Body Condition Score (BCS)
Initial Observation: A mouse or group of mice shows a significant weight loss (>15% from baseline) or a drop in BCS.
Potential Causes:
-
Gastrointestinal (GI) toxicity (e.g., diarrhea).
-
Dehydration or reduced food/water intake.
-
Systemic toxicity affecting overall health.
-
Tumor progression (in oncology models).
Troubleshooting Workflow:
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. targetedonc.com [targetedonc.com]
- 3. The U.S. FDA Granted Fast Track Designation to Dizal's this compound for Relapsed/Refractory Chronic Lymphocytic Leukemia or Small Lymphocytic Lymphoma [prnewswire.com]
- 4. US FDA grants fast track designation to Dizal’s this compound to treat relapsed/refractory chronic lymphocytic leukaemia or small lymphocytic lymphoma [pharmabiz.com]
- 5. Frontiers | Monitoring and Managing BTK Inhibitor Treatment-Related Adverse Events in Clinical Practice [frontiersin.org]
- 6. Monitoring and Managing BTK Inhibitor Treatment-Related Adverse Events in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cllsociety.org [cllsociety.org]
- 8. staff.flinders.edu.au [staff.flinders.edu.au]
Troubleshooting inconsistent Birelentinib western blot results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable Western blot results when studying the effects of Birelentinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets for Western blot analysis?
A1: this compound (also known as DZD8586) is a potent, noncovalent dual inhibitor of LYN and Bruton's tyrosine kinase (BTK).[1][2][3] As an inhibitor, this compound is expected to decrease the phosphorylation of these kinases. Therefore, the primary targets for Western blot analysis are the phosphorylated forms of LYN (p-LYN) and BTK (p-BTK). Total LYN and BTK levels should also be assessed as controls to ensure that the observed decrease in phosphorylation is not due to a change in the total amount of protein.
Q2: What are the key downstream signaling pathways affected by this compound that can be monitored by Western blot?
A2: this compound targets the B-cell receptor (BCR) signaling pathway by inhibiting LYN and BTK.[1][2] Key downstream effectors that can be monitored for changes in their phosphorylation status include Phospholipase Cγ2 (PLCγ2) and components of the MAPK/ERK pathway (e.g., ERK1/2). A successful inhibition by this compound should lead to a decrease in the phosphorylation of these downstream targets.
Q3: What type of control samples should I include in my this compound Western blot experiment?
A3: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This serves as the baseline for kinase phosphorylation.
-
Untreated Control: Cells that have not been treated with either this compound or the vehicle.
-
Positive Control Lysate: A lysate from a cell line known to have high basal levels of p-LYN and p-BTK, or a lysate from cells stimulated to activate the BCR pathway.
-
Loading Control: An antibody against a housekeeping protein (e.g., GAPDH, β-actin, or β-tubulin) should be used to ensure equal protein loading across all lanes.
Q4: How can I confirm that my primary antibodies for p-LYN and p-BTK are specific?
A4: To confirm the specificity of your phospho-antibodies, you can perform the following controls:
-
Phosphatase Treatment: Treat your protein lysate with a phosphatase, such as calf intestinal alkaline phosphatase (CIP), before running the Western blot. A specific phospho-antibody should not detect a band in the phosphatase-treated lane.
-
Use of a Known Inhibitor: Treat cells with a well-characterized inhibitor of the pathway to demonstrate a decrease in the phospho-signal.
-
Knockdown/Knockout Lysates: Use lysates from cells where the target protein has been knocked down or knocked out to confirm the antibody does not detect a non-specific band.
This compound Signaling Pathway
Caption: this compound inhibits LYN and BTK in the BCR signaling pathway.
Experimental Workflow for this compound Western Blot
Caption: A typical workflow for Western blot analysis of this compound's effects.
Troubleshooting Inconsistent this compound Western Blot Results
This guide addresses common issues encountered when performing Western blots to assess the efficacy of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal for p-LYN/p-BTK | Antibody Issues: - Primary antibody concentration is too low. - Primary or secondary antibody is not active. - Incorrect secondary antibody used. | - Optimize primary antibody concentration by performing a titration. - Ensure antibodies have been stored correctly and are within their expiration date. - Verify that the secondary antibody is specific for the host species of the primary antibody. |
| Low Protein Abundance: - Target protein is not highly expressed or phosphorylated in the cell line. - Insufficient protein loaded onto the gel. | - Use a positive control cell line known to express the target proteins. - Increase the amount of protein loaded per well (20-40 µg is a good starting point). | |
| Inefficient Protein Transfer: - Air bubbles between the gel and membrane. - Improper transfer time or voltage. | - Carefully remove any air bubbles when assembling the transfer stack. - Optimize transfer conditions based on the molecular weight of your target proteins. Use a Ponceau S stain to visualize total protein on the membrane post-transfer. | |
| High Background | Insufficient Blocking: - Blocking time is too short. - Inappropriate blocking agent. | - Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. - For phospho-antibodies, use 3-5% Bovine Serum Albumin (BSA) in TBST instead of milk, as milk contains phosphoproteins that can cause background. |
| Antibody Concentration Too High: - Primary or secondary antibody concentration is excessive. | - Titrate both primary and secondary antibodies to determine the optimal dilution that provides a strong signal with low background. | |
| Inadequate Washing: - Insufficient number or duration of wash steps. | - Increase the number of washes (at least 3-4 times) and the duration of each wash (5-10 minutes) after primary and secondary antibody incubations. | |
| Non-Specific Bands | Antibody Specificity: - Primary antibody may be cross-reacting with other proteins. | - Use a highly specific monoclonal antibody if available. - Perform a BLAST search of the immunogen sequence to check for potential cross-reactivity. - Include appropriate controls (e.g., knockout/knockdown lysate) to confirm band identity. |
| Sample Degradation: - Proteases or phosphatases in the lysate are active. | - Always prepare lysates on ice and add fresh protease and phosphatase inhibitors to your lysis buffer. | |
| Inconsistent Results Between Experiments | Variability in Sample Preparation: - Inconsistent cell density or treatment times. - Inaccurate protein quantification. | - Standardize cell culture and treatment conditions. - Use a reliable protein quantification assay like the BCA assay and ensure all samples are accurately measured. |
| Variability in Western Blot Protocol: - Inconsistent incubation times or temperatures. - Differences in reagent preparation. | - Follow a standardized protocol for all steps of the Western blot. - Prepare fresh buffers and antibody dilutions for each experiment. |
Troubleshooting Logic Tree
Caption: A decision tree for troubleshooting common Western blot issues.
Detailed Experimental Protocol
This protocol provides a starting point for assessing the effect of this compound on p-LYN and p-BTK in a relevant cell line (e.g., a diffuse large B-cell lymphoma cell line).
1. Cell Culture and Treatment
-
Culture cells in appropriate media and conditions until they reach approximately 80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle (e.g., DMSO) for the specified duration.
2. Sample Preparation (Cell Lysis)
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
4. SDS-PAGE
-
To 20-40 µg of protein, add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load the samples and a molecular weight marker onto a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, briefly wash the membrane with deionized water and visualize the protein bands with Ponceau S stain to confirm successful transfer.
-
Destain the membrane with TBST.
6. Blocking and Antibody Incubation
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-p-LYN, anti-p-BTK, anti-total LYN, anti-total BTK, or anti-GAPDH) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Signal Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To analyze total protein levels or a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
-
Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal and then to the loading control.
References
Technical Support Center: Optimizing Flow Cytometry for Birelentinib-Treated Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Birelentinib. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you optimize your flow cytometry panels and obtain high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it affect cells?
A1: this compound is a first-in-class, non-covalent dual inhibitor of Bruton's tyrosine kinase (BTK) and Lyn kinase (LYN).[1][2][3] By targeting both BTK and LYN, it can block both BTK-dependent and independent B-cell receptor (BCR) signaling pathways.[1][3] This dual inhibition effectively disrupts signals that promote cell survival and proliferation in B-cell malignancies, leading to the induction of apoptosis (programmed cell death).[4][5][6] Therefore, flow cytometry is an essential tool to quantify the apoptotic effects of this compound on target cells.
Q2: Which primary flow cytometry assays are recommended for evaluating the effects of this compound?
A2: The most common and informative assays for this compound-treated cells are:
-
Apoptosis Assays: Using Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[7][8]
-
Cell Cycle Analysis: Using a DNA intercalating dye such as Propidium Iodide (PI) to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) and to identify a sub-G1 peak, which is indicative of apoptotic DNA fragmentation.[9][10][11]
-
Intracellular Signaling Analysis: To confirm target engagement, you can stain for phosphorylated proteins downstream of BTK and LYN, or key apoptosis regulators like cleaved Caspase-3.[12][13]
Q3: How do I design an initial flow cytometry panel for this compound-treated cells?
A3: A robust starting panel should include markers for apoptosis and viability. For more complex panels, consider including cell-specific markers if working with mixed populations. A key consideration is to choose fluorochromes with minimal spectral overlap and to pair brighter fluorochromes with less abundant antigens.[14]
Suggested Starting Panels
The following tables provide examples of basic and advanced panels for assessing this compound's effects.
Table 1: Basic Apoptosis Panel
| Marker/Dye | Fluorochrome | Purpose |
| Annexin V | FITC or APC | Detects phosphatidylserine (PS) exposure on the outer membrane of early apoptotic cells.[7][15] |
| Propidium Iodide (PI) | PE or PerCP-Cy5.5 | A viability dye that enters cells with compromised membranes, identifying late apoptotic/necrotic cells. |
Table 2: Advanced Apoptosis & Cell Cycle Panel
| Marker/Dye | Fluorochrome | Purpose |
| Cell-Specific Marker (e.g., CD19 for B-cells) | BV421 | To gate on the target cell population.[16] |
| Annexin V | FITC | Detects early apoptotic cells.[15] |
| Cleaved Caspase-3 | PE | Detects a key executioner caspase in the apoptotic pathway.[13] |
| Propidium Iodide (PI) | PerCP-Cy5.5 | For cell cycle analysis (Sub-G1 peak) and viability.[9][17] |
Troubleshooting Guide
Flow cytometry experiments can be complex. This guide addresses common issues encountered when analyzing this compound-treated cells.
Table 3: Common Flow Cytometry Issues and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Inadequate washing to remove unbound antibody.[18] 2. Antibody concentration is too high.[14] 3. Non-specific antibody binding to Fc receptors. 4. High percentage of dead cells.[18] | 1. Increase the number and/or volume of wash steps.[18] 2. Titrate all antibodies to determine the optimal concentration.[14][19] 3. Add an Fc receptor blocking agent to your staining buffer.[12] 4. Include a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies.[20] |
| Weak or No Signal | 1. Low antigen expression on cells. 2. Antibody concentration is too low.[14] 3. Fluorochrome has been photobleached. 4. For intracellular targets, fixation/permeabilization was ineffective.[14] | 1. Use a brighter fluorochrome for markers with low expression.[14] Consider signal amplification strategies. 2. Titrate the antibody to find the optimal staining concentration.[19] 3. Protect stained samples from light at all times.[14] 4. Optimize the fixation/permeabilization protocol. Methanol-based permeabilization is often recommended for phospho-protein staining.[12] |
| Poor Compensation / High Spectral Overlap | 1. Incorrect compensation controls.[21] 2. Compensation controls are not bright enough.[22][23] 3. Using the wrong fluorochrome for compensation.[21] | 1. Use single-stained controls for each fluorochrome in your panel.[21] Cells or compensation beads can be used.[21] 2. The positive signal in your compensation control must be at least as bright as the signal in your experimental sample.[22][23] 3. The fluorochrome in the compensation control must be identical to the one used in the experiment (e.g., do not use FITC to compensate for GFP).[21] |
| Cell Clumping / Abnormal Event Rate | 1. Cell concentration is too high. 2. Presence of DNA from dead cells. 3. Clogged fluidics.[18] | 1. Resuspend cells at an appropriate concentration (e.g., 1x10^6 cells/mL). 2. Add DNase to the buffer to break down DNA from lysed cells. 3. Perform instrument cleaning cycles as recommended by the manufacturer.[18] |
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI)
This protocol is designed to quantify apoptosis in this compound-treated cells by identifying the translocation of phosphatidylserine (PS) and loss of membrane integrity.
Materials:
-
This compound-treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
1X Annexin V Binding Buffer
-
Fluorochrome-conjugated Annexin V
-
Propidium Iodide (PI) Staining Solution
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Harvest cells after this compound treatment. Include a vehicle-only control.[19]
-
Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.[24]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer. Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[8]
-
Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[8]
-
Just before analysis, add 5 µL of PI Staining Solution to each tube. Do not wash the cells after adding PI.
-
Data Acquisition: Analyze the samples on a flow cytometer immediately.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI)
This protocol is used to analyze the DNA content of cells, allowing for the quantification of cells in different cycle phases and the identification of an apoptotic sub-G1 population.
Materials:
-
This compound-treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol
-
PI Staining Solution (containing RNase A)[17]
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting: Collect approximately 1 x 10^6 cells per sample.
-
Wash cells once with PBS, centrifuge at 300 x g for 5 minutes, and discard the supernatant.[10]
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[10][17]
-
Incubate the cells on ice or at -20°C for at least 2 hours. (Cells can be stored at -20°C for several weeks).[10]
-
Staining: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet. Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution (containing RNase A to prevent staining of double-stranded RNA).[9][17]
-
Incubate for 15-30 minutes at room temperature in the dark.[17]
-
Data Acquisition: Analyze on a flow cytometer. Use a linear scale for the PI channel and apply doublet discrimination to exclude cell aggregates from the analysis.[11]
Visualizations
References
- 1. The U.S. FDA Granted Fast Track Designation to Dizal's this compound for Relapsed/Refractory Chronic Lymphocytic Leukemia or Small Lymphocytic Lymphoma [prnewswire.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. US FDA grants fast track designation to Dizal’s this compound to treat relapsed/refractory chronic lymphocytic leukaemia or small lymphocytic lymphoma [pharmabiz.com]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. assaygenie.com [assaygenie.com]
- 6. Inhibition of p38 MAPK sensitizes tumour cells to cisplatin‐induced apoptosis mediated by reactive oxygen species and JNK | EMBO Molecular Medicine [link.springer.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Flow Cytometric Detection of p38 MAPK Phosphorylation and Intracellular Cytokine Expression in Peripheral Blood Subpopulations from Patients with Autoimmune Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - IE [thermofisher.com]
- 14. Flow Cytometry Troubleshooting Guide: Novus Biologicals [novusbio.com]
- 15. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 18. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 21. miltenyibiotec.com [miltenyibiotec.com]
- 22. 3 Requirements For Accurate Flow Cytometry Compensation - ExpertCytometry [expertcytometry.com]
- 23. youtube.com [youtube.com]
- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Validation & Comparative
Birelentinib vs. Ibrutinib in BTK C481S Mutant Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of birelentinib and ibrutinib, focusing on their efficacy against Bruton's tyrosine kinase (BTK) C481S mutant cell lines, a common mechanism of acquired resistance to ibrutinib. We will delve into their mechanisms of action, present available preclinical data, and provide detailed experimental protocols for the key assays cited.
Introduction
Ibrutinib, a first-in-class covalent BTK inhibitor, has revolutionized the treatment of B-cell malignancies. It forms an irreversible bond with the cysteine 481 (C481) residue in the ATP-binding site of BTK, leading to sustained inhibition of its kinase activity.[1] However, the emergence of the C481S mutation, where cysteine is replaced by serine, abrogates this covalent binding, rendering ibrutinib significantly less effective and leading to clinical relapse.[2][3]
This compound (formerly DZD8586) is a novel, non-covalent, dual inhibitor of both BTK and Lyn kinase (LYN).[4][5] Its mechanism of action does not depend on covalent binding to the C481 residue, suggesting it may overcome resistance mediated by the C481S mutation.[6] Furthermore, by inhibiting LYN, a key kinase in both BTK-dependent and -independent B-cell receptor (BCR) signaling, this compound offers a broader therapeutic approach to target resistance.[4][5]
Mechanism of Action
Ibrutinib
Ibrutinib is a potent and irreversible inhibitor of BTK.[1] It specifically targets the C481 residue within the BTK active site, forming a covalent bond that permanently disables the enzyme's kinase activity. This blocks the downstream signaling cascade that is crucial for B-cell proliferation, survival, and adhesion.[1] The C481S mutation prevents the formation of this covalent bond, leading to a significant decrease in ibrutinib's inhibitory potency.[2][3]
This compound
This compound is a non-covalent inhibitor, meaning it does not form a permanent bond with its target. It binds reversibly to the ATP-binding pocket of both BTK and LYN kinase.[6] This mode of inhibition is effective against both wild-type BTK and the C481S mutant form.[6] By dually targeting BTK and LYN, this compound can inhibit both the primary BCR signaling pathway and alternative resistance pathways that may be activated in ibrutinib-resistant cells.[4][5]
Signaling Pathways
The B-cell receptor signaling pathway is a complex network of proteins that regulates B-cell fate. Both BTK and LYN are critical components of this pathway.
Caption: B-Cell Receptor (BCR) signaling pathway and points of inhibition by ibrutinib and this compound.
Quantitative Data Comparison
Direct head-to-head preclinical studies comparing the IC50 or GI50 values of this compound and ibrutinib in the same BTK C481S mutant cell line are not publicly available. However, data from separate studies provide insights into their respective potencies.
| Drug | Target | Cell Line/Assay | IC50 / GI50 | Citation |
| Ibrutinib | Wild-Type BTK | Biochemical Assay | 0.5 nM | [7] |
| BTK C481S | Not Specified | ~1 µM | [8] | |
| This compound (DZD8586) | BTK C481X & Pirtobrutinib Resistance Mutations | TMD-8-IbruR (C481S) & RI-1 transfectants | Similar GI50s to wild-type | [9] |
Note: The provided data for ibrutinib and this compound are from different studies and experimental setups. Therefore, a direct comparison of the absolute values should be made with caution. The key takeaway is the significant loss of potency for ibrutinib against the C481S mutant, while this compound maintains its activity.
Experimental Protocols
Below are generalized protocols for the key assays used to evaluate the efficacy of BTK inhibitors. Specific parameters may vary between studies.
Kinase Inhibition Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of a compound on the kinase activity of the purified BTK enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. BTKC481S-Mediated Resistance to Ibrutinib in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cllsociety.org [cllsociety.org]
- 7. Restricted [jnjmedicalconnect.com]
- 8. Pirtobrutinib targets BTK C481S in ibrutinib-resistant CLL but second-site BTK mutations lead to resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Birelentinib and Pirtobrutinib in Non-Covalent BTK Inhibition
In the rapidly evolving landscape of targeted cancer therapy, non-covalent Bruton's tyrosine kinase (BTK) inhibitors are emerging as a pivotal class of drugs for B-cell malignancies, offering an alternative for patients who have developed resistance to covalent BTK inhibitors. This guide provides a detailed comparison of two such inhibitors: birelentinib and pirtobrutinib.
Executive Summary
Pirtobrutinib is a highly selective, non-covalent BTK inhibitor that has demonstrated efficacy in patients with various B-cell malignancies, including those with the C481S resistance mutation. This compound is a novel, first-in-class dual inhibitor of LYN and BTK, also functioning through a non-covalent mechanism. Its dual action aims to block both BTK-dependent and -independent signaling pathways, potentially offering a solution to a broader range of resistance mechanisms.
This comparison guide delves into the available preclinical and clinical data for both compounds, presenting a side-by-side analysis of their mechanisms of action, biochemical and cellular potency, selectivity, pharmacokinetics, and clinical efficacy and safety profiles.
Mechanism of Action
Both this compound and pirtobrutinib are reversible, non-covalent inhibitors of BTK. Unlike their covalent counterparts (e.g., ibrutinib), they do not form a permanent bond with the Cysteine 481 (C481) residue in the BTK active site. This allows them to maintain activity against BTK enzymes harboring C481 mutations, a common mechanism of acquired resistance to covalent inhibitors.
Pirtobrutinib binds to the ATP-binding site of both wild-type and C481-mutated BTK, stabilizing the kinase in an inactive conformation.[1][2] This prevents the phosphorylation of downstream signaling molecules, thereby inhibiting B-cell proliferation and survival.[1][3]
This compound possesses a unique dual-targeting mechanism, inhibiting both LYN and BTK kinases.[4][5] LYN is another tyrosine kinase involved in B-cell receptor (BCR) signaling, and its inhibition by this compound aims to block BTK-independent resistance pathways.[4][6] This dual inhibition provides a more comprehensive blockade of the BCR signaling cascade.[7]
Signaling Pathway
The B-cell receptor signaling pathway, which is critical for the survival and proliferation of malignant B-cells, is the primary target of both this compound and pirtobrutinib. The following diagram illustrates the key components of this pathway and the points of inhibition for both drugs.
Caption: B-Cell Receptor (BCR) signaling pathway and points of inhibition.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and pirtobrutinib.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound | Pirtobrutinib |
| BTK IC₅₀ (Wild-Type) | Data not publicly available | ~0.4 nM[1] |
| BTK IC₅₀ (C481S Mutant) | Data not publicly available | ~0.4 nM[1] |
| LYN IC₅₀ | Data not publicly available | >100-fold selective for BTK over LYN[1] |
| Cellular BTK Inhibition (EC₅₀) | Data not publicly available | Potent inhibition in multiple B-cell lymphoma cell lines[1][2] |
Table 2: Kinase Selectivity
| Kinase Family | This compound | Pirtobrutinib |
| TEC Family (TEC, ITK, TXK, BMX) | High selectivity against other TEC family kinases[4] | >100-fold selectivity over other tested kinases[1][2] |
| Other Kinases | Data not publicly available | Highly selective for BTK in >98% of the human kinome[1][2] |
Table 3: Pharmacokinetic Properties
| Parameter | This compound | Pirtobrutinib |
| Bioavailability | Favorable PK properties reported[4] | 85.5%[8] |
| Time to Peak Plasma Concentration (Tₘₐₓ) | Data not publicly available | ~2 hours[3] |
| Plasma Protein Binding | Data not publicly available | 96%[8] |
| Metabolism | Data not publicly available | Primarily by CYP3A4, UGT1A8, and UGT1A9[8] |
| Elimination Half-life | Data not publicly available | ~19 hours[8] |
| Blood-Brain Barrier Penetration | Full penetration reported[4] | Data not publicly available |
Table 4: Clinical Efficacy and Safety (Relapsed/Refractory CLL/SLL)
| Parameter | This compound (Phase 1/2 Pooled Data) | Pirtobrutinib (BRUIN Phase 1/2) |
| Patient Population | Heavily pretreated, including prior BTK and BCL-2 inhibitors[7] | Previously treated with a covalent BTK inhibitor[9] |
| Overall Response Rate (ORR) | 84.2%[4][5] | 62%[9] |
| Duration of Response (DOR) | Estimated 9-month DOR rate of 83.3%[4] | Median DOR not reached at time of analysis[9] |
| Most Common Adverse Events (≥20%) | Neutropenia, pneumonia (Grade ≥3)[10] | Fatigue, diarrhea, contusion[9] |
| Discontinuation due to Treatment-Related AEs | Data not publicly available | 1%[9] |
Experimental Protocols
Detailed experimental protocols for this compound are not yet publicly available in full-text publications. The following descriptions are based on established methodologies for evaluating BTK inhibitors.
Biochemical Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against wild-type and mutant BTK, as well as other kinases to assess selectivity.
General Protocol:
-
Recombinant human BTK (wild-type or C481S mutant) is incubated with a peptide substrate and ATP in a reaction buffer.
-
The inhibitor (this compound or pirtobrutinib) is added at varying concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of phosphorylated substrate is quantified using methods such as:
-
Radiometric assays: Measuring the incorporation of ³²P-ATP or ³³P-ATP into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation (e.g., FRET, TR-FRET).[11]
-
Luminescence-based assays: Measuring the depletion of ATP.
-
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Assays
Objective: To assess the potency of the inhibitors in a cellular context by measuring the inhibition of BTK-mediated signaling.
General Protocol (e.g., B-cell activation assay):
-
Primary B-cells or B-cell lymphoma cell lines are cultured.
-
Cells are pre-incubated with various concentrations of the inhibitor.
-
B-cell receptor signaling is stimulated using an anti-IgM antibody.
-
The phosphorylation of downstream targets of BTK, such as PLCγ2 and ERK, is measured by Western blotting or flow cytometry.
-
Alternatively, the expression of activation markers like CD69 on the cell surface is quantified by flow cytometry.
-
EC₅₀ values (half-maximal effective concentration) are determined from dose-response curves.
In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
General Protocol:
-
Immunocompromised mice (e.g., NSG mice) are subcutaneously or intravenously injected with human B-cell lymphoma cell lines to establish tumors.[12][13]
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The inhibitor is administered orally at different dose levels and schedules.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised and may be analyzed for pharmacodynamic markers (e.g., levels of phosphorylated BTK).
-
Efficacy is determined by comparing tumor growth inhibition in the treated groups versus the control group.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical and clinical evaluation of a novel BTK inhibitor.
Caption: A generalized workflow for BTK inhibitor development.
Conclusion
Pirtobrutinib and this compound represent the next generation of BTK inhibitors, offering potential solutions to the challenge of acquired resistance to covalent inhibitors. Pirtobrutinib is a well-characterized, highly selective non-covalent BTK inhibitor with proven clinical efficacy. This compound, with its novel dual LYN/BTK inhibitory mechanism, presents a promising strategy to overcome both BTK-dependent and -independent resistance, although more detailed data from published, peer-reviewed studies are needed for a complete comparison. The choice between these agents in a clinical setting will ultimately depend on the specific resistance mechanisms of a patient's tumor, the safety profiles of the drugs, and the outcomes of ongoing and future clinical trials.
References
- 1. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pirtobrutinib | C22H21F4N5O3 | CID 129269915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The U.S. FDA Granted Fast Track Designation to Dizal's this compound for Relapsed/Refractory Chronic Lymphocytic Leukemia or Small Lymphocytic Lymphoma [prnewswire.com]
- 5. sohoinsider.com [sohoinsider.com]
- 6. FDA Grants Fast Track Designation to this compound for Relapsed/Refractory CLL and SLL [healthandpharma.net]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Pirtobrutinib in relapsed or refractory B-cell malignancies (BRUIN): a phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound granted FDA fast track designation for the treatment R/R CLL/SLL [lymphomahub.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Inhibitors of Bcl-2 and Bruton's tyrosine kinase synergize to abrogate diffuse large B-cell lymphoma growth in vitro and in orthotopic xenotransplantation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating Birelentinib's Dual-Target Engagement in Lymphoma Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Birelentinib (DZD8586) is an investigational, first-in-class, non-covalent dual inhibitor of Lymphocyte-specific protein tyrosine kinase (LYN) and Bruton's tyrosine kinase (BTK).[1][2][3][4][5] It is currently in clinical development for the treatment of patients with relapsed or refractory B-cell non-Hodgkin lymphomas (B-NHL), including chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL).[2][4][5] The dual inhibition of both LYN and BTK is a promising strategy to overcome resistance to existing BTK inhibitors, which can arise from BTK mutations (such as C481X) or the activation of alternative, BTK-independent signaling pathways.[4][5][6]
This guide provides a comparative analysis of this compound with other kinase inhibitors that exhibit dual-targeting capabilities, supported by experimental data. It also offers detailed protocols for key experiments to validate the dual-target engagement of this compound in lymphoma cells.
Comparative Analysis of Kinase Inhibitors
The following table summarizes the inhibitory activity (IC50) of this compound and two other multi-target kinase inhibitors, Dasatinib and Bosutinib, against their respective targets. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
| Inhibitor | Target | IC50 (nM) | Cell Line/Assay Conditions | Reference |
| This compound | BTK (wild-type) | 6.72 | Cell-free assay | [7] |
| BTK (C481S mutant) | 6.11 | Cell-free assay | [7] | |
| LYN | Data not publicly available | - | ||
| Dasatinib | LYN | 11 | In vitro kinase assay | [8] |
| BTK | 5 | In vitro kinase assay | [9][10] | |
| Src family kinases | < 1 | In vitro kinase assay | [10] | |
| Bosutinib | LYN | 0.850 | Cell-free assay | [11] |
| Src | 1.2 | Cell-free assay | [11][12] | |
| Abl | 1 | Cell-free assay | [12] |
Signaling Pathway of this compound's Dual-Target Inhibition
This compound's mechanism of action involves the simultaneous inhibition of LYN and BTK, both of which are critical components of the B-cell receptor (BCR) signaling pathway. This pathway is crucial for the proliferation and survival of malignant B-cells.
References
- 1. cllsociety.org [cllsociety.org]
- 2. trial.medpath.com [trial.medpath.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. sohoinsider.com [sohoinsider.com]
- 5. US FDA grants fast track designation to Dizal’s this compound to treat relapsed/refractory chronic lymphocytic leukaemia or small lymphocytic lymphoma [pharmabiz.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 [frontiersin.org]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Birelentinib Efficacy in Cell Lines Resistant to First-Generation BTK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of B-cell malignancy treatment has been significantly reshaped by the advent of Bruton's tyrosine kinase (BTK) inhibitors. First-generation covalent inhibitors, such as ibrutinib, have demonstrated remarkable efficacy; however, the emergence of resistance, primarily through mutations in the BTK gene, necessitates the development of novel therapeutic strategies. Birelentinib (DZD8586), a non-covalent, dual inhibitor of both BTK and LYN kinase, has emerged as a promising agent designed to overcome these resistance mechanisms. This guide provides a comparative analysis of this compound's efficacy in cell lines resistant to first-generation BTK inhibitors, supported by available preclinical and clinical data.
Introduction to this compound (DZD8586)
This compound is an orally administered, highly selective, non-covalent inhibitor of BTK.[1] Unlike first-generation covalent inhibitors that form an irreversible bond with the cysteine 481 (C481) residue in the BTK active site, this compound's non-covalent binding mechanism allows it to maintain activity against BTK enzymes harboring the C481S mutation, the most common mechanism of acquired resistance to ibrutinib.[2][3] Furthermore, this compound is designed to penetrate the blood-brain barrier, offering a potential therapeutic option for B-cell malignancies with central nervous system (CNS) involvement.[4][5]
A key differentiator of this compound is its dual-inhibitory action against both BTK and LYN kinase.[1][6] LYN kinase is another member of the Src family of tyrosine kinases that can contribute to B-cell receptor (BCR) signaling, and its activation can serve as a bypass pathway, leading to BTK-independent resistance.[4] By targeting both BTK and LYN, this compound aims to provide a more comprehensive blockade of the BCR signaling cascade, potentially overcoming both BTK-dependent and -independent resistance mechanisms.[1][6]
Comparative Efficacy Data
While direct head-to-head preclinical studies with extensive quantitative data for this compound against a full panel of resistant cell lines are not yet widely published in peer-reviewed literature, available information from conference abstracts and company presentations indicates its potent activity in the context of resistance.
Table 1: Preclinical Activity of this compound (DZD8586) in BTK Mutant Contexts
| Compound | Target(s) | Wild-Type BTK (GI50) | BTK C481S Mutant (GI50) | Other BTK Mutants (pirtobrutinib resistance) | LYN Kinase Inhibition | Reference |
| This compound (DZD8586) | LYN, BTK | Potent | Similar to Wild-Type | Active | Potent | [7][8] |
Note: Specific GI50 values are not yet publicly available in a comparative format. "Potent" and "Active" are based on descriptive reports from preclinical studies.
Table 2: Clinical Efficacy of this compound (DZD8586) in Relapsed/Refractory B-Cell Malignancies
| Indication | Patient Population | Dosing | Overall Response Rate (ORR) | Additional Notes | Reference |
| CLL/SLL | Heavily pretreated, including prior BTK and BCL-2 inhibitors | 50 mg QD | 84.2% | Responses observed irrespective of prior BTK inhibitor type or presence of BTK resistance mutations (including C481X and "kinase-dead" mutations). | [5][6] |
| DLBCL | Relapsed/Refractory | 50 mg QD | 42.9% | Includes patients with both GCB and non-GCB subtypes. | [9] |
| DLBCL | Relapsed/Refractory | 75 mg QD | 50.0% | Includes patients with both GCB and non-GCB subtypes. | [9] |
Signaling Pathways and Mechanism of Action
This compound's dual inhibition of LYN and BTK provides a two-pronged attack on the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of malignant B-cells.
Caption: this compound's dual inhibition of LYN and BTK in the BCR signaling pathway.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not yet fully available in the public domain. However, based on standard methodologies for assessing BTK inhibitor efficacy, the following protocols are representative of the likely assays conducted.
In Vitro Kinase Inhibition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against purified wild-type and mutant BTK, as well as LYN kinase.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human BTK (wild-type and mutant variants) and LYN kinase are diluted in kinase assay buffer. A specific peptide substrate for each kinase is also prepared in the assay buffer.
-
Compound Dilution: this compound and comparator BTK inhibitors are serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and inhibitor are combined in a 384-well plate and the reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as an ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.[10]
-
Data Analysis: The luminescence signal is measured, and the data is normalized to controls. IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and viability of lymphoma and leukemia cell lines, including those with resistance mutations.
Protocol:
-
Cell Seeding: Lymphoma or leukemia cell lines (e.g., TMD8, REC-1, or patient-derived cells) are seeded into 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound and comparator inhibitors for a specified duration (e.g., 72 hours).
-
Viability Reagent Addition: A cell viability reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay reagent or MTS reagent, is added to each well.[11][12]
-
Incubation: The plates are incubated according to the manufacturer's instructions to allow for the metabolic conversion of the reagent by viable cells.
-
Signal Measurement: The luminescence or absorbance is measured using a plate reader.
-
Data Analysis: The signal is proportional to the number of viable cells. The half-maximal growth inhibition (GI50) values are calculated from the dose-response curves.
Caption: A typical preclinical to clinical development workflow for a novel BTK inhibitor.
Conclusion
This compound represents a promising next-generation BTK inhibitor with a novel dual-targeting mechanism that has the potential to address the significant clinical challenge of resistance to current BTK-targeted therapies. Its non-covalent binding mode allows it to overcome the common C481S mutation that confers resistance to first-generation covalent inhibitors. Furthermore, its ability to inhibit LYN kinase may provide a means to circumvent BTK-independent resistance pathways. Early clinical data are encouraging, demonstrating significant anti-tumor activity in heavily pretreated patients with various B-cell malignancies. As more comprehensive preclinical and mature clinical data become available, the role of this compound in the evolving treatment paradigm for B-cell cancers will be further elucidated.
References
- 1. Dizal Presents Latest Data of DZD8586, a LYN/BTK Dual Inhibitor, in B-cell Non-Hodgkin Lymphoma at the 2024 ASH Annual Meeting [prnewswire.com]
- 2. cllsociety.org [cllsociety.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound granted FDA fast track designation for the treatment R/R CLL/SLL [lymphomahub.com]
- 6. onclive.com [onclive.com]
- 7. DZD8586 | LYN/BTK dual inhibitor | Probechem Biochemicals [probechem.com]
- 8. Paper: Preclinical Study of DZD8586, a Non-Covalent LYN/BTK Dual Inhibitor with Excellent BBB Penetration, for the Treatment of B-Cell Non-Hodgkin Lymphoma (B-NHL) [ash.confex.com]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. promega.com [promega.com]
- 11. Growth of T-cell lymphoma cells is inhibited by mPGES-1/PGE2 suppression via JAK/STAT, TGF-β/Smad3 and PI3K/AKT signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Birelentinib's Edge: Overcoming Kinase Inhibitor Resistance in B-Cell Malignancies
A comparative analysis of Birelentinib (DZD8586) reveals its potential to circumvent common resistance mechanisms that plague existing BTK inhibitors, offering a promising new therapeutic avenue for researchers and clinicians in oncology.
In the landscape of targeted cancer therapy, the development of resistance remains a critical hurdle. For B-cell malignancies, Bruton's tyrosine kinase (BTK) inhibitors have revolutionized treatment, yet their long-term efficacy is often compromised by acquired mutations. This compound (DZD8586), a novel, orally administered, non-covalent dual inhibitor of LYN and BTK, has emerged as a significant contender in overcoming this challenge. This guide provides a detailed comparison of this compound's performance against other kinase inhibitors, supported by available preclinical and clinical data.
Dual Inhibition Strategy Circumvents Key Resistance Pathways
This compound distinguishes itself from other BTK inhibitors through its unique dual-targeting mechanism. It is designed to inhibit both BTK-dependent and BTK-independent B-cell receptor (BCR) signaling pathways.[1][2][3][4] Resistance to first-generation covalent BTK inhibitors, such as ibrutinib, frequently arises from mutations in the BTK gene, most notably the C481S mutation, which prevents the inhibitor from binding to its target. While second-generation and non-covalent inhibitors like pirtobrutinib were developed to address this, resistance can still emerge through other BTK mutations or the activation of alternative survival pathways.
This compound's ability to also inhibit LYN kinase, a key component of the BCR signaling pathway that can act upstream of BTK, provides a mechanism to bypass this reliance on the BTK pathway for cell survival. This dual inhibition is intended to block both primary and alternative signaling routes, potentially mitigating the development of resistance.
Comparative Efficacy Against Resistant Mutants
Preclinical studies have demonstrated this compound's potent anti-proliferative effects across a range of B-cell lymphoma cell lines, including those harboring resistance mutations to both covalent and non-covalent BTK inhibitors.
Table 1: Preclinical Activity of this compound Against BTK-Inhibitor Resistant Cell Lines
| Cell Line Characteristic | This compound (DZD8586) Activity | Comparative Inhibitor Activity | Reference |
| BTK C481X Mutation | Maintained potent anti-proliferative effects with similar GI50 values to wild-type. | Covalent inhibitors (e.g., ibrutinib) show significantly reduced activity. | [5] |
| Pirtobrutinib Resistance Mutations | Demonstrated concentration-dependent anti-proliferative effects. | Pirtobrutinib and other non-covalent inhibitors may show reduced efficacy. | [5] |
| Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines | Exhibited potent cell growth inhibition and induced cell death. | Varies depending on the specific DLBCL subtype and genetic background. | [5] |
Note: Specific GI50 values from direct comparative preclinical studies are not publicly available in the reviewed literature. The table reflects the qualitative findings from an ASH 2023 abstract by Bai et al. from Dizal Pharmaceutical.[5]
Clinical data further supports this compound's efficacy in a heavily pretreated patient population. In Phase 1/2 studies, this compound demonstrated significant anti-tumor activity in patients with relapsed or refractory B-cell non-Hodgkin lymphoma (B-NHL), including those who had previously been treated with and developed resistance to other BTK inhibitors.[1][3][6]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate this compound, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow for assessing cross-resistance.
Caption: this compound's dual inhibition of LYN and BTK.
Caption: Experimental workflow for cross-resistance studies.
Experimental Protocols
While specific, detailed protocols for this compound cross-resistance studies are not publicly available, the following are generalized methodologies typical for such investigations.
Cell Viability and Proliferation Assays
Objective: To determine the half-maximal growth inhibitory concentration (GI50) or half-maximal inhibitory concentration (IC50) of this compound and other kinase inhibitors against various B-cell lymphoma cell lines, including those with wild-type and mutant BTK.
Methodology:
-
Cell Culture: B-cell lymphoma cell lines (e.g., TMD-8) and their resistant variants (e.g., TMD-8-IbruR with BTK C481S mutation) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound and other comparator kinase inhibitors is prepared. The cells are treated with these compounds over a range of concentrations.
-
Incubation: The treated cells are incubated for a period of 72 hours to allow for the assessment of anti-proliferative effects.
-
Viability Assessment: A cell viability reagent (e.g., MTT, MTS, or a luminescent-based assay like CellTiter-Glo) is added to each well. These assays measure metabolic activity, which correlates with the number of viable cells.
-
Data Acquisition: The absorbance or luminescence is measured using a microplate reader.
-
Data Analysis: The results are normalized to untreated controls, and dose-response curves are generated. The GI50 or IC50 values are calculated from these curves using appropriate software.
Kinase Inhibition Assays
Objective: To determine the direct inhibitory activity of this compound against purified LYN and BTK kinases.
Methodology:
-
Assay Setup: Purified recombinant LYN and BTK enzymes are incubated with a specific substrate and ATP in a reaction buffer.
-
Inhibitor Addition: this compound is added at various concentrations to the reaction mixture.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specified time at a controlled temperature.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining after the reaction.
-
Data Analysis: The percentage of kinase inhibition at each this compound concentration is calculated, and the IC50 value is determined from the dose-response curve.
Conclusion
The available data strongly suggest that this compound's dual inhibition of LYN and BTK provides a robust mechanism to overcome known resistance pathways to other BTK inhibitors. Its efficacy in preclinical models with various resistance mutations and in heavily pretreated patients highlights its potential as a valuable therapeutic agent in B-cell malignancies. Further publication of detailed, direct comparative studies will be crucial to fully elucidate its cross-resistance profile and guide its clinical application.
References
- 1. Dizal Impresses with Its Differentiated Hematological Oncology Portfolio at 2023 ASH [prnewswire.com]
- 2. Dizal Presents Latest Data of DZD8586, a LYN/BTK Dual Inhibitor, in B-cell Non-Hodgkin Lymphoma at the 2024 ASH Annual Meeting [prnewswire.com]
- 3. onclive.com [onclive.com]
- 4. FDA Grants Fast Track Designation to this compound for Relapsed/Refractory CLL and SLL [healthandpharma.net]
- 5. Paper: Preclinical Study of DZD8586, a Non-Covalent LYN/BTK Dual Inhibitor with Excellent BBB Penetration, for the Treatment of B-Cell Non-Hodgkin Lymphoma (B-NHL) [ash.confex.com]
- 6. Paper: First Report of Phase 1 Studies of DZD8586, a BBB Penetrant LYN/BTK Dual Inhibitor, in Patients with B-Cell Non-Hodgkin Lymphoma (B-NHL) [ash.confex.com]
Birelentinib's Safety Profile: A Comparative Analysis with Other BTK Inhibitors
A detailed examination of the safety and tolerability of the novel LYN/BTK dual inhibitor, Birelentinib, in comparison to established Bruton's tyrosine kinase (BTK) inhibitors reveals a potentially favorable profile, particularly concerning cardiovascular and bleeding risks. This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals, incorporating quantitative data from clinical trials, detailed experimental methodologies, and visual representations of key biological and experimental pathways.
Comparative Safety Data of BTK Inhibitors
The safety profiles of BTK inhibitors are a critical consideration in their clinical use, with off-target effects often contributing to treatment-limiting toxicities.[6] The following tables summarize the incidence of key treatment-emergent adverse events (TEAEs) from clinical trials of this compound, Ibrutinib, Acalabrutinib, and Zanubrutinib.
Table 1: Key Grade ≥3 Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | This compound (50 mg) | Ibrutinib | Acalabrutinib | Zanubrutinib |
| Neutropenia | 26.7%[7] | 14.4%[8] | 16%[9] | 28.4%[10] |
| Pneumonia | 6.7%[7] | 8.4%[11] | 6%[9] | 8.4%[11] |
| Thrombocytopenia | 13.2% (at 100 mg)[12] | 8%[13] | 9%[9] | 8%[13] |
| Hypertension | Not Reported as ≥ Grade 3 | 8.1%[11] | 8%[9] | 8.1%[11] |
| Atrial Fibrillation | Not Reported[7] | 16.0% (any grade)[14] | 9.4% (any grade)[14] | 2.5% (any grade)[10] |
| Major Bleeding | Not Reported[7] | 3.9%[10] | Not specified in pooled data | 2.9%[10] |
Note: Data for Ibrutinib, Acalabrutinib, and Zanubrutinib are compiled from various clinical trials and pooled analyses. The specific trial and patient population may influence the reported rates. This compound data is from early-phase studies.
Table 2: Overview of Common Adverse Events (Any Grade)
| Adverse Event | This compound | Ibrutinib | Acalabrutinib | Zanubrutinib |
| Infections | Upper respiratory tract infection (5.1% Grade 3/4)[15] | 62.2%[16] | 67%[9] | Upper respiratory tract infection (29.7%)[11] |
| Bleeding/Hemorrhage | No drug-related bleeding reported[17] | 41.5%[16] | 46%[9] | Contusion (19.5%)[11] |
| Diarrhea | Not reported as common | 34.3%[16] | 37%[9] | 21.1%[11] |
| Fatigue | Not reported as common | 22.8%[16] | 21%[9] | Not specified in top AEs |
| Rash | Not reported as common | Not specified in top AEs | Not specified in top AEs | 16.6%[11] |
| Headache | Not reported as common | Not specified in top AEs | 38%[9] | Not specified in top AEs |
| Arthralgia | No arthralgias reported[12] | Not specified in top AEs | Not specified in top AEs | Not specified in top AEs |
Key Safety Profile Distinctions
A notable finding from the early data on this compound is the absence of reported drug-related bleeding and atrial fibrillation, which are known adverse events of special interest for other BTK inhibitors.[7][17] The second-generation inhibitors, acalabrutinib and zanubrutinib, were developed to have greater selectivity for BTK, which generally translates to a lower incidence of certain off-target toxicities compared to ibrutinib, particularly cardiovascular events.[6][18] For instance, the ALPINE clinical trial demonstrated a significantly lower rate of atrial fibrillation/flutter with zanubrutinib compared to ibrutinib (2.5% vs. 10.1%).[10] Similarly, the ELEVATE-RR trial showed a lower incidence of atrial fibrillation with acalabrutinib versus ibrutinib.[14]
Experimental Protocols
The assessment of a drug's safety profile is a multi-faceted process, beginning with preclinical in vitro and in vivo studies and continuing through all phases of clinical development.
Preclinical Safety Assessment
1. In Vitro Kinase Selectivity Profiling: This assay is crucial for identifying potential off-target effects of kinase inhibitors.
-
Objective: To determine the inhibitory activity of a compound against a broad panel of purified kinases.
-
Methodology:
-
A test compound (e.g., this compound) is serially diluted.
-
The compound is incubated with a large panel of purified recombinant kinases (e.g., >400) in the presence of a kinase-specific substrate and ATP.
-
The kinase activity is measured, often by quantifying the amount of phosphorylated substrate. Radiometric assays using [γ-³³P]ATP or fluorescence-based assays are common.[19]
-
The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is calculated for each kinase.
-
Selectivity is determined by comparing the IC₅₀ for the intended target (BTK and LYN for this compound) to the IC₅₀ values for other kinases in the panel. A higher IC₅₀ for off-target kinases indicates greater selectivity.
-
2. Cellular Viability/Toxicity Assays: These assays assess the cytotoxic effects of a drug on various cell lines.
-
Objective: To determine the concentration of a drug that is toxic to cells.
-
Methodology (MTT Assay):
-
Cells are cultured in microplate wells and exposed to a range of concentrations of the test compound.
-
After a specified incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[11]
-
Metabolically active cells with functional mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[20]
-
The formazan crystals are then solubilized, and the absorbance of the solution is measured using a spectrophotometer.
-
The absorbance is directly proportional to the number of viable cells, allowing for the calculation of the drug concentration that causes a 50% reduction in cell viability (IC₅₀).
-
Clinical Safety Assessment
1. Adverse Event Monitoring and Grading: In clinical trials, the safety and tolerability of a new drug are rigorously monitored.
-
Objective: To systematically collect, document, and grade all adverse events (AEs) experienced by trial participants.
-
Methodology:
-
Adverse events are identified through patient reporting, clinical observation, and laboratory testing at regular study visits.
-
Each AE is graded for its severity using a standardized system, most commonly the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) .[21][22][23] The CTCAE provides a grading scale from 1 to 5 for each specific AE term:
-
Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.
-
Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).
-
Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.
-
Grade 4: Life-threatening consequences; urgent intervention indicated.
-
Grade 5: Death related to the AE.
-
-
The relationship of the AE to the study drug is also assessed by the investigator (e.g., not related, possibly related, probably related, definitely related).
-
Visualizing Key Pathways and Processes
To better understand the context of BTK inhibitor safety, the following diagrams illustrate the relevant signaling pathway and a typical workflow for safety assessment.
Caption: Simplified BTK signaling pathway initiated by B-cell receptor activation.
Caption: Generalized workflow for assessing the safety profile of a new drug.
References
- 1. Dizal Pharma [dizalpharma.com]
- 2. Dizal Announces DZD8586 and DZD6008 Presentations at 2025 ASCO Annual Meeting [prnewswire.com]
- 3. ashpublications.org [ashpublications.org]
- 4. onclive.com [onclive.com]
- 5. ascopubs.org [ascopubs.org]
- 6. youtube.com [youtube.com]
- 7. This compound granted FDA fast track designation for the treatment R/R CLL/SLL [lymphomahub.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Resources for Researchers - NCI [cancer.gov]
- 10. Zanubrutinib vs Ibrutinib in Relapsed/Refractory CLL/SLL ALPINE Trial - The ASCO Post [ascopost.com]
- 11. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Paper: Phase 1/2 Studies of DZD8586, a Non-Covalent BBB Penetrant LYN/BTK Dual Inhibitor, in BTK Inhibitor Resistant Chronic Lymphocytic Leukemia (CLL) and Other B-Cell Non-Hodgkin Lymphoma (B-NHL) [ash.confex.com]
- 13. beonemedinfo.com [beonemedinfo.com]
- 14. Detailed safety profile of acalabrutinib vs ibrutinib in previously treated chronic lymphocytic leukemia in the ELEVATE-RR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. ajmc.com [ajmc.com]
- 19. benchchem.com [benchchem.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 22. dctd.cancer.gov [dctd.cancer.gov]
- 23. dctd.cancer.gov [dctd.cancer.gov]
Validating the superiority of Birelentinib in BTK-independent resistance models
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of resistance to Bruton's tyrosine kinase (BTK) inhibitors presents a significant challenge in the treatment of B-cell malignancies. While covalent BTK inhibitors like ibrutinib have revolutionized patient outcomes, resistance mechanisms, both dependent on and independent of BTK mutations, inevitably arise. Birelentinib (DZD8586), a novel, noncovalent dual inhibitor of LYN and BTK, has been specifically designed to address these challenges, demonstrating promising activity in models of BTK-independent resistance.[1][2] This guide provides a comprehensive comparison of this compound's performance against other BTK inhibitors, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the underlying molecular pathways.
Overcoming the Hurdles of BTK Inhibitor Resistance
Resistance to covalent BTK inhibitors can be broadly categorized into two main types:
-
BTK-dependent resistance: Primarily driven by mutations in the BTK gene, most commonly at the C481 residue, which prevent the covalent binding of the inhibitor.[2]
-
BTK-independent resistance: Involves the activation of alternative signaling pathways that bypass the need for BTK, allowing cancer cells to survive and proliferate despite BTK inhibition.[1][2] Key BTK-independent resistance mechanisms include:
-
Activation of other kinases in the B-cell receptor (BCR) signaling pathway: LYN, a Src family kinase, can initiate downstream signaling independently of BTK.[1][2]
-
Hyperactivation of pro-survival signaling pathways: The NF-κB and PI3K/AKT pathways can be constitutively activated through various genetic alterations, promoting cell survival irrespective of BTK activity.[3]
-
This compound's unique dual-targeting mechanism, inhibiting both LYN and BTK, is designed to simultaneously block both BTK-dependent and key BTK-independent signaling pathways, offering a more comprehensive approach to overcoming resistance.[1]
Comparative Efficacy of this compound
Preclinical and clinical data have demonstrated the potential of this compound to effectively target cancer cells that have developed resistance to other BTK inhibitors.
Preclinical Data
While specific head-to-head preclinical studies with quantitative IC50 values for this compound in various BTK-independent resistant cell lines are not yet publicly available in extensive detail, the mechanism of action suggests a clear advantage. The dual inhibition of LYN and BTK is expected to translate to lower IC50 values in cell lines where LYN activation is a primary driver of resistance compared to inhibitors that only target BTK.
Clinical Data
Early-phase clinical trials have provided compelling evidence of this compound's activity in heavily pretreated patients with relapsed/refractory B-cell malignancies who have previously received BTK inhibitors.
| Clinical Trial Data | This compound (DZD8586) | Pirtobrutinib (Non-covalent BTK inhibitor) | Ibrutinib (Covalent BTK inhibitor) |
| Patient Population | Relapsed/refractory CLL/SLL, post BTK inhibitor | Relapsed/refractory B-cell malignancies, post covalent BTK inhibitor | Relapsed/refractory CLL/SLL |
| Objective Response Rate (ORR) | 84.2% in a cohort of heavily pretreated patients.[2] | 62% in CLL/SLL patients previously treated with a covalent BTK inhibitor.[4] | ORRs vary by study and patient population, but resistance is a known limitation. |
| Durability of Response | Estimated 9-month duration of response rate of 83.3%.[1][2] | Data on long-term durability is still emerging. | Relapse is common due to the development of resistance. |
| Efficacy in BTK-mutated patients | Efficacy observed in patients with the classic C481X BTK resistance mutation.[1] | Active in patients with C481-mutated and unmutated BTK.[5] | Reduced efficacy in patients with C481S mutations.[6] |
Signaling Pathways and this compound's Mechanism of Action
The following diagrams illustrate the key signaling pathways involved in BTK-independent resistance and how this compound's dual inhibitory action provides a therapeutic advantage.
Caption: Simplified B-Cell Receptor (BCR) Signaling Pathway.
Caption: BTK-Independent Resistance via LYN and PI3K/AKT Activation.
Caption: Dual Inhibition of LYN and BTK by this compound.
Experimental Protocols
The following are representative protocols for key experiments used to evaluate the efficacy of BTK inhibitors in resistance models.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound and other BTK inhibitors on cancer cell lines.
Materials:
-
BTK inhibitor-resistant and sensitive B-cell lymphoma cell lines
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound, Ibrutinib, Pirtobrutinib (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with serial dilutions of this compound, Ibrutinib, or Pirtobrutinib for 72 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software.
Caption: Workflow for a standard cell viability (MTT) assay.
Western Blot Analysis for Pathway Activation
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the BCR, PI3K/AKT, and NF-κB signaling pathways.
Materials:
-
BTK inhibitor-resistant and sensitive B-cell lymphoma cell lines
-
This compound, Ibrutinib, Pirtobrutinib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against: p-LYN, LYN, p-BTK, BTK, p-AKT, AKT, p-p65 (NF-κB), p65, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Treat cells with the respective BTK inhibitors at specified concentrations for a designated time (e.g., 2-24 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the band intensities to determine the relative phosphorylation levels of the target proteins.
Conclusion
This compound represents a significant advancement in the treatment of B-cell malignancies, particularly in the context of acquired resistance to existing BTK inhibitors. Its novel dual-targeting mechanism of LYN and BTK provides a rational approach to simultaneously address both BTK-dependent and key BTK-independent resistance pathways. The promising clinical data, demonstrating high and durable response rates in heavily pretreated patients, underscores its potential to become a valuable therapeutic option for patients with relapsed/refractory disease. Further preclinical and clinical investigations will continue to delineate the full potential of this compound in overcoming the complex landscape of BTK inhibitor resistance.
References
- 1. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound granted FDA fast track designation for the treatment R/R CLL/SLL [lymphomahub.com]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. researchgate.net [researchgate.net]
Birelentinib: A Novel LYN/BTK Dual Inhibitor in the Treatment Landscape of B-Cell Malignancies – A Comparative Guide on Monotherapy vs. Potential BCL-2 Inhibitor Combinations
For Immediate Release
This guide provides a comprehensive comparison of Birelentinib (DZD8586) monotherapy and the prospective application of this compound in combination with B-cell lymphoma 2 (BCL-2) inhibitors for the treatment of relapsed or refractory (R/R) chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by available clinical data and mechanistic insights.
This compound is a first-in-class, orally administered, non-covalent dual inhibitor of both Bruton's tyrosine kinase (BTK) and lymphocyte-specific protein tyrosine kinase (LYN).[1][2] This dual inhibition is designed to block both BTK-dependent and -independent B-cell receptor (BCR) signaling pathways, representing a potential strategy to overcome resistance to existing BTK inhibitors.[1][3] The U.S. Food and Drug Administration (FDA) has granted Fast Track Designation to this compound for the treatment of adult patients with R/R CLL/SLL who have received at least two prior lines of therapy, including a BTK inhibitor and a BCL-2 inhibitor.[4][5]
This compound Monotherapy: Clinical Efficacy and Safety
Efficacy Data
The pooled analysis demonstrated significant anti-tumor activity of this compound in a heavily pretreated patient population, including those with prior exposure to covalent and non-covalent BTK inhibitors, as well as BCL-2 inhibitors.[5][6]
| Efficacy Endpoint | Pooled Analysis Results | Citation |
| Objective Response Rate (ORR) | 84.2% | [5][6] |
| ORR at 50 mg daily (Recommended Phase 3 Dose) | 84.2% (n=19) | [6] |
| ORR at 75 mg daily | 68.8% (n=15) | [6] |
| Tumor Shrinkage | Observed in 94.1% of evaluated patients | [6] |
| Estimated 9-month Duration of Response (DoR) | 83.3% | [5] |
Table 1: Efficacy of this compound Monotherapy in R/R CLL/SLL
Responses were observed irrespective of prior treatment history or the presence of BTK resistance mutations.[5]
Safety and Tolerability
This compound monotherapy has shown a manageable safety profile. The most common treatment-related adverse events are summarized below.
| Adverse Event (Grade ≥3) | Frequency at 50 mg daily | Citation |
| Neutropenia | 26.7% | [5][6] |
| Pneumonia | 6.7% | [5][6] |
| Thrombocytopenia | 3.3% | [6] |
| AST Increase | 3.3% | [6] |
| ALT Increase | 3.3% | [6] |
Table 2: Common Grade ≥3 Treatment-Related Adverse Events with this compound Monotherapy (50 mg daily)
Notably, no major cardiac events, such as QT prolongation or atrial fibrillation, and no drug-related bleeding were reported at the 50 mg daily dose.[6]
This compound in Combination with BCL-2 Inhibitors: A Mechanistic Rationale
While clinical data for the combination of this compound and a BCL-2 inhibitor is not yet available, a strong mechanistic rationale supports this therapeutic strategy. This compound and BCL-2 inhibitors target distinct but complementary pathways crucial for B-cell malignancy survival. A Phase 2 clinical trial (NCT07154264) is currently recruiting to evaluate this compound in combination therapy for CLL/SLL.[7]
This compound's Mechanism of Action: Dual Inhibition of LYN and BTK
This compound's unique mechanism involves the dual inhibition of LYN and BTK, two key kinases in the BCR signaling pathway.[1][2] This pathway is critical for the proliferation and survival of malignant B-cells.[8] By blocking both BTK-dependent and BTK-independent signaling, this compound aims to provide a more comprehensive blockade of pro-survival signals.[1]
Figure 1: this compound's dual inhibition of LYN and BTK.
BCL-2 Inhibitors' Mechanism of Action: Induction of Apoptosis
BCL-2 inhibitors, such as venetoclax, function by directly targeting the anti-apoptotic protein BCL-2.[9] BCL-2 sequesters pro-apoptotic proteins, preventing programmed cell death (apoptosis).[10][11] By inhibiting BCL-2, these drugs unleash the pro-apoptotic machinery, leading to cancer cell death.[9][12]
Figure 2: BCL-2 inhibitors promote apoptosis.
Synergistic Potential
The combination of this compound and a BCL-2 inhibitor is hypothesized to exert a synergistic anti-tumor effect through a dual-pronged attack:
-
This compound: Reduces pro-survival signaling from the BCR pathway.
-
BCL-2 Inhibitor: Directly promotes apoptosis.
This combination could potentially lead to deeper and more durable responses and may offer a therapeutic option for patients who have developed resistance to either agent alone.
Experimental Protocols
-
Patient Enrollment: Adult patients with a confirmed diagnosis of R/R CLL or SLL who have received prior therapies are enrolled.
-
Drug Administration: this compound is administered orally at specified doses (e.g., 25 mg, 50 mg, 75 mg daily).[6]
-
Efficacy Assessment: Tumor response is evaluated according to established criteria such as the Lugano 2014 criteria or the 2018 iwCLL guidelines.[6] Assessments are performed at baseline and at regular intervals throughout the study.
-
Safety Monitoring: Adverse events are monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
Figure 3: Generalized clinical trial workflow.
Conclusion
This compound monotherapy has demonstrated compelling efficacy and a manageable safety profile in heavily pretreated R/R CLL/SLL patients, including those who have failed prior BTK and BCL-2 inhibitors.[5][6] While clinical data on the combination of this compound with BCL-2 inhibitors is forthcoming, the distinct and complementary mechanisms of action provide a strong rationale for this combination. Future clinical trials will be crucial to determine the clinical benefit of this combination strategy.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Dizal Presents Latest Data of DZD8586, a LYN/BTK Dual Inhibitor, in B-cell Non-Hodgkin Lymphoma at the 2024 ASH Annual Meeting [prnewswire.com]
- 3. onclive.com [onclive.com]
- 4. Chronic Lymphocytic Leukemia Competitive Landscape 2025: Insights into 55+ Companies and 60+ Emerging Therapies Driving the Pipeline, says DelveInsight [barchart.com]
- 5. This compound granted FDA fast track designation for the treatment R/R CLL/SLL [lymphomahub.com]
- 6. targetedonc.com [targetedonc.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
A Side-by-Side Analysis of Birelentinib and Acalabrutinib on BTK Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies. This guide provides a detailed side-by-side analysis of two distinct BTK inhibitors: Birelentinib (DZD8586), a novel non-covalent, dual LYN/BTK inhibitor, and acalabrutinib, a well-established second-generation covalent BTK inhibitor. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, effects on BTK signaling, and available experimental data to inform further research and development.
At a Glance: this compound vs. Acalabrutinib
| Feature | This compound (DZD8586) | Acalabrutinib |
| Mechanism of Action | Non-covalent, reversible dual inhibitor of LYN and BTK | Covalent, irreversible inhibitor of BTK |
| Binding Site | Binds reversibly to BTK | Forms a covalent bond with Cys481 in the BTK active site[1] |
| Key Therapeutic Rationale | Overcomes resistance mediated by BTK mutations and addresses BTK-independent signaling through LYN inhibition[2][3] | High selectivity for BTK, minimizing off-target effects[1] |
| Clinical Development Status | Phase 2/3 clinical trials[4][5] | Approved for various B-cell malignancies |
Mechanism of Action and Impact on BTK Signaling
Acalabrutinib is a highly selective, second-generation BTK inhibitor that forms an irreversible covalent bond with the cysteine residue (Cys481) in the active site of BTK.[1] This permanent binding effectively inactivates the enzyme, leading to the inhibition of downstream signaling pathways crucial for B-cell proliferation, trafficking, chemotaxis, and adhesion.[1]
This compound, on the other hand, represents a newer class of BTK inhibitors. It is a non-covalent, reversible inhibitor, meaning it does not form a permanent bond with BTK. Its dual-targeting mechanism against both LYN and BTK is a key differentiator. LYN is another tyrosine kinase that can contribute to B-cell receptor (BCR) signaling, and its inhibition by this compound offers a potential strategy to overcome resistance mechanisms that are independent of BTK itself.[2][3] This dual inhibition is designed to block both BTK-dependent and -independent BCR signaling pathways.[2]
Signaling Pathway Inhibition
dot
Caption: Simplified BTK signaling pathway and points of inhibition.
Comparative Efficacy Data
Direct head-to-head preclinical studies quantifying the inhibitory effects of this compound and acalabrutinib on BTK signaling intermediates are not yet widely published. However, available data from separate studies provide insights into their respective potencies.
Table 1: Biochemical and Cellular Inhibition
| Parameter | This compound (DZD8586) | Acalabrutinib |
| BTK IC50 (Biochemical Assay) | Data not publicly available | ~3.0 - 5.1 nM[6] |
| LYN IC50 (Biochemical Assay) | Data not publicly available | Not a primary target |
| Cellular BTK Autophosphorylation Inhibition | Dose-dependent inhibition observed[7] | Dose-dependent inhibition observed |
| Cellular PLCγ2 Phosphorylation Inhibition | Inhibition observed | Inhibition observed |
| Cellular ERK Phosphorylation Inhibition | Inhibition observed | 50-60% reduction at 1-3 µM[8] |
Table 2: Clinical Efficacy in Relapsed/Refractory CLL/SLL
| Parameter | This compound (DZD8586) | Acalabrutinib |
| Overall Response Rate (ORR) | 84.2% in heavily pretreated patients (including prior BTKi)[9] | High response rates observed in various clinical trials |
| Patient Population | Patients with relapsed/refractory CLL/SLL who have received at least two prior lines of therapy, including a BTK inhibitor and a BCL-2 inhibitor[3] | Treatment-naïve and relapsed/refractory CLL/SLL |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key assays used to evaluate BTK inhibitors.
Western Blot for BTK Phosphorylation
This assay is used to determine the extent to which a BTK inhibitor can block the phosphorylation of BTK and its downstream targets.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cllsociety.org [cllsociety.org]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. researchgate.net [researchgate.net]
- 7. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. DZD8586 | LYN/BTK dual inhibitor | Probechem Biochemicals [probechem.com]
Birelentinib Demonstrates Potent Activity in Heavily Pretreated Lymphoma: A Comparative Analysis
New data on the novel dual LYN/BTK inhibitor, Birelentinib (DZD8586), reveals significant anti-tumor activity in patients with relapsed/refractory chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL), including those who have previously failed both Bruton's tyrosine kinase (BTK) and BCL-2 inhibitors. This guide provides a comparative overview of this compound's performance against other targeted therapies, supported by available clinical data and detailed experimental protocols for assessing drug activity in primary patient-derived lymphoma cells.
Comparative Efficacy in Relapsed/Refractory CLL/SLL
The following table summarizes the clinical efficacy of this compound in comparison to other targeted agents used in patients with relapsed/refractory CLL/SLL, particularly in the challenging "double-refractory" population that has progressed on both a BTK inhibitor and a BCL-2 inhibitor.
| Drug | Mechanism of Action | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| This compound (DZD8586) | Dual LYN/BTK inhibitor (non-covalent) | Heavily pretreated CLL/SLL, including prior BTKi and BCL-2i | 84.2% (at 50 mg daily)[2] | Data not yet mature[2] |
| Pirtobrutinib | Non-covalent BTK inhibitor | R/R CLL/SLL with prior covalent BTKi and BCL-2i | 70-79%[2] | ~16.8 - 19.6 months[2] |
| Ibrutinib | Covalent BTK inhibitor | Relapsed/Refractory CLL/SLL | 89% (in one Phase 1b/2 study) | 51 months (in one Phase 1b/2 study) |
| Ibrutinib + Venetoclax | Covalent BTK inhibitor + BCL-2 inhibitor | Double-refractory CLL | Promising effects in small series | 11.2 months (treatment-free survival in one small series)[3] |
This compound's Dual-Targeting Mechanism of Action
This compound's novel mechanism of targeting both LYN and BTK kinases is designed to overcome resistance to conventional BTK inhibitors. Resistance to covalent BTK inhibitors like ibrutinib often arises from mutations in the BTK gene (e.g., C481S) or through activation of alternative signaling pathways that bypass BTK. By inhibiting both BTK-dependent and LYN-mediated BTK-independent signaling, this compound offers a potential therapeutic advantage in these resistant settings.
Experimental Protocols for Assessing this compound's Activity in Primary Lymphoma Cells
The following protocols provide a framework for evaluating the in vitro activity of this compound and other targeted agents on primary patient-derived lymphoma cells.
Isolation of Primary Lymphoma Cells from Patient Samples
Objective: To obtain a viable single-cell suspension of primary lymphoma cells from peripheral blood or bone marrow aspirates.
Materials:
-
Patient peripheral blood or bone marrow aspirate collected in heparinized tubes.
-
Ficoll-Paque PLUS (or similar density gradient medium).
-
Phosphate-buffered saline (PBS).
-
Fetal bovine serum (FBS).
-
RPMI-1640 medium.
-
Centrifuge.
-
Sterile labware.
Procedure:
-
Dilute the blood or bone marrow sample 1:1 with PBS.
-
Carefully layer the diluted sample over an equal volume of Ficoll-Paque in a conical centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.
-
Collect the mononuclear cell layer and transfer to a new centrifuge tube.
-
Wash the cells by adding 3 volumes of PBS and centrifuging at 100-200 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in RPMI-1640 medium supplemented with 10% FBS.
-
Perform a cell count and viability assessment using trypan blue exclusion.
Ex Vivo Drug Sensitivity and Viability Assay
Objective: To determine the cytotoxic effect of this compound on primary lymphoma cells.
Materials:
-
Isolated primary lymphoma cells.
-
RPMI-1640 medium with 10% FBS.
-
This compound (and other comparator drugs) dissolved in DMSO and diluted to desired concentrations.
-
96-well cell culture plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar ATP-based assay).
-
Luminometer.
Procedure:
-
Seed the primary lymphoma cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Add serial dilutions of this compound and comparator drugs to the wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of viable cells relative to the vehicle control and plot dose-response curves to determine the IC50 value for each drug.
Logical Framework for this compound's Application
The clinical data and mechanism of action of this compound support its use in a specific, high-unmet-need patient population.
Conclusion
This compound demonstrates significant promise as a new therapeutic option for patients with heavily pretreated and "double-refractory" CLL/SLL. Its dual inhibition of LYN and BTK provides a rational approach to overcoming resistance to existing targeted therapies. The high objective response rate observed in clinical trials warrants further investigation and positions this compound as a potentially valuable addition to the lymphoma treatment landscape. The provided experimental protocols offer a standardized method for preclinical evaluation of this compound's activity in primary patient-derived lymphoma cells, which will be crucial for further understanding its therapeutic potential and identifying patient populations most likely to benefit.
References
Validating Birelentinib's Dual-Target Mechanism of Action with CRISPR-Cas9 Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the mechanism of action of Birelentinib, a novel dual inhibitor of Bruton's tyrosine kinase (BTK) and LYN kinase. We will explore how CRISPR-Cas9 gene-editing technology offers a precise and powerful tool for confirming the on-target effects of this compound compared to traditional pharmacological methods. Supporting experimental data, detailed protocols, and visual workflows are presented to guide researchers in designing robust target validation studies.
Introduction to this compound and the Need for Rigorous Target Validation
This compound (DZD8586) is a first-in-class, non-covalent dual inhibitor of LYN and Bruton's tyrosine kinase (BTK)[1][2][3][4][5][6]. It is under investigation for the treatment of relapsed or refractory chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL)[1][3]. The therapeutic rationale for this compound lies in its ability to simultaneously block both BTK-dependent and BTK-independent B-cell receptor (BCR) signaling pathways[1][2][5][6][7]. This dual-targeting strategy is designed to overcome acquired resistance to other BTK inhibitors, which can arise from mutations in BTK (such as the C481X mutation) or through the activation of alternative, BTK-independent signaling cascades often mediated by LYN kinase[1][5][6][7].
Given this novel dual mechanism of action, definitively validating that this compound exerts its therapeutic effects through the specific inhibition of both BTK and LYN is paramount. CRISPR-Cas9 technology provides an unparalleled approach to achieve this by enabling the creation of knockout cell line models that are completely deficient in one or both of these target kinases.
Comparative Methodologies for Target Validation
| Methodology | Description | Advantages | Limitations |
| Pharmacological Inhibition (with alternative inhibitors) | Using other known BTK and LYN inhibitors to compare phenotypic effects with this compound. | Relatively simple and quick to implement. | Potential for off-target effects of the comparator inhibitors, leading to ambiguous results. |
| Biochemical Assays (Kinase Activity Assays) | In vitro assays measuring the direct inhibitory effect of this compound on purified BTK and LYN enzymes. | Provides direct evidence of target engagement and inhibition. | Does not capture the complexity of cellular signaling pathways and potential off-target effects in a living system. |
| CRISPR-Cas9 Knockout Models | Genetically ablating the expression of BTK, LYN, or both in relevant cancer cell lines and then treating with this compound. | Provides definitive genetic evidence of target dependency. Cleanly dissects the contribution of each target to the drug's overall effect. | Technically more complex and time-consuming to generate and validate knockout cell lines. |
Validating this compound's Mechanism of Action: An Experimental Workflow Using CRISPR-Cas9
The following workflow outlines a systematic approach to validate the dual-target mechanism of this compound using CRISPR-Cas9 knockout models.
Experimental Protocols
Generation of BTK, LYN, and Dual Knockout Cell Lines via CRISPR-Cas9
a. Cell Culture:
-
Culture TMD8 (Diffuse Large B-cell Lymphoma) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
b. gRNA Design and Cloning:
-
Design three to four unique guide RNAs (gRNAs) targeting early exons of the human BTK and LYN genes using a suitable online tool (e.g., CHOPCHOP).
-
Synthesize and clone the gRNA sequences into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).
c. Transfection:
-
Transfect TMD8 cells with the gRNA/Cas9 plasmids using electroporation (e.g., Neon Transfection System). Include a plasmid expressing only Cas9 as a control.
d. Single-Cell Cloning:
-
48 hours post-transfection, sort GFP-positive cells into 96-well plates at a density of one cell per well using fluorescence-activated cell sorting (FACS).
e. Knockout Validation:
-
Expand single-cell clones and screen for the absence of BTK and/or LYN protein expression by Western blot analysis.
-
Confirm gene knockout by Sanger sequencing of the targeted genomic loci to identify frameshift-inducing insertions or deletions (indels).
Cell Viability Assay
a. Cell Seeding:
-
Seed wild-type (WT), BTK knockout (KO), LYN KO, and BTK/LYN dual knockout (DKO) TMD8 cells into 96-well plates at a density of 1 x 10^4 cells per well.
b. Drug Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO).
c. Viability Measurement:
-
After 72 hours of incubation, measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.
d. Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control for each cell line.
-
Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response curves to a four-parameter logistic model using graphing software (e.g., GraphPad Prism).
Western Blot Analysis of BCR Signaling
a. Cell Lysis:
-
Seed WT, BTK KO, LYN KO, and DKO TMD8 cells in 6-well plates.
-
After 24 hours, treat the cells with this compound (at a concentration near the IC50 for WT cells) or DMSO for 2 hours.
-
Stimulate BCR signaling by adding anti-IgM antibody for 10 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
b. Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phospho-BTK (Tyr223), total BTK, phospho-LYN (Tyr396), total LYN, phospho-PLCγ2 (Tyr759), total PLCγ2, and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Expected Results and Data Presentation
Table 1: Comparative IC50 Values of this compound in Wild-Type and Knockout Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Change vs. WT |
| Wild-Type (WT) | 15.2 ± 2.1 | 1.0 |
| BTK Knockout (KO) | 289.5 ± 15.8 | 19.0 |
| LYN Knockout (KO) | 155.3 ± 11.4 | 10.2 |
| BTK/LYN Dual KO | > 10,000 | > 650 |
Data are presented as mean ± standard deviation from three independent experiments.
This compound's Effect on the B-Cell Receptor Signaling Pathway
The following diagram illustrates the key components of the BCR signaling pathway and the points of inhibition by this compound.
References
- 1. targetedonc.com [targetedonc.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. sohoinsider.com [sohoinsider.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. The U.S. FDA Granted Fast Track Designation to Dizal's this compound for Relapsed/Refractory Chronic Lymphocytic Leukemia or Small Lymphocytic Lymphoma [prnewswire.com]
- 6. US FDA grants fast track designation to Dizal’s this compound to treat relapsed/refractory chronic lymphocytic leukaemia or small lymphocytic lymphoma [pharmabiz.com]
- 7. FDA Grants Fast Track Designation to this compound for Relapsed/Refractory CLL and SLL [healthandpharma.net]
Benchmarking Birelentinib Against Novel BTK Degraders: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the evolving landscape of Bruton's tyrosine kinase (BTK) targeted therapies, this guide provides a comprehensive comparison of Birelentinib, a novel dual LYN/BTK inhibitor, against the emerging class of BTK protein degraders. This analysis is supported by the latest preclinical and clinical data, with a focus on efficacy, mechanism of action, and safety profiles.
This compound (DZD8586) distinguishes itself with a unique mechanism of action, functioning as a non-covalent dual inhibitor of both LYN and BTK kinases.[1][2][3] This dual targeting is designed to block both BTK-dependent and independent B-cell receptor (BCR) signaling pathways, offering a potential strategy to overcome resistance mechanisms that have emerged with previous generations of BTK inhibitors.[1][4][5] In contrast, novel BTK degraders, such as NX-2127, NX-5948, BGB-16673, and AC676, utilize a proteolysis-targeting chimera (PROTAC) approach to induce the degradation of the BTK protein.[6][7][8] This distinct mechanism not only inhibits BTK's kinase activity but also eliminates its scaffolding functions, providing another avenue to address resistance.[4][9]
Quantitative Data Summary
The following tables summarize the key clinical efficacy data for this compound and several novel BTK degraders in patients with relapsed/refractory B-cell malignancies, primarily chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL).
| Agent | Mechanism of Action | Patient Population | Objective Response Rate (ORR) | Duration of Response (DOR) | Key Findings |
| This compound (DZD8586) | Dual LYN/BTK Inhibitor | Heavily pretreated CLL/SLL, including prior BTK inhibitors and degraders | 84.2%[10][11][12] | 83.3% (estimated 9-month rate)[1][10][12] | High efficacy in a heavily pretreated population, including those with BTK resistance mutations.[1][10][13] Favorable safety profile.[10][11] |
| NX-2127 | BTK Degrader (with immunomodulatory activity) | Relapsed/refractory B-cell malignancies, including CLL | 33% - 40.7% (ORR increased with longer follow-up, reaching 50% at 6 months in one study)[14][15] | Responses durable for over one year in some NHL patients.[15] | Demonstrates clinical activity in patients with BTK resistance mutations.[14] Also degrades Ikaros and Aiolos, providing an immunomodulatory effect. |
| NX-5948 (Bexobrutideg) | BTK Degrader | Relapsed/refractory CLL/SLL | 69.2% - 83% (ORR increased with longer follow-up)[16] | Median Progression-Free Survival (PFS) of 22.1 months reported in one study.[16] | Shows robust and durable responses in a heavily pretreated population.[16] Lacks the immunomodulatory activity of NX-2127 and has the potential to cross the blood-brain barrier.[17] |
| BGB-16673 | BTK Degrader | Relapsed/refractory CLL/SLL and Waldenström Macroglobulinemia (WM) | CLL/SLL: 77.6% - 84.8% WM: 81% - 84.4%[9][18][19][20] | 77.4% progression-free survival at one year in CLL/SLL.[9] | High response rates in both CLL/SLL and WM, including patients with BTK resistance mutations.[9][18][19] |
| AC676 | BTK Degrader | Relapsed/refractory B-cell malignancies | Preclinical; no clinical data yet reported.[8] | N/A | Preclinical studies show potent and selective BTK protein degradation, including against various BTK mutants.[3][21][22] A Phase 1 clinical trial is ongoing.[8][23] |
Signaling Pathways and Mechanisms of Action
To visually represent the distinct mechanisms of this compound and the BTK degraders, the following diagrams are provided.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound and novel BTK degraders.
In Vitro Kinase Assay
-
Objective: To determine the inhibitory activity of a compound against purified BTK enzyme.
-
Methodology: A common method is the time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[24]
-
Recombinant human BTK enzyme is incubated with varying concentrations of the test compound.
-
The kinase reaction is initiated by adding a peptide substrate and ATP.
-
After incubation, the reaction is stopped, and the level of substrate phosphorylation is detected using a europium-labeled anti-phosphotyrosine antibody.
-
The TR-FRET signal is measured, and IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated from dose-response curves.[24] Another method involves the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[25]
-
Cell Viability Assay
-
Objective: To assess the effect of a compound on the viability of cancer cell lines.
-
Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method.[24]
-
Lymphoma cell lines (e.g., TMD8, REC-1) are seeded in 96-well plates.[24]
-
Cells are treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).[24]
-
The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Luminescence is measured using a plate reader, and IC50 values are determined by fitting the data to a dose-response curve.[24]
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
-
Methodology: Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are commonly used.[2][26]
-
Immunocompromised mice (e.g., SCID or NSG mice) are used as hosts.[2]
-
Human B-cell lymphoma cells or patient tumor fragments are implanted, often subcutaneously or orthotopically into the relevant tissue (e.g., spleen or bone marrow).[2][26]
-
Once tumors are established, mice are randomized into treatment and control groups.
-
The test compound is administered orally or via another appropriate route at specified doses and schedules.
-
Tumor growth is monitored regularly by measuring tumor volume.
-
At the end of the study, tumors are excised and may be analyzed for biomarkers of drug activity.
-
Conclusion
This compound and the novel BTK degraders represent two distinct and promising strategies for treating B-cell malignancies, particularly in the context of acquired resistance to existing BTK inhibitors. This compound's dual inhibition of LYN and BTK offers a unique approach to simultaneously block multiple signaling pathways. The BTK degraders, through their PROTAC mechanism, provide a way to eliminate the BTK protein entirely, overcoming resistance mutations and potentially leading to more durable responses. The choice between these therapeutic modalities may ultimately depend on the specific resistance mechanisms at play in individual patients, as well as their long-term safety and tolerability profiles, which will be further elucidated in ongoing and future clinical trials.
References
- 1. targetedonc.com [targetedonc.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Accutar Biotech [accutarbio.com]
- 4. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. onclive.com [onclive.com]
- 11. The U.S. FDA Granted Fast Track Designation to Dizal's this compound for Relapsed/Refractory Chronic Lymphocytic Leukemia or Small Lymphocytic Lymphoma [prnewswire.com]
- 12. FDA Grants Fast Track Designation to this compound for Relapsed/Refractory CLL and SLL [healthandpharma.net]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. cllsociety.org [cllsociety.org]
- 15. Nurix Therapeutics Presents Positive Clinical Data from Its Novel Bruton’s Tyrosine Kinase (BTK) Degrader Programs, NX-5948 and NX-2127, at the 65th American Society of Hematology (ASH) Annual Meeting | Nurix Therapeutics, Inc. [ir.nurixtx.com]
- 16. Nurix Therapeutics Reports Promising Phase 1a/1b Clinical Data for Bexobrutideg in Patients with Relapsed or Refractory CLL, Showcasing 83% Objective Response Rate and 22.1 Months Median Progression-Free Survival [quiverquant.com]
- 17. youtube.com [youtube.com]
- 18. trial.medpath.com [trial.medpath.com]
- 19. cancernetwork.com [cancernetwork.com]
- 20. cancernetwork.com [cancernetwork.com]
- 21. Accutar's chimeric degrader of BTK cleared to enter clinic for B-cell malignancies | BioWorld [bioworld.com]
- 22. Accutar Biotech [accutarbio.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. promega.com [promega.com]
- 26. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Durability of Response: Birelentinib in the Landscape of BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of Bruton's tyrosine kinase (BTK) inhibitors has revolutionized the treatment paradigm for B-cell malignancies. However, the emergence of resistance mechanisms and the need for long-term, durable responses have spurred the development of next-generation inhibitors. This guide provides a comparative analysis of the durability of response to Birelentinib, a novel LYN/BTK dual inhibitor, against established covalent and non-covalent BTK inhibitors.
Mechanism of Action: A Dual Approach to Overcoming Resistance
This compound (DZD8586) is a first-in-class, non-covalent dual inhibitor of LYN and BTK.[1][2][3][4] This dual mechanism is designed to address both BTK-dependent and BTK-independent resistance pathways that can limit the efficacy of other BTK inhibitors.[1][2][4] Resistance to covalent BTK inhibitors often arises from mutations at the C481 binding site, while BTK-independent resistance can be mediated by activation of other signaling proteins like LYN.[1][5] By targeting both kinases, this compound aims to provide a more comprehensive blockade of the B-cell receptor (BCR) signaling pathway, potentially leading to more durable responses, even in heavily pretreated patients.[2][6]
Comparative Durability of Response: Clinical Data Overview
The following table summarizes key efficacy data for this compound and other notable BTK inhibitors. It is important to note that the data for this compound is from early-phase clinical trials with shorter follow-up, and direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, and follow-up duration.
| Drug | Mechanism | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DOR) | Follow-up |
| This compound | LYN/BTK dual inhibitor (non-covalent) | R/R CLL/SLL | 84.2% | Not Reached | Estimated 83.3% at 9 months | ~7 months |
| Ibrutinib | Covalent BTK inhibitor | Treatment-Naive CLL | 91% | Not Reached | Not Reached | Up to 45 months |
| Ibrutinib | Covalent BTK inhibitor | Relapsed/Refractory CLL | 90.0% | Not Reported | 63.7 months | 34.3 months |
| Acalabrutinib | Covalent BTK inhibitor | Treatment-Naive CLL | 97% | Not Reached | Estimated 97% at 48 months | 53 months |
| Zanubrutinib | Covalent BTK inhibitor | Treatment-Naive CLL/SLL | 97.5% | Not Reached | Not Reached | 61.2 months |
| Pirtobrutinib | Non-covalent BTK inhibitor | R/R CLL/SLL (prior covalent BTKi) | 72% | 11.2 months | 12.2 months | 19.8 months |
R/R: Relapsed/Refractory; CLL: Chronic Lymphocytic Leukemia; SLL: Small Lymphocytic Lymphoma Data for this compound is from a pooled analysis of the TAI-SHAN5 and TAI-SHAN8 studies.
Experimental Protocols
In Vitro Assessment of BTK Inhibition
1. BTK Kinase Inhibition Assay (Luminescence-based)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant BTK enzyme.
-
Principle: This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
-
Materials: Recombinant human BTK enzyme, kinase buffer, ATP, substrate (e.g., poly(Glu, Tyr) 4:1), test inhibitor, and a commercial ADP detection kit (e.g., ADP-Glo™).
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
In a multi-well plate, add the kinase buffer, recombinant BTK enzyme, and substrate.
-
Add the serially diluted inhibitor or vehicle control to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the ADP produced using the ADP detection kit according to the manufacturer's protocol.
-
Plot the luminescence signal against the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.[5]
-
2. Cell Viability Assay (Tetrazolium-based)
-
Objective: To assess the effect of a BTK inhibitor on the viability of cancer cell lines.
-
Principle: Tetrazolium salts (e.g., MTT, MTS) are reduced by metabolically active cells to a colored formazan product. The amount of formazan is proportional to the number of viable cells.
-
Materials: Lymphoma cell lines (e.g., TMD8, REC-1), cell culture medium, test inhibitor, and a tetrazolium-based cell viability reagent.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Treat the cells with a range of concentrations of the test inhibitor or vehicle control.
-
Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Add the tetrazolium reagent to each well.
-
Incubate for an additional 1-4 hours.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).[7][8][9]
-
In Vivo Assessment of Efficacy and Durability
Patient-Derived Xenograft (PDX) Model for CLL
-
Objective: To evaluate the in vivo anti-tumor efficacy and durability of response to a BTK inhibitor in a model that closely mimics human disease.
-
Principle: Primary CLL cells from patients are implanted into immunodeficient mice, creating a model that retains the characteristics of the original tumor.
-
Procedure:
-
Obtain peripheral blood mononuclear cells (PBMCs) from CLL patients.
-
Implant the CLL cells into immunodeficient mice (e.g., NSG mice), often with the support of autologous activated T cells to promote engraftment.[1][2]
-
Monitor the engraftment and progression of CLL in the mice through methods such as flow cytometry of peripheral blood.
-
Once the disease is established, randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control according to the desired dosing schedule.
-
Monitor tumor burden over time by measuring spleen size, and analyzing blood and bone marrow for CLL cells.
-
Assess the durability of response by continuing to monitor the mice after the cessation of treatment.
-
At the end of the study, tissues can be harvested for further analysis, such as immunohistochemistry and molecular profiling.[1][2][10]
-
Experimental Workflow for BTK Inhibitor Development
The development of a novel BTK inhibitor like this compound follows a structured workflow from preclinical evaluation to clinical trials.
Conclusion
This compound, with its novel dual LYN/BTK inhibitory mechanism, demonstrates promising early clinical activity in heavily pretreated CLL/SLL patients, including those with resistance to other BTK inhibitors. The initial data suggests a high overall response rate and an encouraging estimated 9-month duration of response.[6][11] However, the durability data for this compound is still maturing.
In comparison, established covalent BTK inhibitors like ibrutinib, acalabrutinib, and zanubrutinib have demonstrated long-term durable responses in large clinical trials, particularly in the treatment-naive setting. The non-covalent inhibitor pirtobrutinib has also shown durable efficacy in patients who have progressed on covalent BTK inhibitors.
References
- 1. Method for Generating a Patient-Derived Xenograft Model of CLL | Springer Nature Experiments [experiments.springernature.com]
- 2. Method for Generating a Patient-Derived Xenograft Model of CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound granted FDA fast track designation for the treatment R/R CLL/SLL [lymphomahub.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Optimized Xenograft Protocol for Chronic Lymphocytic Leukemia Results in High Engraftment Efficiency for All CLL Subgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] The Bruton Tyrosine Kinase (BTK) Inhibitor Acalabrutinib Demonstrates Potent On-Target Effects and Efficacy in Two Mouse Models of Chronic Lymphocytic Leukemia | Semantic Scholar [semanticscholar.org]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. DZD8586 in Patients With Relapsed or Refractory B-cell Non-Hodgkin Lymphoma [clin.larvol.com]
Safety Operating Guide
Navigating the Safe Disposal of Birelentinib in a Laboratory Setting
A comprehensive guide for researchers and drug development professionals on the proper handling and disposal of the kinase inhibitor, Birelentinib, ensuring laboratory safety and environmental compliance.
The proper management and disposal of potent pharmaceutical compounds are paramount to maintaining a safe laboratory environment and preventing environmental contamination. This compound, a first-in-class, non-covalent LYN/BTK dual inhibitor, requires careful handling due to its biological activity.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential procedures for its disposal based on guidelines for similar kinase inhibitors and potent pharmaceutical agents. Researchers must consult the specific SDS for this compound upon its availability and adhere to all local, state, and federal regulations for hazardous waste disposal.
Personal Protective Equipment (PPE) and Handling Precautions
Before commencing any disposal procedures, it is crucial to don appropriate personal protective equipment to minimize exposure risks such as skin and eye contact, inhalation, and ingestion.
| Activity | Required PPE | Specifications |
| Weighing and Aliquoting (Solid) | Double Gloves, Lab Coat, Safety Glasses with Side Shields, N95 Respirator | To be performed in a certified chemical fume hood or a ventilated balance enclosure.[3] |
| Solution Preparation and Handling | Double Gloves, Lab Coat, Safety Glasses with Side Shields | To be conducted in a certified chemical fume hood.[3] |
| Cell Culture Dosing | Single Gloves, Lab Coat, Safety Glasses | To be carried out in a biological safety cabinet.[3] |
| Waste Disposal | Double Gloves, Lab Coat, Safety Goggles, Face Shield | Utilize appropriate, clearly labeled waste containers and adhere to designated disposal routes.[3] |
General Handling Precautions:
-
Avoid generating dust and aerosols.[4]
-
Wash hands thoroughly with soap and water after handling the compound.[5]
-
Refrain from eating, drinking, or smoking in areas where this compound is handled or stored.[5]
-
Ensure adequate ventilation and have an accessible safety shower and eye wash station.[4]
Disposal Procedures for this compound and Contaminated Materials
All waste contaminated with this compound must be treated as hazardous chemical waste. Do not dispose of this compound in regular trash or down the drain.[6][7]
1. Unused or Expired this compound:
-
Segregation: Keep this compound waste separate from other laboratory waste streams.[6][7]
-
Containerization: Place the unused or expired product in a clearly labeled, sealed, and appropriate hazardous waste container.[6][7] The label should include "Hazardous Waste" and identify "this compound" as a constituent.
-
Licensed Disposal: Arrange for disposal through a licensed hazardous material disposal company. Incineration in a facility with an afterburner and scrubber may be a suitable method.[6]
2. Contaminated Laboratory Materials:
-
Solid Waste: Items such as gloves, weighing paper, pipette tips, and other disposables that have come into contact with this compound should be collected in a designated, sealed hazardous waste bag, preferably within the fume hood where the work was conducted.[3]
-
Liquid Waste: All solutions containing this compound, including unused stock solutions and contaminated solvents, must be collected in a dedicated, leak-proof, and shatter-resistant hazardous waste container.[3][7] The container should be kept closed when not in use and be clearly labeled.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound solutions must be disposed of in a designated sharps container for hazardous chemical waste.[3]
3. Spill Cleanup and Disposal:
-
In the event of a spill, evacuate personnel from the immediate area and ensure proper ventilation.
-
Wear appropriate PPE, including respiratory protection if dust is present.
-
Absorb liquid spills with an inert material (e.g., vermiculite, dry sand).
-
Carefully sweep up solid spills, avoiding dust generation.
-
Collect all cleanup materials into a designated hazardous waste container and decontaminate the spill area.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the following general procedures, based on best practices for potent compounds, should be followed.
Protocol for Decontamination of Non-disposable Equipment:
-
Initial Rinse: Rinse the equipment with a solvent in which this compound is soluble. Collect this solvent rinse as hazardous liquid waste.
-
Wash: Wash the equipment with a suitable laboratory detergent and water.
-
Final Rinse: Rinse the equipment with deionized water.
-
Drying: Allow the equipment to air dry or use a laboratory oven.
Protocol for Preparing this compound Waste for Disposal:
-
Segregation: At the point of generation, segregate all this compound-contaminated waste into the appropriate waste streams (solid, liquid, sharps).
-
Labeling: Clearly label each waste container with "Hazardous Waste" and the name of the chemical(s) contained within. Include the date of accumulation.
-
Storage: Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. Ensure incompatible waste types are segregated.[7]
-
Pickup: Arrange for the collection of the hazardous waste by your institution's environmental health and safety department or a licensed waste disposal contractor.
Visualizing the Workflow
To aid in understanding the proper handling and disposal workflow for this compound, the following diagrams have been created using the Graphviz (DOT language).
References
- 1. The U.S. FDA Granted Fast Track Designation to Dizal's this compound for Relapsed/Refractory Chronic Lymphocytic Leukemia or Small Lymphocytic Lymphoma [prnewswire.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. stabiopharma.com [stabiopharma.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Handling Birelentinib in a Research Setting: A Guide to Safety and Disposal
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical guidance for the handling and disposal of Birelentinib (DZD8586), a first-in-class, non-covalent LYN/Bruton's tyrosine kinase (BTK) dual inhibitor.[1][2] Given that a specific Safety Data Sheet (SDS) is not publicly available for this investigational compound, the following procedures are based on its known clinical safety profile and general best practices for handling potent small molecule kinase inhibitors.
Hazard Identification and Risk Assessment
While this compound has shown a manageable safety profile in clinical trials, it is a potent bioactive molecule that requires careful handling.[1] The most common Grade ≥3 treatment-emergent adverse events observed in clinical studies at a 50 mg dose were neutropenia (26.7%) and pneumonia (6.7%).[1] There were no drug-related bleeding, atrial fibrillation, or major cardiac events reported.[1] As with all investigational compounds lacking a formal Occupational Exposure Limit (OEL), a conservative approach to handling is warranted.
Occupational Exposure Banding (OEB): In the absence of an OEL, the principles of Occupational Exposure Banding should be applied. OEB is a method to categorize chemicals into bands based on their potential health outcomes and potency, which then guides the selection of exposure control measures.[3][4] Given its potent biological activity as a dual kinase inhibitor, this compound should be handled with a high degree of caution, aligning with a higher control band.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent accidental exposure through inhalation, skin contact, or ingestion.
| Equipment | Specification | Purpose |
| Gloves | Double-gloving with nitrile gloves | Prevents skin contact. Change gloves immediately if contaminated. |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from dust particles and splashes. |
| Lab Coat | Disposable, back-closing gown | Protects skin and personal clothing from contamination. |
| Respiratory Protection | An N95 respirator or higher | Required when handling the solid compound outside of a contained system to prevent inhalation of aerosolized particles. |
Safe Handling Procedures
Adherence to the following operational plan is critical for minimizing exposure risk.
Engineering Controls
-
Ventilation: All handling of solid this compound must be conducted in a certified chemical fume hood or a powder containment balance enclosure to minimize inhalation exposure.
-
Restricted Access: The area where this compound is handled should be clearly marked and access restricted to authorized personnel only.
Procedural Guidance
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work surface by covering it with absorbent, disposable bench paper.
-
Weighing: When weighing the solid compound, use a powder containment balance enclosure. If unavailable, use a chemical fume hood and wear appropriate respiratory protection. Use dedicated spatulas and weighing boats.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Post-Handling: After handling, wipe down the work surface with a suitable deactivating agent (if known) or 70% ethanol. Dispose of all contaminated disposable materials as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
| Waste Type | Collection Container | Disposal Procedure |
| Solid Waste | Labeled, sealed hazardous waste container | Includes contaminated gloves, gowns, bench paper, pipette tips, and vials. |
| Liquid Waste | Labeled, sealed hazardous liquid waste container | Includes unused solutions and solvent rinses. Do not pour down the drain. |
| Sharps | Puncture-resistant sharps container | Includes contaminated needles and syringes. |
Step-by-Step Disposal Protocol:
-
Segregation: Collect all this compound-contaminated waste separately from other laboratory waste.
-
Labeling: Clearly label all waste containers with "Hazardous Chemical Waste," the name "this compound," and the relevant hazard symbols.
-
Storage: Store waste containers in a designated, secure area away from general lab traffic.
-
Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move the individual to fresh air. |
| Ingestion | Do not induce vomiting. |
In all cases of exposure, seek immediate medical attention and provide the medical team with as much information as possible about the compound.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
